molecular formula C12H17ClN2O B1429623 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride CAS No. 1424939-17-2

4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride

Cat. No.: B1429623
CAS No.: 1424939-17-2
M. Wt: 240.73 g/mol
InChI Key: JWSWGIOYJFNOEL-UHFFFAOYSA-N
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Description

4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12;/h2-5,10H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSWGIOYJFNOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride is a heterocyclic aromatic aldehyde of significant interest to the scientific community. Its molecular architecture, featuring a reactive aldehyde group coupled with a methylpiperazine moiety, positions it as a versatile synthetic intermediate. This compound serves as a critical building block in the development of complex molecules, particularly within the pharmaceutical and materials science sectors.[1] Its applications range from the synthesis of potential drug candidates targeting neurological disorders to the creation of novel polymers and specialty chemicals.[1]

This guide provides an in-depth examination of the core physical and chemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental methodologies and provides actionable protocols for property verification, ensuring a foundation of scientific integrity and practical utility.

Section 1: Chemical Identity and Core Physicochemical Data

Accurate identification is the cornerstone of all subsequent research. The fundamental identifiers and properties of this compound are summarized below. It is crucial to distinguish between the hydrochloride salt and its corresponding free base, as their physical properties, particularly melting point and solubility, will differ significantly.

Table 1: Compound Identification

IdentifierValueSource
Chemical Name This compoundInternal
CAS Number 1424939-17-2[2][3]
Molecular Formula C₁₂H₁₇ClN₂O[2][3]
Molecular Weight 240.73 g/mol [2][3]
SMILES Cl.CN1CCN(CC1)C1=CC=C(C=O)C=C1[2]
InChI Key JWSWGIOYJFNOEL-UHFFFAOYSA-N[3]

Table 2: Summary of Physical Properties

PropertyValueNotesSource
Physical Form Solid, powder to crystalData for the free base; the salt is expected to be a solid.[4][5]
Color Slightly pale yellow to yellowData for the free base.[5][6]
Purity (Commercial) ≥95%Commonly available purity for the hydrochloride salt.[2]
Melting Point 57-63 °CThis is for the free base (CAS 27913-99-1). The hydrochloride salt will have a significantly different and higher melting point.[5][6][7]
Boiling Point 393.9 °C at 760 mmHgPredicted for the free base. Decomposition may occur at this temperature.[7]
Solubility Soluble in MethanolData for the free base. The hydrochloride salt is expected to have enhanced solubility in polar protic solvents, including water.[5]
Storage Temperature 2-8°C, sealed in dry conditionsRecommended for the hydrochloride salt to ensure stability.[2]

Section 2: Structural and Spectroscopic Characterization

Verifying the identity and purity of a compound is non-negotiable in a research setting. Spectroscopic methods provide a definitive fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aldehyde proton (-CHO) will appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm range. The aromatic protons on the benzene ring will present as two doublets in the δ 7.0-8.0 ppm region, characteristic of a 1,4-disubstituted pattern. The piperazine ring protons will appear as two multiplets or broad singlets in the δ 2.5-4.0 ppm range. The N-methyl group protons will be a sharp singlet further upfield, typically around δ 2.3-2.5 ppm. The presence of the hydrochloride salt may cause slight shifts in the signals, particularly those of the piperazine ring protons, due to protonation.

  • ¹³C NMR: The carbon spectrum will corroborate the structure. The aldehyde carbonyl carbon will be a highly deshielded signal, expected around δ 190-193 ppm.[8] Aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the nitrogen being more shielded than the one attached to the aldehyde. The piperazine and methyl carbons will be found in the more shielded region of the spectrum (δ 30-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to anticipate include:

  • ~1700 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the aldehyde.

  • ~2850-3000 cm⁻¹: C-H stretching vibrations from the aromatic ring, piperazine ring, and methyl group.

  • ~1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1100-1300 cm⁻¹: C-N stretching vibrations of the piperazine moiety.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would be performed in positive ion mode. The expected observation is not the mass of the full hydrochloride salt, but rather the protonated free base, [C₁₂H₁₆N₂O + H]⁺, which would yield a molecular ion peak (m/z) at approximately 205.27.

Section 3: Experimental Protocols for Physical Property Determination

The following protocols are presented as self-validating systems, incorporating best practices to ensure data accuracy and reproducibility.

Protocol: Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that indicates purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically broaden and depress the melting range. This protocol uses the standard Thiele tube or a digital melting point apparatus.

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent, which can depress the melting point.

  • Loading: Finely crush a small amount of the crystalline solid. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Calibration: Before the analysis, verify the apparatus's temperature accuracy using certified melting point standards (e.g., benzophenone, caffeine).

  • Measurement (Coarse): Place the capillary in the apparatus and heat rapidly to obtain an approximate melting range.

  • Measurement (Fine): Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Protocol: Aqueous Solubility Assessment (Equilibrium Shake-Flask Method)

Rationale: Determining aqueous solubility is critical for drug development, as it directly impacts bioavailability. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility. The hydrochloride salt form is specifically designed to enhance aqueous solubility compared to the free base.

Methodology:

  • Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Addition of Excess Solute: Add an excess amount of this compound to a known volume of each buffer in a sealed, inert container. The excess must be sufficient to ensure a saturated solution with visible solid remaining.

  • Equilibration: Agitate the containers at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. This step is critical for thermodynamic accuracy.

  • Phase Separation: Allow the suspensions to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids.

  • Quantification: Dilute the filtered saturate solution with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound.

  • Calculation: The solubility is reported in units such as mg/mL or µM based on the quantified concentration in the saturated solution.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Weigh excess compound B Add to known volume of buffer A->B C Agitate at constant T (24-48h for equilibration) B->C D Sample supernatant C->D E Filter (0.22 µm) D->E F Dilute sample E->F G Analyze via HPLC-UV F->G H Calculate concentration against standard curve G->H

Caption: Workflow for the equilibrium shake-flask solubility assay.

Section 4: Stability, Storage, and Handling

Proper handling and storage are paramount for user safety and maintaining the chemical integrity of the compound.

  • Stability: The compound is moisture-sensitive.[9] As a hydrochloride salt of an amine, it is acidic and should be considered corrosive.[9] It is stable under recommended storage conditions, but degradation can occur upon exposure to moisture, strong bases, or high temperatures.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2][5]

  • Handling: The free base is classified as harmful if swallowed or inhaled and causes skin and eye irritation.[4][12] Similar or greater precautions should be taken for the hydrochloride salt. Always handle this chemical in a well-ventilated area or a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Ensure eyewash stations and safety showers are readily accessible.[9][10]

G A 1. Conduct Risk Assessment (Review SDS) B 2. Select PPE (Gloves, Goggles, Lab Coat) A->B C 3. Use Engineering Controls (Chemical Fume Hood) B->C D 4. Handle Compound (Weighing, Transfer) C->D E 5. Decontaminate (Clean workspace, wash hands) D->E F 6. Dispose of Waste (Follow institutional guidelines) E->F

Caption: Logical workflow for the safe handling of chemical reagents.

Section 5: Applications in Research and Development

The utility of this compound stems from its bifunctional nature. The aldehyde group is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, to build molecular complexity. The methylpiperazine group is a common pharmacophore found in many centrally active drugs, often improving pharmacokinetic properties such as solubility and cell permeability. This combination makes the compound a valuable intermediate in the synthesis of:

  • Pharmaceuticals: Particularly in the discovery of drugs for neurological disorders.[1]

  • Agrochemicals: As a building block for new pesticides and herbicides.[1]

  • Specialty Chemicals: For creating advanced materials, polymers, and coatings with specific properties.[1]

Conclusion

This compound is a high-value chemical intermediate with well-defined, though distinct, properties compared to its free base. A thorough understanding and accurate experimental determination of its physical characteristics—identity, purity, melting point, and solubility—are essential for its effective and safe use in any research and development context. The protocols and data presented in this guide provide a robust framework for scientists to confidently incorporate this versatile building block into their synthetic and developmental workflows.

References

  • 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • 4-(4-methylpiperazin-1-yl)benzaldehyde, CAS No. 27913-99-1. iChemical. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • 4-(4-Methyl-1-piperazinyl)benzaldehyde. SpectraBase. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). ResearchGate. [Link]

  • 4-(4-Methylpiperazin-1-yl)benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride is a heterocyclic aromatic compound of significant interest to the pharmaceutical and chemical research sectors. Structurally, it integrates a benzaldehyde moiety with a 1-methylpiperazine ring, a combination that imparts a unique profile of reactivity and versatile utility. The piperazine heterocycle is a prevalent motif in medicinal chemistry, often incorporated to modulate pharmacokinetic properties such as solubility and bioavailability, or to serve as a scaffold for arranging pharmacophoric elements.[1] This guide provides an in-depth examination of the compound's chemical characteristics, common synthetic strategies, critical quality control protocols, and its applications as a pivotal intermediate in the development of complex, biologically active molecules.[2][3] The hydrochloride salt form enhances its stability and aqueous solubility, making it particularly amenable to laboratory use.

Physicochemical and Structural Characteristics

Core Molecular Structure

The molecule's functionality is dictated by three key features:

  • The Aldehyde Group (-CHO): An electron-withdrawing group that activates the aromatic ring and serves as a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and condensation reactions.[2]

  • The Piperazine Ring: A six-membered ring containing two nitrogen atoms. The nitrogen attached to the benzene ring is a tertiary amine, while the other is a tertiary amine bearing a methyl group. This moiety confers basicity to the molecule (predicted pKa ~7.5) and is a common site for salt formation, as seen in the hydrochloride.[2]

  • The Aromatic Ring: The benzaldehyde core provides a rigid scaffold and participates in typical electrophilic aromatic substitution reactions, although its reactivity is modulated by the electron-donating piperazine substituent.

Physicochemical Properties

The essential properties of this compound and its corresponding free base are summarized below for comparative reference.

PropertyValue (Hydrochloride Salt)Value (Free Base)Reference(s)
CAS Number 1424939-17-227913-99-1[4][5][6]
Molecular Formula C₁₂H₁₇ClN₂OC₁₂H₁₆N₂O[4][5][6]
Molecular Weight 240.73 g/mol 204.27 g/mol [4][5][6]
Appearance Solid, Crystal, or PowderSlightly pale yellow to yellow crystal or powder[7][8][9]
Melting Point Not consistently reported57-63 °C[8][9][10]
Solubility Expected to be soluble in waterSoluble in methanol[9][11]
Storage Conditions Sealed in a dry place, 2-8°C, under inert atmosphereInert atmosphere, room temperature or 2-8°C[5][7][9]
InChI Key JWSWGIOYJFNOEL-UHFFFAOYSA-NPFODEVGLOVUVHS-UHFFFAOYSA-N[4][7]

Synthesis and Reaction Chemistry

Common Synthetic Pathway: Nucleophilic Aromatic Substitution

A prevalent and efficient method for synthesizing the parent compound, 4-(4-methylpiperazin-1-yl)benzaldehyde, is through a nucleophilic aromatic substitution reaction. This pathway is favored for its high yield and operational simplicity. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Causality of Experimental Choices:

  • Reactants: 4-Fluorobenzaldehyde is an ideal substrate because the fluorine atom is a good leaving group for nucleophilic aromatic substitution, activated by the electron-withdrawing aldehyde group. 1-Methylpiperazine serves as the nucleophile.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction without interfering by protonating the nucleophile.[12]

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base used to scavenge the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.[9][12]

  • Temperature: The reaction is typically heated (e.g., refluxed) to provide the necessary activation energy for the substitution to occur at a practical rate.[12]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 4-Fluorobenzaldehyde C DMF, K₂CO₃, Reflux A->C Nucleophilic Aromatic Substitution B 1-Methylpiperazine B->C D 4-(4-Methyl-1-piperazinyl)benzaldehyde (Free Base) C->D F 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride (Final Product) D->F Acid-Base Reaction E Hydrochloric Acid (HCl) E->F

Caption: General synthesis workflow for the target compound.

Key Chemical Reactions

The compound's aldehyde and piperazine groups are its primary reactive centers.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(4-methylpiperazin-1-yl)benzoic acid, a key intermediate for compounds like Imatinib.[2][13]

  • Reduction: The aldehyde can be reduced to a primary alcohol, [4-(4-methylpiperazin-1-yl)phenyl]methanol, using standard reducing agents like sodium borohydride.[2]

  • Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent to form new C-N bonds, a cornerstone of combinatorial chemistry.

  • N-Alkylation: While less common due to steric hindrance, the piperazine nitrogen atoms can potentially undergo further substitution reactions with strong electrophiles.[2]

Analytical Protocols for Quality Control

Rationale for Method Selection

A multi-technique approach is essential for the unambiguous confirmation of identity, purity, and quality.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity and quantifying impurities. A reversed-phase method is ideal for this moderately polar compound.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by mapping the molecule's proton (¹H) and carbon (¹³C) environments.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that support the proposed structure.[16]

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a self-validating system designed to provide reproducible and accurate purity analysis.

Objective: To determine the purity of this compound and quantify any related impurities.

Methodology:

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Reagents and Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: The acidic modifier ensures the piperazine nitrogens are protonated, which prevents peak tailing and results in sharp, symmetrical peaks.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 50:50 Water:Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 239 nm or 285 nm. Causality: These wavelengths correspond to the UV absorbance maxima for similar aromatic structures, providing high sensitivity.[14][15]

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: Hold at 5% B (re-equilibration).

      • Causality: A gradient is used to effectively elute both polar and non-polar impurities in a single run.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL.

  • Analysis and Data Interpretation:

    • Inject a blank (diluent) to establish a baseline.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Spectroscopic Characterization
  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals. For the free base, typical shifts are observed around: δ 9.7 (s, 1H, -CHO), δ 7.7 (d, 2H, Ar-H ortho to CHO), δ 7.0 (d, 2H, Ar-H ortho to piperazine), δ 3.3 (t, 4H, piperazine -CH₂-N-Ar), δ 2.4 (t, 4H, piperazine -CH₂-N-CH₃), δ 2.2 (s, 3H, -CH₃).[12] For the hydrochloride salt, a downfield shift of the piperazine protons is expected due to protonation, and a broad peak corresponding to the N-H proton may be visible.

  • ¹³C NMR (DMSO-d₆, 100 MHz): For the free base, characteristic peaks appear around: δ 190.7 (C=O), δ 155.2 (Ar-C attached to N), δ 131.9, 126.7, 113.7 (aromatic carbons), δ 54.7 (piperazine carbons), δ 46.8 (piperazine carbons), δ 46.1 (-CH₃).[12]

  • Mass Spectrometry (ESI+): The expected mass-to-charge ratio (m/z) would be for the protonated free base [M+H]⁺, calculated at 205.13.[12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for the hydrochloride is not always available, data from the free base provides a strong basis for handling procedures.[17]

  • Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[8][17][18]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][17] The compound can be air sensitive.[8]

Applications in Research and Development

This compound is not typically an end-product but a crucial starting material. Its utility lies in its ability to be elaborated into more complex molecular architectures.

G cluster_pathways Synthetic Elaboration Pathways cluster_products Resulting Scaffolds / Final Products A 4-(4-Methyl-1-piperazinyl)benzaldehyde HCl (Key Intermediate) B Oxidation A->B C Reductive Amination A->C D Condensation Reaction A->D E Benzoic Acid Derivatives (e.g., Imatinib Precursors) B->E Introduces Carboxylic Acid F Substituted Benzylamines C->F Forms New C-N Bond G Heterocyclic Conjugates (e.g., Kinase Inhibitors) D->G Forms New Ring Systems

Sources

An In-depth Technical Guide to the Solubility Profile of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride is a chemical intermediate of significant interest in pharmaceutical research and development. Its molecular structure, featuring a substituted piperazine ring attached to a benzaldehyde moiety, makes it a valuable building block for the synthesis of a diverse range of biologically active compounds. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent molecule. However, a comprehensive understanding of its solubility in organic solvents is crucial for its effective use in various synthetic and formulation processes, including reaction optimization, purification, and the development of drug delivery systems.

This technical guide provides a detailed exploration of the solubility profile of this compound in organic solvents. As a Senior Application Scientist, this document is structured to offer not just data, but also the underlying scientific principles and practical methodologies to empower researchers in their work with this compound. We will delve into the physicochemical properties of the molecule, the theoretical basis for its solubility, a detailed experimental protocol for solubility determination, and a discussion of the implications of its solubility characteristics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting and interpreting its solubility behavior.

This compound

PropertyValueSource
Molecular Formula C₁₂H₁₇ClN₂O
Molecular Weight 240.73 g/mol
Appearance Solid (predicted)General chemical knowledge
Storage Sealed in dry, 2-8°C

For comparative purposes, the properties of the corresponding free base, 4-(4-Methylpiperazin-1-yl)benzaldehyde, are also presented:

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O,
Molecular Weight 204.27 g/mol ,
Melting Point 45-52 °C
Appearance Yellow solid
Solubility Soluble in Methanol

The conversion of the free base to its hydrochloride salt introduces an ionic character to the molecule. This is a critical factor that governs its solubility in different solvent systems.

Theoretical Principles of Solubility for Hydrochloride Salts in Organic Solvents

The solubility of a substance is a thermodynamic equilibrium defined as the maximum concentration of a solute that can dissolve in a solvent under specified conditions. For a hydrochloride salt like this compound, the dissolution process in an organic solvent involves the disruption of the crystal lattice of the salt and the solvation of the resulting ions by the solvent molecules. The interplay of several factors determines the extent of solubility.

  • "Like Dissolves Like" : This fundamental principle suggests that solutes are most soluble in solvents with similar polarity. As a salt, this compound is highly polar and ionic. Therefore, it is expected to have higher solubility in polar solvents that can effectively solvate the cation and the chloride anion.

  • Solvent Polarity and Dielectric Constant : Polar solvents possess a significant dipole moment and a high dielectric constant. A high dielectric constant reduces the electrostatic forces between the ions of the salt, facilitating their separation and dissolution.

  • Hydrogen Bonding : The ability of a solvent to act as a hydrogen bond donor or acceptor can greatly influence the solubility of a hydrochloride salt. Protic solvents, such as alcohols, can form hydrogen bonds with the chloride anion and potentially with the protonated amine, thereby stabilizing the dissolved ions.

  • Crystal Lattice Energy : The strength of the ionic bonds within the crystal lattice of the salt must be overcome by the energy released during the solvation of the ions. A high lattice energy will generally lead to lower solubility.

  • Common Ion Effect : In solvents that can dissolve and dissociate the salt, the presence of a common ion (e.g., from another chloride salt) can suppress the solubility of the hydrochloride salt.[1]

Based on these principles, we can predict the general solubility behavior of this compound in different classes of organic solvents.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate These solvents have high dielectric constants and are excellent hydrogen bond donors, which can effectively solvate both the cation and the chloride anion. The free base is known to be soluble in methanol.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to Low These solvents have high dipole moments and can solvate cations well. However, their ability to solvate anions (like chloride) is weaker compared to protic solvents, which may limit solubility. Salts can have lower solubility in pure DMSO compared to their free bases.
Nonpolar Toluene, Hexane, Diethyl EtherVery Low / Insoluble These solvents have low dielectric constants and lack the ability to form significant stabilizing interactions with the ions of the salt. The large energy required to break the crystal lattice is not compensated by the weak solvation forces.
Chlorinated Dichloromethane (DCM), ChloroformLow While having a moderate dipole moment, their ability to solvate ions is limited. Some solubility might be observed, but it is generally expected to be low.

It is imperative for researchers to experimentally verify these predicted solubilities for their specific applications.

Experimental Protocol for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[2][3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Step-by-Step Methodology
  • Preparation of Materials :

    • This compound (ensure purity and consistent crystalline form).

    • A range of organic solvents of appropriate purity.

    • Vials with screw caps.

    • A constant temperature shaker or incubator.

    • A centrifuge.

    • Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solid.

    • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer).

  • Experimental Procedure :

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution no longer changes).

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any remaining undissolved solid particles. This step is critical to avoid overestimation of the solubility.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Diagram of the Experimental Workflow

Solubility_Determination_Workflow Workflow for Solubility Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72h) C->D E Settle excess solid D->E F Withdraw supernatant E->F G Filter supernatant (0.22 µm) F->G H Dilute sample G->H I Analyze concentration (e.g., HPLC-UV) H->I J Calculate solubility I->J

Sources

Spectroscopic Unveiling of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride (C₁₂H₁₇ClN₂O), a compound of significant interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical applicability.

Introduction

4-(4-Methyl-1-piperazinyl)benzaldehyde and its hydrochloride salt are versatile intermediates in the synthesis of various biologically active compounds. The presence of the benzaldehyde group offers a reactive site for further chemical modifications, while the methylpiperazine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule. Accurate and thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound, which are critical aspects of the drug discovery and development process. This guide will delve into the key spectroscopic features of the hydrochloride salt, providing a foundational understanding for its application in synthetic and medicinal chemistry.

Molecular Structure

The structure of this compound features a benzaldehyde ring substituted at the para position with a 4-methylpiperazinyl group. In the hydrochloride salt, one of the nitrogen atoms in the piperazine ring is protonated.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of the hydrochloride salt. prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock and shim the instrument for optimal magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using standard pulse programs. acq2->acq3 proc1 Apply Fourier transformation to the raw data. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale (e.g., using the residual solvent peak). proc2->proc3 proc4 Integrate the signals in the ¹H NMR spectrum. proc3->proc4

Caption: Workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3000-2700Strong, BroadN⁺-H stretch (ammonium salt)
~3050MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1700StrongC=O stretch (aldehyde)
~1600, ~1500MediumAromatic C=C stretch
~1250MediumC-N stretch

Interpretation and Causality:

  • N⁺-H Stretch: The most characteristic feature of the hydrochloride salt is the broad and strong absorption band in the 3000-2700 cm⁻¹ region, which is indicative of the N⁺-H stretching vibration of the ammonium group. [2]This broadness is due to strong hydrogen bonding interactions in the solid state.

  • C=O Stretch: A strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the aldehyde functional group.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methyl groups are observed below 3000 cm⁻¹.

  • Aromatic C=C Stretches: Absorptions in the 1600-1500 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample. [2]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. prep2 Press the mixture into a thin, transparent pellet using a hydraulic press. prep1->prep2 acq1 Place the KBr pellet in the sample holder of the FTIR spectrometer. prep2->acq1 acq2 Acquire the background spectrum (air or empty beam). acq1->acq2 acq3 Acquire the sample spectrum. acq2->acq3 proc1 The instrument software automatically ratios the sample spectrum against the background to generate the absorbance spectrum. acq3->proc1

Caption: Workflow for FTIR analysis using the KBr pellet method.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar and thermally labile compound. [3] Expected Mass Spectrum (ESI-MS)

  • Molecular Ion Peak: In positive ion mode ESI-MS, the base peak is expected to be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the protonated form of 4-(4-methyl-1-piperazinyl)benzaldehyde (C₁₂H₁₆N₂O). The expected m/z would be approximately 205.13. The hydrochloride salt will dissociate in the ESI source, and the chloride ion is not typically observed in positive ion mode.

  • Fragmentation Pattern: The fragmentation of piperazine derivatives is highly dependent on the substitution pattern. [4]Common fragmentation pathways involve the cleavage of the piperazine ring and the loss of substituents.

Key Fragmentation Pathways

G M [M+H]⁺ m/z ≈ 205 F1 Loss of CH₃ [M+H - CH₃]⁺ m/z ≈ 190 M->F1 F2 Cleavage of piperazine ring (e.g., loss of C₂H₅N) m/z ≈ 162 M->F2 F3 Formation of methylpiperazine fragment [C₅H₁₁N₂]⁺ m/z ≈ 99 M->F3 F4 Formation of formylphenyl fragment [C₇H₅O]⁺ m/z ≈ 105 M->F4

Caption: Potential fragmentation pathways in the ESI-MS spectrum.

Experimental Protocol: ESI-MS Analysis

Electrospray ionization coupled with a suitable mass analyzer (e.g., quadrupole or time-of-flight) is the recommended method.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). acq1 Infuse the sample solution directly into the ESI source or inject it via an LC system. prep1->acq1 acq2 Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature). acq1->acq2 acq3 Acquire the mass spectrum in the desired mass range. acq2->acq3 proc1 Identify the molecular ion peak and major fragment ions. acq3->proc1 proc2 Propose fragmentation pathways consistent with the observed peaks. proc1->proc2

Caption: Workflow for ESI-MS analysis.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The data presented in this guide, including predicted spectral features and standardized experimental protocols, serves as a valuable resource for scientists and researchers. A thorough understanding of these spectroscopic techniques and their application is fundamental to ensuring the quality and integrity of this important chemical intermediate in the pursuit of novel therapeutics.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • PubMed Central (PMC). (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride: Synthesis, Applications, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and analytical methods.

Compound Identification and Physicochemical Properties

4-(4-Methyl-1-piperazinyl)benzaldehyde and its hydrochloride salt are important building blocks in medicinal chemistry. The presence of the piperazine moiety often imparts favorable pharmacokinetic properties to drug candidates.[1] Below is a summary of their key identifiers and physicochemical properties.

PropertyThis compound4-(4-Methyl-1-piperazinyl)benzaldehyde (Free Base)
CAS Number 1424939-17-2[2][3]27913-99-1[4][5][6]
Molecular Formula C₁₂H₁₇ClN₂O[2][3]C₁₂H₁₆N₂O[4][5]
Molecular Weight 240.73 g/mol [2][3]204.27 g/mol [4][5]
Appearance Not specifiedSolid, Light orange to Yellow to Green powder to crystal[5]
Melting Point Not specified57 °C[5][7]
Boiling Point Not specified393.9 °C at 760 mmHg[7]
Purity ≥95%[3]>98.0% (GC)
Storage Sealed in dry, 2-8°C[3]Room Temperature, under inert gas[5]

Synthesis and Mechanistic Insights

The synthesis of 4-(4-methyl-1-piperazinyl)benzaldehyde is typically achieved through a nucleophilic aromatic substitution reaction. The choice of reagents and reaction conditions is critical for achieving high yield and purity.

Experimental Protocol: Synthesis of 4-(4-Methyl-1-piperazinyl)benzaldehyde

This protocol is based on a general procedure for the synthesis of similar compounds.[8]

Materials:

  • 1-Methylpiperazine

  • 4-Fluorobenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Ice water

Procedure:

  • In a round-bottom flask, dissolve 1-methylpiperazine (0.04 mol) and 4-fluorobenzaldehyde (0.040 mol) in dimethylformamide (10 mL).

  • Add potassium carbonate (0.048 mol) to the mixture.

  • Reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, pour the mixture into ice water.

  • The precipitated product is collected by filtration.

  • The crude product can be recrystallized from ethanol to yield pure 4-(4-methyl-1-piperazinyl)benzaldehyde.[8]

Causality Behind Experimental Choices:

  • Solvent: DMF is used as a polar aprotic solvent, which is ideal for nucleophilic aromatic substitution reactions as it can solvate the cation, leaving the anion more nucleophilic.

  • Base: Potassium carbonate is a mild base used to deprotonate the secondary amine of piperazine, thereby increasing its nucleophilicity.

  • Leaving Group: The fluorine atom on the benzaldehyde is a good leaving group for nucleophilic aromatic substitution on an activated aromatic ring.

Reaction Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up 1-Methylpiperazine 1-Methylpiperazine Reaction Reaction 1-Methylpiperazine->Reaction Nucleophile 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Reaction Electrophile K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Reaction DMF (Solvent) DMF (Solvent) DMF (Solvent)->Reaction Reflux, 24h Reflux, 24h Reflux, 24h->Reaction Ice Water Quench Ice Water Quench Filtration Filtration Ice Water Quench->Filtration Recrystallization (Ethanol) Recrystallization (Ethanol) Filtration->Recrystallization (Ethanol) Product 4-(4-Methyl-1-piperazinyl)benzaldehyde Recrystallization (Ethanol)->Product Reaction->Ice Water Quench

Caption: Synthetic workflow for 4-(4-methyl-1-piperazinyl)benzaldehyde.

Applications in Research and Drug Development

The piperazine ring is a common scaffold in medicinal chemistry, and 4-(4-methyl-1-piperazinyl)benzaldehyde serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1] Its derivatives have been investigated for various therapeutic applications.

The aldehyde functional group allows for further chemical modifications, such as reductive amination or the formation of hydrazones, leading to the creation of diverse chemical libraries for drug discovery. For example, it is a precursor in the synthesis of compounds that have been studied as selective MAO-A inhibitors.[8]

Role in Synthetic Pathways Diagram

Synthetic_Applications cluster_reactions Chemical Transformations cluster_products Bioactive Molecules Starting_Material 4-(4-Methyl-1-piperazinyl)benzaldehyde Reductive Amination Reductive Amination Starting_Material->Reductive Amination R-NH2, Reducing Agent Hydrazone Formation Hydrazone Formation Starting_Material->Hydrazone Formation Hydrazine Derivative Wittig Reaction Wittig Reaction Starting_Material->Wittig Reaction Phosphonium Ylide Amine Derivatives Amine Derivatives Reductive Amination->Amine Derivatives Hydrazone Derivatives (e.g., MAO-A inhibitors) Hydrazone Derivatives (e.g., MAO-A inhibitors) Hydrazone Formation->Hydrazone Derivatives (e.g., MAO-A inhibitors) Alkene Derivatives Alkene Derivatives Wittig Reaction->Alkene Derivatives

Caption: Synthetic utility of 4-(4-methyl-1-piperazinyl)benzaldehyde.

Analytical Methodologies

The purity and identity of 4-(4-methyl-1-piperazinyl)benzaldehyde and its derivatives are crucial for their use in pharmaceutical synthesis. Various analytical techniques are employed for their characterization.

Common Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation, identification, and quantification of the compound. A reversed-phase column with a UV detector is often employed.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern, confirming the structure of the compound.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure.[7][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Helps in identifying the functional groups present in the molecule.[6]

Exemplary HPLC Protocol for Piperazine Derivatives

This is a general protocol and may require optimization for specific applications.

Chromatographic Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5µm)

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Detection: UV at 340 nm[9]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm nylon filter before injection.[9]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Safety Precautions: Causes skin and serious eye irritation. May cause respiratory irritation.[12] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: The hydrochloride salt should be stored in a dry, sealed container at 2-8°C.[3] The free base should be stored at room temperature under an inert atmosphere, as it is air-sensitive.

Conclusion

This compound and its free base are valuable chemical intermediates with significant applications in the synthesis of pharmaceutically active compounds. A thorough understanding of their synthesis, properties, and analytical characterization is crucial for their effective use in drug discovery and development. This guide has provided a comprehensive overview of these aspects to support researchers in their scientific endeavors.

References

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 4-(4-methylpiperazin-1-yl)benzaldehyde, CAS No. 27913-99-1. iChemical. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533. PubChem. [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533. PubChem. [Link]

  • Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. PubMed Central. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. PubMed Central. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

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4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Material Safety Data Sheet for 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride

Introduction

4-(4-Methyl-1-piperazinyl)benzaldehyde and its hydrochloride salt are pivotal intermediates in the landscape of modern medicinal chemistry and drug discovery.[1][2] The piperazine moiety is a common scaffold in pharmacologically active molecules, valued for its ability to modulate physicochemical properties and serve as a versatile linker for pharmacophoric groups.[2] This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a comprehensive, in-depth analysis for researchers, scientists, and drug development professionals. By synthesizing data from multiple sources and explaining the causality behind safety protocols, this document aims to foster a culture of informed and proactive safety in the laboratory.

Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the first step in safe handling. It is crucial to distinguish between the free base and its hydrochloride salt, as their properties and CAS numbers differ. The hydrochloride form generally offers improved stability and solubility in aqueous media, which can be advantageous in certain synthetic or biological applications.

The structural formula for 4-(4-Methyl-1-piperazinyl)benzaldehyde is presented below. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic tertiary amine in the piperazine ring.

G cluster_0 4-(4-Methyl-1-piperazinyl)benzaldehyde mol mol

Caption: Chemical structure of the parent compound.

Table 1: Physicochemical Properties

Property 4-(4-Methyl-1-piperazinyl)benzaldehyde (Free Base) This compound
Synonyms 1-(4-Formylphenyl)-4-methylpiperazine N/A
CAS Number 27913-99-1[3] 1424939-17-2[4][5]
Molecular Formula C₁₂H₁₆N₂O[6] C₁₂H₁₇ClN₂O[4][5]
Molecular Weight 204.27 g/mol [6][7] 240.73 g/mol [4][5]
Appearance Slightly pale yellow to yellow crystal or powder Solid (Data limited)
Melting Point 62.0 to 67.0 °C Not specified
Boiling Point 393.9 °C at 760 mmHg[7] Not specified

| Solubility | Soluble in Methanol | Likely enhanced aqueous solubility |

Hazard Identification and GHS Classification

A critical analysis of available safety data reveals inconsistencies in the classification of the free base, 4-(4-Methyl-1-piperazinyl)benzaldehyde. While some suppliers classify it as non-hazardous under GHS regulations, others identify significant risks, including irritation and acute toxicity.[3][6] Specific data for the hydrochloride salt is less prevalent.

This discrepancy underscores a crucial principle of laboratory safety: when faced with conflicting information, one must adopt a conservative approach that assumes the higher level of risk. This "principle of precaution" ensures that all necessary protective measures are taken. The following hazard assessment is based on this principle, consolidating the more stringent classifications reported.

G Hazard Assessment Logic Flow A Identify Compound: 4-(4-Methyl-1-piperazinyl)benzaldehyde HCl B Query Multiple Supplier SDS and Chemical Databases A->B C Analyze GHS Classifications: Note Discrepancies B->C D Source 1: Non-Hazardous [1] C->D Discrepancy E Source 2: Irritant (H315, H319) STOT SE 3 (H335) [3, 21] C->E Discrepancy F Source 3: Harmful (H302, H332) Irritant (H315, H319, H335) [12] C->F Discrepancy G Decision Point: Adopt Conservative Safety Posture D->G E->G F->G H Implement Highest Level of Precautionary Measures G->H

Caption: Logical flow for conservative hazard assessment.

Table 2: Consolidated GHS Hazard Classification

Category Code Hazard Statement Precautionary Codes Signal Word Pictogram
Acute Toxicity, Oral H302 Harmful if swallowed P264, P270, P301+P312 Warning GHS07 (Exclamation Mark)
Acute Toxicity, Inhalation H332 Harmful if inhaled P261, P271, P304+P340 Warning GHS07 (Exclamation Mark)
Skin Corrosion/Irritation H315 Causes skin irritation[3][6] P280, P302+P352, P332+P313 Warning[3] GHS07 (Exclamation Mark)[3]
Eye Damage/Irritation H319 Causes serious eye irritation[3][6] P280, P305+P351+P338 Warning[3] GHS07 (Exclamation Mark)[3]

| STOT, Single Exposure | H335 | May cause respiratory irritation[3][6] | P261, P271, P304+P340 | Warning[3] | GHS07 (Exclamation Mark)[3] |

Risk Mitigation and Safe Handling Protocols

Effective risk mitigation combines engineering controls, appropriate personal protective equipment (PPE), and standardized procedural workflows. The goal is to minimize or eliminate potential exposure through all routes: inhalation, dermal contact, and ingestion.

Engineering Controls

The primary engineering control for handling this solid compound is a certified chemical fume hood. This protects the user from inhaling airborne dust particles (aerosols). All weighing and solution preparation steps should be performed within the fume hood.[8] Additionally, a safety shower and eyewash station must be readily accessible.[9]

Personal Protective Equipment (PPE) Selection

The selection of PPE is directly dictated by the hazard assessment. Based on the consolidated GHS classifications, the following PPE is mandatory.

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Justification
Respiratory NIOSH-approved respirator (e.g., N95 dust mask for low quantities; half-mask with particle filter for larger quantities).[10] Mitigates inhalation risk (H332, H335). Essential when handling the powder outside of a fume hood or if dust generation is likely.
Eye/Face Chemical safety goggles.[9][10] A face shield should be worn over goggles if there is a splash hazard. Protects against serious eye irritation (H319) from dust or splashes.
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).[10] Prevents skin irritation (H315). Gloves should be inspected before use and changed immediately if contaminated.

| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |

Step-by-Step Safe Handling Workflow

The following protocol outlines a self-validating system for safely handling the compound, from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase A Verify fume hood is operational (Check airflow monitor) B Don appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare clean work surface and necessary equipment B->C D Carefully uncap container to avoid aerosolizing powder C->D E Use a spatula to weigh desired amount onto weighing paper or into a vessel D->E F For dissolution, add solid slowly to the vortex of the stirred solvent E->F G Wipe down surfaces with an appropriate solvent (e.g., 70% ethanol) F->G H Dispose of contaminated consumables (gloves, paper) in designated solid waste G->H I Wash hands thoroughly after removing PPE H->I

Caption: Standard workflow for safe handling of solid chemical reagents.

Emergency Procedures and First Aid

In the event of an accidental exposure, immediate and correct action is critical. The following measures should be taken while seeking prompt medical attention. A copy of the safety data sheet should be provided to emergency responders.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing and shoes.[8] Get medical advice if skin irritation occurs or persists.[3]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][10] If breathing is difficult, give oxygen.[11] If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8][10] Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[8][11] Call a physician or poison control center immediately.[11]

Storage, Stability, and Disposal

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[3][10] The compound should be stored under an inert gas atmosphere (e.g., Argon or Nitrogen) as it may be air-sensitive.[3] Protect from light and moisture.[9][12][13]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[3][8][9]

  • Hazardous Decomposition: Upon combustion or exposure to high temperatures, it may decompose to generate toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[12]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.[3] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Toxicological and Ecological Profile

The toxicological data for this specific compound is not extensively documented in the available literature.

Table 4: Summary of Toxicological Information

Effect Finding Source
Acute Toxicity No quantitative data available, but classified as harmful if swallowed (H302) or inhaled (H332).
Skin Corrosion/Irritation Classified as causing skin irritation (H315). [3][6]
Serious Eye Damage/Irritation Classified as causing serious eye irritation (H319). [3][6]
Sensitization No data available.
Carcinogenicity/Mutagenicity No data available.

| Reproductive Toxicity | No data available. | |

Ecological Information: There is a significant lack of ecotoxicity data.[3][9] As a standard practice for all laboratory chemicals, release into the environment must be avoided. Do not allow the material to enter drains or water courses.[8]

Conclusion

This compound is a valuable research chemical whose safety profile requires careful consideration. The conflicting information across various supplier safety data sheets necessitates a conservative approach, treating the compound as harmful and irritant. By adhering to the engineering controls, PPE recommendations, and handling workflows detailed in this guide, researchers can effectively mitigate risks. A proactive and informed approach to safety is paramount to ensuring a secure research environment.

References

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  • ChemicalBook. (2023). 4-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZALDEHYDE - Safety Data Sheet.

  • CymitQuimica. This compound.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Methyl-1-piperazinecarbonyl chloride hydrochloride.

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  • Thermo Fisher Scientific. (2018). SAFETY DATA SHEET: Piperazine.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 4-(Trifluoromethyl)benzaldehyde.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Methylpiperazin-1-amine.

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  • Cayman Chemical. (2025). Safety Data Sheet: Piperazine.

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  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1-Methylpiperazine.

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  • Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.

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  • CP Lab Safety. 4-(4-Methylpiperazinyl)benzaldehyde, 25g, Each.

  • Yabanoglu-Ciftci, S., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4309.

  • Ciaffara, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1461.

  • Ruzic, D., et al. (2023). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. International Journal of Molecular Sciences, 24(13), 10609.

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A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, a key intermediate in contemporary drug discovery and development. We will explore its synthesis from fundamental principles, detail robust characterization methodologies, and discuss its significance and applications, offering field-proven insights for researchers and scientists.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a versatile synthetic building block. Its structure, combining an aromatic aldehyde with a methylpiperazine moiety, makes it a valuable precursor for a wide range of biologically active molecules. The piperazine ring is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a linker to orient other pharmacophoric groups for optimal target engagement[1].

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors for oncology and treatments for neurological disorders[2]. Its aldehyde functional group provides a reactive handle for transformations such as reductive amination, Wittig reactions, and condensation reactions, enabling the construction of complex molecular architectures. This guide offers a comprehensive protocol for its preparation and validation, ensuring high purity and suitability for downstream applications.

Physicochemical Properties

A summary of the key properties of the free base and the hydrochloride salt is presented below for quick reference.

Property4-(4-Methyl-1-piperazinyl)benzaldehyde (Free Base)This compound
Molecular Formula C₁₂H₁₆N₂O[3][4]C₁₂H₁₇ClN₂O[5]
Molecular Weight 204.27 g/mol [3][4]240.73 g/mol [5]
CAS Number 27913-99-1[3]1424939-17-2[5]
Appearance Light orange to yellow powder or crystal[3]Data not widely published, typically an off-white to pale yellow solid
Melting Point 57-67 °C[3]Not specified, likely decomposes at a higher temperature
Solubility Soluble in Methanol[3]Soluble in water and polar organic solvents
Storage Store at 2-8°C under an inert atmosphere[3][5]Store in a dry, cool, well-ventilated place[6][7]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the free base via a nucleophilic aromatic substitution, followed by its conversion to the hydrochloride salt.

Part A: Synthesis of 4-(4-Methyl-1-piperazinyl)benzaldehyde (Free Base)

The most common and efficient method involves the reaction of 1-methylpiperazine with 4-fluorobenzaldehyde. This is a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom is a good leaving group, activated by the electron-withdrawing aldehyde group para to it. A base, such as potassium carbonate, is used to deprotonate the secondary amine of any protonated 1-methylpiperazine and to neutralize the hydrogen fluoride byproduct. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of the reactants and promoting the reaction rate.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous dimethylformamide (DMF).

  • Initiation: Stir the mixture at 80°C for 30 minutes to ensure a homogenous solution and activation of the base[3].

  • Addition of Aldehyde: Add 4-fluorobenzaldehyde (1.0 eq.) dropwise to the heated solution.

  • Reaction: Continue heating the reaction mixture at 80°C for approximately 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-fluorobenzaldehyde) is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly pouring the mixture into ice-cold water. This will cause the product to precipitate out of the solution[3].

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove any remaining DMF and inorganic salts.

  • Drying: Dry the product under vacuum to yield 4-(4-Methyl-1-piperazinyl)benzaldehyde as a solid. The product is often pure enough for the next step without further purification[3].

Part B: Conversion to Hydrochloride Salt

The formation of the hydrochloride salt is a straightforward acid-base reaction. It enhances the compound's stability and aqueous solubility, which is often desirable for pharmaceutical applications. The most basic nitrogen atom in the molecule, the tertiary amine of the methylpiperazine ring, is protonated.

Experimental Protocol:

  • Dissolution: Dissolve the crude 4-(4-Methyl-1-piperazinyl)benzaldehyde from Part A in a minimal amount of a suitable solvent, such as methanol or absolute ethanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a saturated solution of hydrogen chloride in ethanol or methanol dropwise with continuous stirring[8][9].

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a white or off-white solid. Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation[9].

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material and impurities. Dry the final product, this compound, under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Part A: Free Base Synthesis (SNAr) cluster_step2 Part B: Salt Formation A 1-Methylpiperazine C K₂CO₃ / DMF 80°C, 6-8h A->C B 4-Fluorobenzaldehyde B->C D Work-up (Quench, Filter) C->D E 4-(4-Methyl-1-piperazinyl)benzaldehyde (Free Base) D->E F HCl in Ethanol 0°C E->F G Filter & Dry F->G H 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride (Final Product) G->H

Caption: Workflow for the synthesis of the target compound.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Expected Analytical Data
TechniqueExpected Results for 4-(4-Methyl-1-piperazinyl)benzaldehyde
¹H NMR δ (ppm): ~9.77 (s, 1H, -CHO), ~7.74 (d, 2H, Ar-H ortho to CHO), ~6.91 (d, 2H, Ar-H ortho to piperazine), ~3.41 (t, 4H, piperazine N-CH₂), ~2.55 (t, 4H, piperazine N-CH₂), ~2.35 (s, 3H, -NCH₃)[10].
¹³C NMR Expected peaks for aldehyde carbon (~190 ppm), aromatic carbons (~155, 132, 128, 114 ppm), piperazine carbons (~54, 48 ppm), and methyl carbon (~46 ppm).
FT-IR ν (cm⁻¹): ~2850-2750 (Aldehyde C-H stretch), ~1700-1680 (Aldehyde C=O stretch), ~1600, 1510 (Aromatic C=C stretch), ~1250-1150 (Aromatic C-N stretch)[11][12].
Mass Spec (ESI+) [M+H]⁺ at m/z = 205.13 for the free base. For the hydrochloride salt, the free base molecular ion will be observed.

Note: NMR shifts are predictions and may vary based on solvent and instrument. The hydrochloride salt will show similar shifts, with potential downfield shifts for protons near the protonated nitrogen.

Self-Validating Protocol Logic

The characterization process is designed to be self-validating. The mass spectrometry data confirms the molecular weight. ¹H NMR confirms the presence of all proton environments in the correct ratio and with the expected splitting patterns (e.g., the singlet for the aldehyde proton, the two doublets for the para-substituted benzene ring, and the two triplets for the piperazine ring). FT-IR corroborates the presence of key functional groups, especially the distinct aldehyde C=O stretch. A sharp melting point for the free base indicates high purity. The successful integration of all these techniques provides unambiguous confirmation of the final product's identity and quality.

Applications in Drug Development

The title compound is a cornerstone for building more complex drug molecules. The piperazine moiety is a frequent feature in drugs targeting the central nervous system (CNS) and in kinase inhibitors[1][13].

  • Kinase Inhibitors: The 4-(4-methyl-1-piperazinyl) moiety is a key component of several tyrosine kinase inhibitors, such as in intermediates for Imatinib[14][15]. It often serves to occupy a specific pocket in the kinase domain and improve the overall solubility and cell permeability of the inhibitor.

  • Antimalarial Agents: The related 4-aminoquinoline scaffold, often incorporating a piperazine side chain, is fundamental to antimalarial drugs like piperaquine[16][17]. This highlights the utility of the piperazinyl fragment in antiparasitic drug design.

  • CNS Agents: Piperazine derivatives are widely studied for their activity on various CNS receptors. This compound can serve as a starting point for synthesizing novel ligands with potential antidepressant or antipsychotic activities[18].

Safety and Handling

As a responsible scientist, proper safety protocols must be strictly followed.

  • Hazard Identification: The compound is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation[5][19].

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[19]. Avoid generating dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[6]. For the free base, storage under an inert gas is recommended to prevent air oxidation.

References

  • Synthesis method of 1-methyl-4- (4-piperidinyl)
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (URL: )
  • Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3) - ResearchGate. (URL: [Link])

  • 1 - Organic Syntheses Procedure. (URL: [Link])

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. (URL: [Link])

  • Method for preparing 4-(4-methyl piperazine-1-methyl)
  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PubMed Central. (URL: [Link])

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Journal of Drug Delivery and Therapeutics. (URL: [Link])

  • A process for the preparation of highly pure 4-(4-methyl piperazinomethyl)
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: [Link])

  • 4-(4-methylpiperazin-1-yl)benzaldehyde, CAS No. 27913-99-1 - iChemical. (URL: [Link])

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate - MDPI. (URL: [Link])

  • Benzaldehyde, 4-methyl- - NIST WebBook. (URL: [Link])

  • Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate - Preprints.org. (URL: [Link])

  • 1H NMR Spectrum of 4-Methylbenzaldehyde - Human Metabolome Database. (URL: [Link])

  • FT-IR Spectrum of Benzaldehyde - ResearchGate. (URL: [Link])

  • 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde - PubChemLite. (URL: [Link])

  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). - ResearchGate. (URL: [Link])

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The Versatility of a Core Scaffold: A Technical Guide to the Applications of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the successful development of novel molecules with desired functionalities. Among these, 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride has emerged as a highly versatile and valuable intermediate. Its unique molecular architecture, featuring a reactive aldehyde group and a pharmacologically significant methylpiperazine moiety, has positioned it as a cornerstone in diverse fields, ranging from medicinal chemistry to materials science. This in-depth technical guide provides a comprehensive overview of the applications of this compound, offering insights into the causality behind experimental choices, detailed protocols for the synthesis of key derivatives, and a summary of their biological and chemical properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable scaffold.

Chemical and Physical Properties

This compound is a solid, typically appearing as a light-colored powder.[1] Its hydrochloride form enhances its stability and solubility in certain solvents, facilitating its use in a variety of reaction conditions.

PropertyValueReference
CAS Number 1424939-17-2[2]
Molecular Formula C12H17ClN2O[2]
Molecular Weight 240.73 g/mol [2]
Purity Typically ≥95%[2]
Storage Sealed in a dry environment at 2-8°C[2]
SMILES Cl.CN1CCN(CC1)C1=CC=C(C=O)C=C1[2]

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The methylpiperazine group is a well-established pharmacophore, present in numerous approved drugs due to its ability to improve pharmacokinetic properties and interact with various biological targets. The aldehyde functionality of this compound serves as a convenient handle for a wide range of chemical transformations, making it a preferred starting material for the synthesis of diverse bioactive compounds.

Synthesis of Anticancer Agents

The quest for more effective and targeted cancer therapies has led to the exploration of numerous molecular scaffolds. The 4-(4-methyl-1-piperazinyl)benzaldehyde core has been instrumental in the development of several classes of anticancer agents, most notably kinase inhibitors.

Imatinib, a revolutionary tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia (CML), features a 4-(4-methylpiperazin-1-ylmethyl)phenyl group.[3] 4-(4-Methyl-1-piperazinyl)benzaldehyde serves as a key precursor for the synthesis of the crucial intermediate, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid hydrochloride.[4]

Experimental Workflow: Synthesis of Imatinib Intermediate

A 4-Chloro-6,7-dimethoxyquinazoline C Quinazoline-piperazine intermediate A->C Nucleophilic Substitution B 1-(4-Aminophenyl)-4-methylpiperazine B->C E Final Quinazoline Derivative (Schiff Base) C->E Condensation D Substituted Benzaldehyde (e.g., 4-(4-Methyl-1-piperazinyl)benzaldehyde) D->E

General synthesis of quinazoline-based anticancer agents.

Experimental Protocol (General):

A series of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazolines has been prepared with notable anticancer activity. [5]

  • Synthesis of the Quinazoline Core: The synthesis typically starts with the appropriate substituted anthranilic acid, which is cyclized to form the quinazolinone ring.

  • Chlorination: The hydroxyl group at the 4-position of the quinazolinone is then chlorinated, typically using thionyl chloride or phosphoryl chloride, to yield the 4-chloroquinazoline intermediate.

  • Coupling with Piperazine: The 4-chloroquinazoline is then reacted with a substituted piperazine, such as 1-(4-aminophenyl)-4-methylpiperazine, via nucleophilic aromatic substitution to form the quinazoline-piperazine core.

  • Condensation with Aldehyde: Finally, the amino group on the phenylpiperazine moiety is condensed with an aldehyde, such as 4-(4-methyl-1-piperazinyl)benzaldehyde, to form the final Schiff base derivative.

Causality: The electron-withdrawing nature of the quinazoline ring facilitates the nucleophilic substitution at the 4-position. The final condensation reaction to form the Schiff base is a straightforward and high-yielding reaction, allowing for the rapid generation of a diverse library of compounds for biological screening.

Biological Activity Data:

CompoundTarget Cell LineIC50 (µM)Reference
Quinazoline Derivative 10sPC3 (Prostate Cancer)1.8[5]
Quinazoline Derivative 10sMGC803 (Gastric Cancer)2.8[5]
Quinazoline Derivative 10sA375 (Melanoma)1.3[5]
Quinazoline Derivative 10sA549 (Lung Cancer)2.9[5]
Gefitinib (Standard)PC3, MGC803, A375, A5497.2 - 9.8[5]
Synthesis of Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidase inhibitors are a class of drugs used for the treatment of depression and Parkinson's disease. 4-(4-Methyl-1-piperazinyl)benzaldehyde is a key starting material for the synthesis of novel thiazolylhydrazine-piperazine derivatives that have shown selective MAO-A inhibition. [6] Experimental Workflow: Synthesis of MAO-A Inhibitors

Synthesis of thiazolylhydrazine-piperazine MAO-A inhibitors.

Detailed Protocol:

  • Synthesis of 4-(4-Methylpiperazin-1-yl)benzaldehyde (if not commercially available): 1-Methylpiperazine is reacted with 4-fluorobenzaldehyde in the presence of a base like potassium carbonate in a suitable solvent such as DMF. The mixture is heated to drive the nucleophilic aromatic substitution. [6]2. Formation of Thiosemicarbazone: 4-(4-Methyl-1-piperazinyl)benzaldehyde is reacted with thiosemicarbazide in a solvent like ethanol with a catalytic amount of acid. The mixture is typically refluxed to form the corresponding thiosemicarbazone.

  • Cyclization to Thiazole: The thiosemicarbazone intermediate is then reacted with a substituted α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in a solvent like ethanol. This Hantzsch thiazole synthesis-like reaction leads to the formation of the final thiazolylhydrazine-piperazine derivative. [6] Causality: The initial condensation reaction is a classic formation of a hydrazone. The subsequent cyclization is a well-established method for synthesizing thiazole rings, where the sulfur of the thiosemicarbazone acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone, followed by intramolecular condensation and dehydration.

Synthesis of Urease Inhibitors

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of diseases caused by Helicobacter pylori. The development of urease inhibitors is an important therapeutic strategy. Piperazine-containing compounds have been shown to exhibit potent urease inhibitory activity. [7][8] General Synthetic Approach:

While direct synthesis from 4-(4-methyl-1-piperazinyl)benzaldehyde is not explicitly detailed for urease inhibitors in the provided results, the general strategies for synthesizing piperazine-based urease inhibitors often involve the reaction of a piperazine-containing scaffold with various electrophiles to introduce diverse functionalities. The aldehyde group of 4-(4-methyl-1-piperazinyl)benzaldehyde could be utilized in reductive amination reactions to link it to other pharmacophores, or it could be oxidized to a carboxylic acid and then coupled with amines to form amides.

Biological Activity Data of Piperazine-based Urease Inhibitors:

CompoundIC50 (µM)Reference
Pyridylpiperazine derivative 5b2.0 ± 0.73[9]
Pyridylpiperazine derivative 7e2.24 ± 1.63[9]
Thiourea (Standard)23.2 ± 11.0[9]

Applications in Materials Science

The unique electronic and structural features of this compound also lend themselves to applications in materials science, although this area is less explored than its medicinal chemistry applications.

Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and oxygen can act as effective corrosion inhibitors by adsorbing onto metal surfaces and forming a protective layer. A study on a derivative of benzhydryl piperazine has shown its potential as a corrosion inhibitor for brass in hydrochloric acid. [10]The presence of the piperazine ring and the aromatic system in 4-(4-methyl-1-piperazinyl)benzaldehyde suggests its potential for similar applications. The lone pair of electrons on the nitrogen atoms can coordinate with vacant d-orbitals of the metal, and the planar aromatic ring can provide a large surface area for adsorption.

Building Block for Functional Polymers

The aldehyde group of 4-(4-methyl-1-piperazinyl)benzaldehyde can participate in polymerization reactions, such as condensation polymerization with diamines or other bifunctional monomers. The incorporation of the methylpiperazine moiety into a polymer backbone could impart interesting properties, such as improved solubility, basicity, and the potential for post-polymerization modification.

Applications in Analytical Chemistry

Derivatizing Agent in Chromatography

In analytical chemistry, derivatization is often employed to enhance the detectability of analytes. 4-(4-Methyl-1-piperazinyl)benzaldehyde can be used as a derivatizing agent for compounds containing primary or secondary amine groups. The reaction of the aldehyde with an amine forms a Schiff base, which can be more easily detected by UV or fluorescence detectors in high-performance liquid chromatography (HPLC). This approach can be particularly useful for the trace analysis of non-chromophoric amines.

Synthesis of Fluorescent Probes

The development of fluorescent probes for the detection of specific analytes or for imaging biological processes is a rapidly growing field. The 4-(4-methyl-1-piperazinyl)benzaldehyde scaffold can be incorporated into the structure of fluorescent dyes. For instance, it can be used to synthesize probes where the piperazine nitrogen acts as a recognition site for a target analyte, and the benzaldehyde provides a reactive handle for attaching a fluorophore. A study on a piperazinyl-NBD-based fluorescent probe demonstrated its dual-channel detection capability for hydrogen sulfide. [11]

Conclusion

This compound is a testament to the power of a well-designed chemical scaffold. Its strategic combination of a reactive aldehyde and a biologically relevant methylpiperazine moiety has made it an invaluable tool in the hands of synthetic chemists. From the synthesis of life-saving anticancer drugs to its potential applications in advanced materials and analytical methods, this compound continues to open new avenues of scientific exploration. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully harness the potential of this versatile building block and to drive innovation in their respective fields.

References

  • Synthesis and anticancer activity of new quinazoline derivatives. ResearchGate. 2017 Apr 20. Available from: [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. PMC - NIH. 2017 Apr 22. Available from: [Link]

  • Design, synthesis, and evaluation of antitumor activity of quinazoline derivatives containing different terminal segments of basic amine groups. Semantic Scholar. Available from: [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central. 2020 Sep 22. Available from: [Link]

  • Synthesis and anticancer activities of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives. PubMed. 2014 May 6. Available from: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available from: [Link]

  • Method for synthesizing Imatinib. Google Patents.
  • Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. Google Patents.
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  • Piperidines: a new class of urease inhibitors. PubMed. Available from: [Link]

  • Synthesis of fluorescent probes. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC - NIH. Available from: [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers. 2024 Mar 12. Available from: [Link]

  • An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Publishing. Available from: [Link]

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. PubMed. Available from: [Link]

  • Synthesis, Urease Inhibitory Activity, Molecular Docking, Dynamics, MMGBSA and DFT Studies of Hydrazone-Schiff Bases Bearing Benzimidazole Scaffold. PubMed. Available from: [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC. Available from: [Link]

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  • Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. NIH. 2025 Jun 19. Available from: [Link]

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  • 4-(4-Methyl-1-piperazinyl)benzaldehyde. SpectraBase. Available from: [Link]

  • Experimental and Theoretical Studies on the Corrosion Inhibition of Brass in Hydrochloric Acid by N-(4-((4-Benzhydryl Piperazin-1-yl) Methyl Carbamoyl) Phenyl) Furan-2-Carboxamide. ResearchGate. 2018 Jul 2. Available from: [Link]

  • Development of a piperazinyl-NBD-based fluorescent probe and its dual-channel detection for hydrogen sulfide. PubMed. 2021 Apr 7. Available from: [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the versatile applications of 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride. This key building block is strategically important in medicinal chemistry due to its unique bifunctional nature: a reactive aldehyde for covalent bond formation and a 4-methylpiperazine moiety, a well-established pharmacophore that enhances pharmacokinetic properties and provides crucial interactions with biological targets. We will explore its core reactivity, provide step-by-step protocols for its use in synthesizing bioactive Schiff bases and in critical transformations like reductive amination, and present a case study on its role in the synthesis of world-renowned kinase inhibitors such as Imatinib. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated throughout to ensure scientific integrity and practical utility.

Compound Profile and Handling

Introduction to a Privileged Scaffold

4-(4-Methyl-1-piperazinyl)benzaldehyde is an aromatic aldehyde distinguished by the presence of a 4-methylpiperazine substituent at the para position. The piperazine ring is a "privileged structural motif" in drug discovery, frequently incorporated into drug candidates to improve aqueous solubility, increase bioavailability, and serve as a versatile handle for modulating biological activity.[1] Its derivatives are found in a wide array of marketed drugs, including anticancer, antimicrobial, and antipsychotic agents.[1]

The aldehyde functional group offers a reactive site for a variety of crucial synthetic transformations, including the formation of imines (Schiff bases), reductive amination, and Wittig reactions, making it an invaluable starting material for building molecular complexity.[2][3][4] The compound is typically supplied as a hydrochloride salt to improve its stability and shelf-life.

Physicochemical Properties

For effective experimental design, a clear understanding of the compound's physical and chemical properties is essential.

PropertyValueReference
CAS Number 27913-99-1 (for free base)[5][6]
Molecular Formula C₁₂H₁₆N₂O (free base)[5]
Molecular Weight 204.27 g/mol (free base)
Appearance Light orange to yellow solid/powder
Melting Point 62-67 °C
Solubility Soluble in Methanol
Storage Store in a cool, dark place (<15°C) under an inert atmosphere. Air sensitive.

Handling Note: this compound is the stable salt form. For most synthetic reactions, the free base is the reactive species. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to the reaction mixture to neutralize the HCl salt in situ.

Core Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from the predictable and high-yielding reactivity of its aromatic aldehyde group. This allows for its conjugation to a wide variety of amine-containing molecules to generate diverse chemical libraries for screening.

G A 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride B Schiff Base Formation (Condensation with R-NH2) A->B R-NH2, Acid/Base Catalyst C Reductive Amination (Imine Reduction) A->C 1. R-NH2 2. Reducing Agent (e.g., NaBH(OAc)3) D Knoevenagel Condensation (with active methylene compounds) A->D Active Methylene Cmpd, Base (e.g., Piperidine) E Antimicrobial Agents (e.g., Quinolone Hybrids) B->E F Anticancer Agents (e.g., Kinase Inhibitors) B->F C->F e.g., Imatinib side-chain G Novel Heterocycles D->G e.g., Norfloxacin analogues

Figure 1: Key synthetic transformations and resulting bioactive scaffolds derived from 4-(4-Methyl-1-piperazinyl)benzaldehyde.

Application in Kinase Inhibitor Synthesis

The (4-methylpiperazin-1-yl)methyl moiety is a hallmark of numerous successful kinase inhibitors.[7] It confers high water solubility and often forms a critical salt bridge with a conserved glutamic acid residue in the kinase hinge region, anchoring the inhibitor in the active site. The title compound is a direct precursor to this essential pharmacophore.

Case Study: Synthesis of the Imatinib Side Chain

Imatinib (Gleevec) is a revolutionary tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[8] A key step in its synthesis involves the coupling of the core pyrimidinyl-aniline fragment with a side chain containing the 4-methylpiperazine group. While various synthetic routes exist, a common strategy involves the reductive amination of 4-(4-Methyl-1-piperazinyl)benzaldehyde to form the corresponding benzylamine, which is then further functionalized.

G cluster_sidechain Side-Chain Synthesis A Core Amine (N-(5-amino-2-methylphenyl)-4- (3-pyridinyl)-2-pyrimidineamine) C Imatinib A->C B Side-Chain Acid Chloride (derived from 4-((4-methylpiperazin-1-yl)methyl)benzoic acid) B->C Amide Coupling D 4-(4-Methyl-1-piperazinyl) benzaldehyde E 4-((4-methylpiperazin-1-yl) methyl)benzoic acid D->E Oxidation (e.g., KMnO4) E->B Acyl Chloride Formation (e.g., SOCl2)

Figure 2: Simplified synthetic logic for Imatinib, highlighting the role of the benzaldehyde precursor in forming the critical side chain.

Protocol 1: Reductive Amination for Benzylamine Synthesis

This protocol describes the conversion of the aldehyde to a benzylamine derivative, a versatile intermediate for further elaboration.

Objective: To synthesize N-benzyl-1-methylpiperazine from 4-(4-Methyl-1-piperazinyl)benzaldehyde and a generic primary amine via one-pot reductive amination.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Triethylamine (TEA, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve the starting material.

  • Base Addition: Add triethylamine (1.2 eq) to the solution to neutralize the HCl salt and liberate the free aldehyde. Stir for 10 minutes at room temperature. Causality: This step is critical as the free aldehyde is the active electrophile for the subsequent condensation.

  • Amine Addition: Add the primary amine (1.1 eq) to the mixture. Stir for 30-60 minutes at room temperature to allow for the formation of the intermediate iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the starting aldehyde than other hydrides like NaBH₄, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired secondary amine.

Synthesis of Bioactive Schiff Bases

Schiff bases (imines) are formed by the condensation of an aldehyde with a primary amine. This C=N double bond is a valuable pharmacophore, and compounds containing it have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4]

G A Aldehyde (4-(4-Methyl-1-piperazinyl)benzaldehyde) plus1 + B Primary Amine (R-NH2) arrow D Schiff Base (Imine) plus2 + E Water (H2O) catalyst Ethanol, Reflux (Acid/Base Catalyst) arrow->catalyst

Figure 3: General reaction scheme for the synthesis of Schiff bases.

Protocol 2: General Synthesis of a Schiff Base Derivative

Objective: To synthesize a Schiff base from 4-(4-Methyl-1-piperazinyl)benzaldehyde and an aromatic amine.

Materials:

  • This compound

  • Aromatic amine (e.g., 2-aminophenol, 1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.1 eq)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the aromatic amine (1.0 eq) in absolute ethanol.

  • Addition of Aldehyde: Add this compound (1.0 eq) and potassium carbonate (1.1 eq) to the solution. Causality: K₂CO₃ acts as the base to generate the free aldehyde from its HCl salt.

  • Catalysis: Add a few drops of glacial acetic acid. Causality: The reaction is acid-catalyzed. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

  • Reflux: Attach a condenser and reflux the reaction mixture for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Isolation: After cooling the mixture to room temperature, collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying & Characterization: Dry the product in a vacuum oven. The structure and purity should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.

Example Applications of Derived Schiff Bases
Amine ReactantResulting Schiff Base MoietyReported Biological ActivityReference
2-AminobenzothiazoleBenzothiazole-imineAntimicrobial, Antifungal[4]
4-Aminosalicylic acidSalicylic acid-imineAntibacterial[4]
5-Amino-1,3,4-thiadiazole-2-thiolThiadiazole-imineAntibacterial[3]

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a strategic building block that bridges core synthetic chemistry with high-value pharmaceutical targets. Its utility in constructing the critical side chains of kinase inhibitors like Imatinib underscores its importance in oncology drug discovery. Furthermore, its straightforward conversion into diverse libraries of Schiff bases and other derivatives provides a robust platform for identifying novel leads in antimicrobial and anticancer research. Future applications will likely leverage this scaffold in the development of PROTACs, covalent inhibitors, and other advanced therapeutic modalities where the combination of a reactive handle and a privileged pharmacophore is highly desirable.

References

  • A Facile Total Synthesis of Imatinib Base and Its Analogues. ACS Publications. [Link]

  • A novel synthesis of imatinib and its intermediates. ResearchGate. [Link]

  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI. [Link]

  • Modular Continuous Flow Synthesis of Imatinib and Analogues. DSpace@MIT. [Link]

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC - NIH. [Link]

  • Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). ResearchGate. [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. [Link]

  • Schiff Base Synthesis, Characterization, and Bioactivity. ER Publications. [Link]

  • piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. PMC - NIH. [Link]

  • N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. NCBI. [Link]

  • Piperazine based antimicrobial polymers: a review. PMC - NIH. [Link]

  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. NIH. [Link]

  • 4-(4-Methylpiperazin-1-yl)benzaldehyde. PubChem. [Link]

  • 4-(4-methylpiperazin-1-yl)benzaldehyde, CAS No. 27913-99-1. iChemical. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

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Application Notes & Protocols: 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: A Strategic Overview

In the landscape of modern medicinal chemistry and drug discovery, certain molecular fragments consistently reappear in successful therapeutic agents. These "privileged scaffolds" possess versatile binding properties and favorable pharmacokinetic profiles, making them invaluable starting points for new drug development campaigns. The N-methylpiperazine moiety is a quintessential example of such a scaffold, known for enhancing aqueous solubility and serving as a key interaction point with biological targets.[1] When this privileged structure is coupled with a reactive benzaldehyde functional group, the result is 4-(4-Methyl-1-piperazinyl)benzaldehyde—a powerful and versatile building block for organic synthesis.

This guide provides an in-depth exploration of 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, focusing on its strategic application in the synthesis of complex molecules, particularly kinase inhibitors.[2][3][4] We will move beyond simple procedural descriptions to dissect the mechanistic rationale behind its most effective transformations, providing researchers with the insights needed to leverage this reagent to its full potential.

Physicochemical Properties and Handling

The compound is typically supplied as its hydrochloride salt to improve stability and handling. Prior to use in most organic reactions, it is often neutralized in situ or via a basic aqueous workup to liberate the free base.

PropertyValueSource
Chemical Formula C₁₂H₁₇ClN₂O[5]
Molecular Weight 240.73 g/mol (HCl Salt)[5]
Appearance Light orange to yellow solid[6]
Melting Point 57 °C (Free Base)[6][7]
CAS Number 1424939-17-2 (HCl Salt)[5][8]
CAS Number 27913-99-1 (Free Base)[7][9][10]
Storage Store under an inert atmosphere (Nitrogen or Argon) at room temperature or 2-8°C.[6][11][12][6][11][12]

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[13][14] Handling should be performed in a well-ventilated area or a chemical fume hood.[13][15] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[16][17]

Section 2: Core Synthetic Applications & Mechanistic Insights

The synthetic utility of this building block is primarily driven by the reactivity of its aldehyde functional group. This allows for a range of reliable and high-yield transformations, most notably carbon-nitrogen bond formations.

Reductive Amination: The Workhorse Reaction for C-N Bond Formation

Reductive amination is arguably the most critical application of this aldehyde. It provides a controlled and efficient method for coupling the building block to a primary or secondary amine, a key step in the assembly of many pharmaceutical candidates.

Mechanistic Rationale: Direct alkylation of amines is often plagued by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[18] Reductive amination elegantly circumvents this issue. The reaction proceeds in two distinct stages that can be performed sequentially or, more commonly, in a single pot:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the aldehyde carbonyl, followed by dehydration to form a C=N double bond (an imine from a primary amine or an iminium ion from a secondary amine). This step is reversible and often acid-catalyzed.

  • Reduction: A selective reducing agent, introduced into the same pot, reduces the imine or iminium ion to the corresponding amine. The key is to use a hydride source that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine/iminium ion.

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose.[19] Its steric bulk and attenuated reactivity, compared to reagents like NaBH₄, make it highly selective for the protonated imine intermediate over the neutral aldehyde, allowing for a one-pot procedure with high yields.[18][20]

Reductive_Amination Workflow for Reductive Amination cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction A 4-(4-Methyl-1-piperazinyl)benzaldehyde C Imine / Iminium Ion Intermediate A->C + H⁺ (cat.) - H₂O B Primary/Secondary Amine (R-NH₂) B->C E Final Tertiary/Secondary Amine Product C->E D Sodium Triacetoxyborohydride (NaBH(OAc)₃) D->E Hydride Transfer

Figure 1: General workflow of a one-pot reductive amination reaction.

Protocol 1: General Procedure for Reductive Amination with NaBH(OAc)₃

This protocol provides a robust starting point for the coupling of 4-(4-Methyl-1-piperazinyl)benzaldehyde with various amines.

  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq). Dissolve it in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M).

  • Neutralization & Amine Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride salt. Stir for 5-10 minutes. Add the desired primary or secondary amine (1.0-1.2 eq).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture. Causality Note: Portion-wise addition helps to control any initial exotherm and gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Amine Substrate ExampleReducing AgentSolventTypical TimeExpected Yield
AnilineNaBH(OAc)₃DCE12 h>85%
BenzylamineNaBH(OAc)₃DCM6 h>90%
MorpholineNaBH(OAc)₃DCM8 h>85%
4-FluoroanilineNaBH(OAc)₃DCE18 h>80%
Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, are a cornerstone of modern combinatorial chemistry and drug discovery.[21][22][23] The aldehyde functionality of our building block makes it an excellent substrate for powerful MCRs like the Ugi four-component reaction (U-4CR).

Strategic Advantage: The U-4CR allows for the rapid assembly of complex, peptide-like α-acylamino amide scaffolds from simple precursors: an aldehyde, an amine, a carboxylic acid, and an isocyanide. This is exceptionally valuable in early-stage drug discovery for creating large libraries of structurally diverse compounds around the N-methylpiperazine core.[24]

Ugi_Reaction Ugi Four-Component Reaction (U-4CR) A 4-(4-Methyl-1-piperazinyl)- benzaldehyde (Aldehyde) Process One-Pot Reaction Methanol, rt A->Process B Amine (e.g., Benzylamine) B->Process C Carboxylic Acid (e.g., Acetic Acid) C->Process D Isocyanide (e.g., tert-Butyl isocyanide) D->Process Product α-Acylamino Amide Product Process->Product Kinase_Inhibitor_Synthesis Case Study: Synthesis of a Kinase Inhibitor Precursor start 4-(4-Methyl-1-piperazinyl)benzaldehyde intermediate Intermediate Amine start->intermediate Reductive Amination (NaBH(OAc)₃, DCE) amine 3-amino-4-methylbenzoic acid amine->intermediate final_product Kinase Inhibitor Precursor intermediate->final_product Amide Coupling (Pyridine, DCM) coupling_partner Nicotinoyl chloride coupling_partner->final_product

Sources

Application Note: A Strategic Approach to the Wittig Reaction with 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Olefination of Amine-Containing Aldehydes

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Wittig reaction is a cornerstone of synthetic chemistry for the creation of carbon-carbon double bonds from carbonyl compounds.[1][2] This application note provides a detailed protocol and in-depth strategic considerations for the successful olefination of 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride. We address the primary challenge posed by the substrate's hydrochloride salt, which can interfere with the strongly basic Wittig ylide. A robust protocol involving a preliminary neutralization step is presented, ensuring efficient and stoichiometric use of the Wittig reagent. This guide also covers the preparation of the necessary phosphonium salt, reaction monitoring, product purification, and troubleshooting, making it an essential resource for chemists working with complex, amine-containing building blocks in pharmaceutical and materials science research.

Introduction to the Wittig Reaction and Substrate-Specific Challenges

The Wittig reaction, first reported by Georg Wittig in 1954, offers a powerful and reliable method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[1] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]

The general mechanism proceeds through the nucleophilic attack of the ylide's carbanion on the carbonyl carbon. This leads to a zwitterionic intermediate called a betaine, which subsequently forms a four-membered ring intermediate known as an oxaphosphetane.[1][3] This intermediate then collapses in a concerted manner to yield the final alkene and triphenylphosphine oxide.[3]

Wittig_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products ylide R'HC⁻-P⁺Ph₃ (Ylide) oxaphosphetane [Oxaphosphetane] ylide->oxaphosphetane [2+2] Cycloaddition aldehyde R''HC=O (Aldehyde) aldehyde->oxaphosphetane alkene R''HC=CHR' (Alkene) oxaphosphetane->alkene Retro-[2+2] tppo O=PPh₃ (Triphenylphosphine Oxide) oxaphosphetane->tppo

Caption: Simplified mechanism of the Wittig reaction.

The substrate, this compound, is a valuable synthetic intermediate. However, its structure presents a distinct challenge for the standard Wittig protocol. The presence of the hydrochloride salt means the piperazine nitrogen is protonated, creating an acidic N-H proton. Wittig ylides are highly basic and will readily deprotonate this acidic site before reacting with the aldehyde. This necessitates a thoughtful experimental design to avoid consuming the expensive ylide in a simple acid-base reaction.

Core Experimental Strategy: The Imperative of Neutralization

A successful Wittig reaction with an amine salt hinges on managing the acidic proton. Two primary strategies can be considered:

  • Using Excess Ylide (Not Recommended): One could theoretically use more than two equivalents of the Wittig ylide—one to deprotonate the hydrochloride and one to react with the aldehyde. This approach is inefficient, costly, and complicates purification due to the generation of excess phosphonium salt alongside triphenylphosphine oxide.

  • Prior Neutralization (Recommended Protocol): A more elegant and efficient strategy is to neutralize the hydrochloride salt before the introduction of the Wittig reagent. This is achieved by treating the starting material with a mild, non-nucleophilic base. This frees the parent amine and allows for the stoichiometric use of the ylide in the subsequent olefination step. This method is more cost-effective and leads to a cleaner reaction profile.

Key Considerations for the Neutralization Step:

  • Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) or a tertiary amine base like triethylamine (Et₃N) is ideal. These bases are strong enough to deprotonate the piperazinium salt but will not interfere with the aldehyde or the subsequently added ylide.

  • Solvent System: The neutralization can be performed as a biphasic wash of a solution of the starting material or by stirring the salt with the base in the reaction solvent prior to ylide addition.

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis of a representative alkene, 1-methyl-4-(4-vinylphenyl)piperazine, from the title compound.

Protocol A: Preparation of the Wittig Salt (Methyltriphenylphosphonium Bromide)

The Wittig ylide is generated in situ from its corresponding phosphonium salt.[4] This protocol outlines the synthesis of the salt required to install a vinyl group (=CH₂).

ReagentM.W. ( g/mol )AmountMoles
Triphenylphosphine262.2926.2 g0.10
Bromomethane (50% in Toluene)94.94~20.9 g0.11
Toluene-100 mL-

Procedure:

  • Under a nitrogen atmosphere, dissolve triphenylphosphine in 100 mL of dry toluene in a round-bottom flask equipped with a reflux condenser.

  • Carefully add the bromomethane solution to the stirring triphenylphosphine solution.

  • Heat the reaction mixture to a gentle reflux for 24 hours. A white precipitate will form as the reaction progresses.

  • Cool the mixture to room temperature and then in an ice bath for 30 minutes.

  • Collect the white solid by vacuum filtration, washing the cake with cold diethyl ether to remove any unreacted triphenylphosphine.

  • Dry the resulting white powder, methyltriphenylphosphonium bromide, under high vacuum. The salt should be stored in a desiccator.

Protocol B: Wittig Olefination via Prior Neutralization

This protocol details the conversion of the aldehyde to the alkene.

Experimental_Workflow cluster_ylide Ylide Generation cluster_aldehyde Substrate Preparation cluster_reaction Wittig Reaction cluster_purification Workup & Purification salt Methyltriphenylphosphonium Bromide in dry THF base Add n-BuLi at 0°C salt->base ylide Stir to form Phosphorus Ylide (Deep Orange/Red Color) base->ylide add_aldehyde Add free aldehyde in THF to ylide solution at 0°C ylide->add_aldehyde aldehyde_salt Dissolve Aldehyde HCl in CH₂Cl₂ neutralize Wash with aq. K₂CO₃ soln. aldehyde_salt->neutralize dry Dry organic layer (Na₂SO₄), concentrate neutralize->dry free_aldehyde Free Amine Aldehyde dry->free_aldehyde free_aldehyde->add_aldehyde react Warm to RT, stir overnight add_aldehyde->react quench Quench with sat. aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine, Dry, Concentrate extract->wash chromatography Silica Gel Chromatography (CH₂Cl₂/MeOH + 1% Et₃N) wash->chromatography product Isolate Pure Product chromatography->product

Caption: Recommended workflow for the Wittig olefination.

Reagents and Materials:

Reagent M.W. ( g/mol ) Amount Moles
Methyltriphenylphosphonium Bromide 357.23 4.29 g 12.0 mmol
n-Butyllithium (2.5 M in hexanes) 64.06 4.4 mL 11.0 mmol
4-(4-Methyl-1-piperazinyl)benzaldehyde HCl 254.75 2.55 g 10.0 mmol
Dry Tetrahydrofuran (THF) - 100 mL -
Dichloromethane (DCM) - 50 mL -
Saturated aq. K₂CO₃ solution - 50 mL -
Saturated aq. NH₄Cl solution - 50 mL -

| Ethyl Acetate, Methanol, Triethylamine | - | For workup/chromatography | - |

Procedure:

  • Ylide Generation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide and 50 mL of dry THF. Cool the resulting suspension to 0°C in an ice bath. Add n-butyllithium dropwise via syringe. The mixture will turn a characteristic deep orange or reddish color, indicating ylide formation. Allow the mixture to stir at 0°C for 1 hour.

  • Substrate Neutralization: In a separate flask, dissolve the this compound in 50 mL of dichloromethane and transfer to a separatory funnel. Add 50 mL of saturated aqueous potassium carbonate solution and shake vigorously. Separate the layers and dry the organic layer over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the free amine aldehyde as a solid or oil.

  • Wittig Reaction: Dissolve the free amine aldehyde from the previous step in 20 mL of dry THF. Add this solution dropwise to the stirring ylide solution at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight. The color of the ylide will fade as it is consumed. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the disappearance of the aldehyde spot.

  • Work-up: Cool the reaction mixture to 0°C and carefully quench by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel.

    • Crucial Tip: To prevent the basic product from streaking on the acidic silica gel, use a solvent system containing a small amount of triethylamine (e.g., Dichloromethane/Methanol/Triethylamine, 95:4:1).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-methyl-4-(4-vinylphenyl)piperazine.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction Inactive ylide (due to moisture or air exposure). Incomplete neutralization of starting material.Ensure all glassware is flame-dried and the reaction is under an inert atmosphere. Confirm complete neutralization of the hydrochloride before addition.
Low Yield Incomplete ylide formation. Insufficient reaction time. Product loss during purification.Use fresh, properly titrated n-BuLi. Allow the ylide to form for at least 1 hour. Ensure the reaction has gone to completion by TLC. Use Et₃N in the chromatography eluent to improve recovery.
Difficult Purification Co-elution of product and triphenylphosphine oxide.Triphenylphosphine oxide is less polar than the amine product. A gradient elution may be necessary. In some cases, precipitation of the oxide from a nonpolar solvent like ether can be attempted before chromatography.
Aldehyde Still Present Insufficient ylide added. Steric hindrance (less likely with this substrate).Ensure accurate stoichiometry. If the reaction stalls, a slight excess (1.1-1.2 eq) of ylide can be used.

Safety Precautions

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Handle under an inert atmosphere using proper syringe techniques. Always wear fire-retardant lab coat and safety glasses.

  • Alkyl Halides (e.g., Bromomethane): Toxic and potential carcinogens. Handle in a well-ventilated fume hood.

  • Solvents: THF can form explosive peroxides; use from a freshly opened bottle or a solvent purification system. Dichloromethane is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, at all times.

Conclusion

The successful olefination of this compound is readily achievable through a Wittig reaction protocol that incorporates a crucial preliminary neutralization step. By converting the hydrochloride salt to the free amine before introducing the phosphorus ylide, chemists can ensure a clean, efficient, and stoichiometric transformation. This strategic approach minimizes waste, simplifies purification, and provides reliable access to valuable vinyl-substituted piperazine derivatives for applications in drug discovery and materials science.

References

  • Wikipedia. Wittig reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

  • Chemistry Steps. Wittig Reaction – The Mechanism and Stereochemistry. [Link]

  • Lumen Learning. The Wittig reaction. [Link]

  • OpenStax. Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

  • D. J. D. et al. (2010). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters. [Link]

  • ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. [Link]

  • Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

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  • Wikipedia. Wittig reagents. [Link]

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Introduction: The Strategic Convergence of Piperazine and Chalcone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Piperazine-Containing Chalcones via Aldol Condensation

In the landscape of medicinal chemistry, the piperazine ring is a "privileged scaffold," a structural motif frequently found in FDA-approved drugs due to its advantageous physicochemical properties.[1] The six-membered heterocycle, with its two nitrogen atoms, can improve aqueous solubility, bioavailability, and target affinity through hydrogen bonding and salt formation.[2][3] When this valuable scaffold is incorporated into a chalcone framework (1,3-diphenyl-2-propen-1-one), the resulting hybrid molecule holds significant therapeutic potential. Chalcones are biogenetic precursors to flavonoids and exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]

This guide provides a detailed protocol and technical insights for the synthesis of chalcones derived from 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, a key building block for creating novel drug candidates. The reaction proceeds via a base-catalyzed Claisen-Schmidt condensation, a variant of the aldol condensation.[7][8] We will explore the mechanistic rationale, provide a robust and validated step-by-step protocol, and offer practical guidance on reaction monitoring, purification, and characterization.

Mechanistic Insights: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a carbon-carbon bond-forming reaction between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens, such as 4-(4-Methyl-1-piperazinyl)benzaldehyde.[9][10] This specificity prevents the self-condensation of the aldehyde, leading to a cleaner reaction profile. The reaction is typically catalyzed by a strong base (e.g., NaOH or KOH) and can be summarized in three primary stages:

  • Enolate Formation: The base abstracts an acidic α-proton from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[11]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde. This step is the key bond-forming event, resulting in a β-hydroxy ketone intermediate (an aldol addition product).[11][12]

  • Dehydration: The intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, the chalcone.[11][13] This elimination is highly favorable as it creates a conjugated system extending across the molecule, which imparts significant thermodynamic stability.

A critical consideration for the specified starting material, this compound, is the protonated state of the piperazine ring. The base used for the condensation reaction must first neutralize the hydrochloride salt to liberate the free base form of the aldehyde, allowing it to participate in the reaction.

Claisen_Schmidt_Mechanism

Experimental Protocol: Synthesis of a Piperazine-Chalcone Derivative

This protocol details the synthesis of (E)-1-(4-chlorophenyl)-3-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one as a representative example.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound256.755.01.0
4-Chloroacetophenone154.595.01.0
Sodium Hydroxide (NaOH)40.0015.03.0
Ethanol (95%)46.07~40-50 mLSolvent
Deionized Water18.02As needed-
Step-by-Step Methodology
  • Reagent Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of this compound and 5.0 mmol of 4-chloroacetophenone in approximately 25 mL of 95% ethanol.[14]

    • Stir the mixture at room temperature until all solids are dissolved.

    • In a separate beaker, prepare the basic catalyst solution by dissolving 15.0 mmol of sodium hydroxide in 15 mL of deionized water.[15] Causality Note: Using at least two equivalents of base is crucial; one equivalent neutralizes the hydrochloride salt, and the subsequent amount acts as the catalyst for the condensation.

  • Reaction Execution:

    • Cool the flask containing the aldehyde and ketone solution in an ice-water bath.

    • Add the aqueous NaOH solution dropwise to the stirred ethanolic solution over 5-10 minutes. A color change and the formation of a precipitate are typically observed.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.[5]

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4][16]

    • Prepare a TLC plate (e.g., silica gel) and spot the starting materials (aldehyde and ketone) and the reaction mixture.

    • A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The product chalcone is significantly less polar than the starting aldehyde and should have a higher Rf value.

    • The reaction is considered complete when the spot corresponding to the limiting reactant (usually the aldehyde) has disappeared.

  • Workup and Isolation:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 mL of cold deionized water.

    • Stir the resulting suspension for 15-20 minutes to ensure complete precipitation of the crude product.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.[15]

    • Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual sodium hydroxide and other water-soluble impurities.[4][16]

    • Allow the product to air-dry on the filter paper or in a desiccator.

  • Purification:

    • The most common method for purifying chalcones is recrystallization from 95% ethanol.[4][16][17]

    • Transfer the crude solid to a clean flask and add the minimum amount of hot ethanol required to fully dissolve the solid.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be subjected to hot gravity filtration to remove the charcoal.[18]

    • Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

  • Characterization:

    • Determine the melting point of the purified product. A sharp melting point is indicative of high purity.[4]

    • Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure of the synthesized chalcone. In ¹H NMR, the trans-alkene protons typically appear as two doublets with a large coupling constant (J ≈ 15-16 Hz).[19][20]

Workflow

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
No precipitate forms Reaction is incomplete; product is too soluble in the reaction mixture.Confirm reaction completion with TLC. If complete, slowly add cold water to the reaction mixture to induce precipitation. Ensure sufficient base was added to neutralize the hydrochloride and catalyze the reaction.
Low Yield Incomplete reaction; side reactions; loss of product during workup.Extend the reaction time or gently warm the mixture (e.g., to 40-50 °C) if the reaction is sluggish.[7][14] Ensure slow, controlled cooling during recrystallization to prevent premature precipitation and maximize crystal growth.
Product "oils out" during recrystallization The melting point of the compound is lower than the boiling point of the solvent; impurities are present.Re-heat the solution to dissolve the oil, add more hot solvent to reduce saturation, and allow it to cool more slowly. Alternatively, switch to a lower-boiling point solvent or use a mixed-solvent system. Pre-purifying the crude product via a quick column filtration can also help.[18]
Impure Product (from NMR/TLC) Incomplete washing of crude product; inefficient recrystallization.During workup, ensure the crude solid is washed thoroughly with water to remove all base.[4] Perform a second recrystallization if necessary. If impurities persist, column chromatography may be required for purification.[4]

Conclusion

The Claisen-Schmidt condensation is a robust and reliable method for synthesizing chalcones from this compound. The incorporation of the N-methylpiperazine moiety provides a valuable handle for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds, making this synthetic route highly relevant for drug discovery and development programs.[21][22] By understanding the underlying mechanism and adhering to a validated protocol that includes crucial checkpoints like reaction monitoring, researchers can efficiently generate a diverse library of piperazine-containing chalcones for biological evaluation.

References

  • The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • Jetir.Org. SYNTHESIS OF CHALCONES.
  • Magritek. The Aldol Condensation.
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  • NIH. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review.
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  • AZoM. Understanding the Aldol Condensation Reaction Using NMR. (2013-05-20).

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Application Notes & Protocols: The Strategic Use of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." Its frequent appearance in blockbuster drugs is a testament to its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability, by virtue of its two nitrogen atoms which can serve as hydrogen bond acceptors.[1] When this valuable moiety is combined with a reactive benzaldehyde group, as in 4-(4-methyl-1-piperazinyl)benzaldehyde hydrochloride, the result is a powerful and versatile building block for the synthesis of a diverse array of heterocyclic compounds.[1][2][3] These heterocycles are the cornerstones of many therapeutic agents, demonstrating a wide range of biological activities, including antimicrobial and anticancer properties.[4][5][6]

This guide provides an in-depth exploration of the application of this compound in the synthesis of three key heterocyclic systems: benzimidazoles, pyrazoles, and pyrimidines. The protocols described herein are designed to be self-validating, with explanations grounded in established reaction mechanisms to provide researchers with the insights needed for successful synthesis and future innovation.

Part 1: Synthesis of 2-(4-(4-Methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazoles

Scientific Context & Rationale

The benzimidazole core is a vital pharmacophore found in numerous clinically used drugs, including proton pump inhibitors (e.g., omeprazole) and anthelmintics, and it is extensively researched for its anti-tumor and anti-viral activities.[7] The most direct method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde. This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.[2] The use of a green and economical catalyst like ammonium chloride (NH₄Cl) makes this an efficient and accessible route.[7]

Experimental Protocol: One-Pot Synthesis

This protocol details the condensation of 4-(4-methyl-1-piperazinyl)benzaldehyde with o-phenylenediamine using ammonium chloride as a catalyst.

Materials:

  • o-Phenylenediamine

  • This compound

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Ice-cold water

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine o-phenylenediamine (1.0 mmol, 1.0 eq) and this compound (1.0 mmol, 1.0 eq).

  • Solvent & Catalyst Addition: Add ethanol (20 mL) to the flask, followed by ammonium chloride (0.30 mmol, 30 mol%).

  • Reaction Execution: Stir the mixture at 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate:hexane (1:2 v/v) mobile phase. The reaction is typically complete within 2-4 hours.

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with water (2 x 20 mL).

  • Drying & Characterization: Dry the product and purify further by recrystallization from ethanol to yield the pure 2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary

The following table summarizes typical conditions for the synthesis of 2-substituted benzimidazoles using this methodology.

ParameterConditionRationale
Catalyst Ammonium Chloride (NH₄Cl)A mild, inexpensive, and environmentally benign catalyst that facilitates the condensation and cyclization.[7]
Solvent EthanolProvides good solubility for reactants and is easily removed post-reaction.
Temperature 80-90°CSufficient thermal energy to overcome the activation barrier for cyclization without significant side product formation.
Typical Yield 75-90%This method is known for providing moderate to good yields for a variety of aldehydes.[7]
Workflow Diagram

Benzimidazole_Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification Reactants 1. Combine Aldehyde & o-Phenylenediamine Solvent 2. Add Ethanol Reactants->Solvent Catalyst 3. Add NH4Cl Catalyst Solvent->Catalyst Heat 4. Heat to 80-90°C (2-4 hours) Catalyst->Heat TLC 5. Monitor by TLC Heat->TLC Quench 6. Pour into Ice Water TLC->Quench Filter 7. Filter Precipitate Quench->Filter Wash 8. Wash with Water Filter->Wash Recrystallize 9. Recrystallize from EtOH Wash->Recrystallize Final Pure Benzimidazole Product Recrystallize->Final

Caption: One-Pot Benzimidazole Synthesis Workflow.

Part 2: Synthesis of Pyrazoles via a Chalcone Intermediate

Scientific Context & Rationale

Pyrazoles are a class of heterocyclic compounds recognized for their wide range of pharmacological activities.[8] A robust and common method for synthesizing 1,3,5-trisubstituted pyrazoles is the cyclocondensation of a chalcone (an α,β-unsaturated ketone) with a hydrazine derivative.[8][9] This two-step process begins with a Claisen-Schmidt condensation between an aldehyde and an acetophenone to form the chalcone, which then serves as the key intermediate for building the pyrazole ring.[10]

Experimental Protocol

Step A: Synthesis of the Chalcone Intermediate 1-(Aryl)-3-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one

Materials:

  • This compound

  • A substituted Acetophenone (e.g., 4-chloroacetophenone)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Ice-cold water, 1N HCl

Procedure:

  • Reactant Solution: In a flask, dissolve this compound (1.0 mmol, 1.0 eq) and the substituted acetophenone (1.0 mmol, 1.0 eq) in ethanol (15 mL).

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of NaOH (10%) dropwise over 30 minutes with constant stirring.

  • Reaction: Allow the mixture to stir at room temperature for an additional 4-6 hours.

  • Isolation: Pour the reaction mixture onto crushed ice and acidify with 1N HCl to precipitate the chalcone.

  • Purification: Filter the resulting solid, wash with water, dry, and recrystallize from ethanol to obtain the pure chalcone intermediate.

Step B: Cyclization to Form the Pyrazole 3-(Aryl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-4,5-dihydro-1H-pyrazole

Materials:

  • Chalcone intermediate from Step A

  • Hydrazine Hydrochloride or Hydrazine Hydrate

  • Dimethylformamide (DMF) or Ethanol

  • Ice-cold water

Procedure:

  • Reaction Setup: Dissolve the chalcone (1.0 mmol, 1.0 eq) in DMF or ethanol (15 mL) in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrochloride (1.2 mmol, 1.2 eq).

  • Reaction: Reflux the mixture for 6-8 hours. Monitor completion by TLC.

  • Isolation: Cool the reaction mixture and pour it onto crushed ice.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to yield the pure pyrazole derivative.[10]

Data Summary
ParameterStep A: Chalcone SynthesisStep B: Pyrazole Synthesis
Key Reaction Claisen-Schmidt CondensationCyclocondensation
Catalyst/Reagent Sodium Hydroxide (Base)Hydrazine Hydrochloride
Solvent EthanolDMF or Ethanol
Temperature Room TemperatureReflux
Typical Yield Good to ExcellentGood to Excellent
Workflow Diagram

Pyrazole_Synthesis cluster_stepA Step A: Chalcone Synthesis cluster_stepB Step B: Pyrazole Synthesis A1 Aldehyde + Acetophenone in EtOH A2 Add NaOH (aq) at 0°C A1->A2 A3 Stir at RT (4-6h) A2->A3 A4 Quench & Acidify A3->A4 Chalcone Chalcone Intermediate A4->Chalcone B1 Chalcone + Hydrazine in DMF/EtOH Chalcone->B1 B2 Reflux (6-8h) B1->B2 B3 Quench in Ice Water B2->B3 Pyrazole Final Pyrazole Product B3->Pyrazole

Caption: Two-Step Synthesis of Pyrazoles via a Chalcone Intermediate.

Part 3: Synthesis of Pyrimidine Derivatives

Scientific Context & Rationale

The pyrimidine ring is a fundamental component of nucleobases (cytosine, thymine, uracil) and is found in a multitude of synthetic drugs with diverse therapeutic applications.[11] One effective route to pyrimidine-2-thiones involves the cyclization of chalcones with thiourea in the presence of a base like potassium hydroxide.[12][13] The resulting pyrimidine can be further functionalized, for instance, by S-alkylation followed by nucleophilic substitution, to introduce other moieties and build molecular complexity.[12]

Experimental Protocol: From Chalcone to Pyrimidine

This protocol uses the chalcone synthesized in Part 2 as a starting material.

Materials:

  • Chalcone intermediate (from Part 2, Step A)

  • Thiourea

  • Potassium Hydroxide (KOH)

  • 1,4-Dioxane or Ethanol

  • Acetic Acid

  • Ice-cold water

Procedure:

  • Reaction Setup: In a round-bottom flask, mix the chalcone (1.0 mmol, 1.0 eq) and thiourea (1.0 mmol, 1.0 eq) in 1,4-dioxane or ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of potassium hydroxide.

  • Reaction: Reflux the reaction mixture for approximately 24 hours, monitoring progress with TLC.

  • Isolation: After cooling, pour the reaction mixture into ice-cold water with stirring. If necessary, neutralize with a small amount of acetic acid to induce precipitation.

  • Purification: Filter the solid product, wash with water, and dry. Recrystallize from ethanol to obtain the pure 4,6-disubstituted-pyrimidine-2-thiol.[12]

Data Summary
ParameterConditionRationale
Key Reagents Chalcone, ThioureaThese components provide the necessary C-C-C and N-C-N backbone for the pyrimidine ring.
Catalyst Potassium Hydroxide (KOH)A strong base required to catalyze the cyclocondensation reaction.[12]
Solvent 1,4-Dioxane or EthanolA suitable high-boiling solvent for the reflux conditions.
Reaction Time ~24 hoursThe cyclization often requires an extended period of heating to go to completion.
Work-up AcidificationNeutralization of the basic reaction mixture is often required to precipitate the final product.
Workflow Diagram

Pyrimidine_Synthesis Chalcone Chalcone Intermediate Reagents 1. Add Thiourea & KOH catalyst Chalcone->Reagents Solvent 2. Dissolve in 1,4-Dioxane Reagents->Solvent Reflux 3. Reflux for 24h Solvent->Reflux Workup 4. Quench in Ice Water & Neutralize Reflux->Workup Filter 5. Filter & Recrystallize Workup->Filter Pyrimidine Pyrimidine Product Filter->Pyrimidine

Caption: Synthesis of Pyrimidines from a Chalcone Precursor.

Part 4: Applications in Drug Discovery & Biological Activity

The incorporation of the 4-(4-methyl-1-piperazinyl)phenyl moiety into different heterocyclic systems is a proven strategy for developing novel therapeutic agents. The resulting hybrid molecules often exhibit significant biological activity, largely due to the favorable properties imparted by the piperazine ring.

Heterocyclic ClassAssociated Biological ActivitiesSupporting Insights
Benzimidazoles Antihistaminic, Anticancer, Anti-ulcerThe 2-(piperazinyl)benzimidazole scaffold has been successfully explored for potent H1-antihistaminic agents.[3] The benzimidazole nucleus is a key component in various anticancer drugs.[4][5]
Pyrazoles Antimicrobial, AnticancerPyrazole derivatives are known to possess a broad spectrum of antimicrobial and anticancer activities.[8][10][14]
Pyrimidines Antimicrobial, AnticancerPyrimidine-piperazine hybrids have shown significant antibacterial and antifungal activity.[12][13] The pyrimidine scaffold is central to many kinase inhibitors used in cancer therapy.[6][11]

The strategic combination of these scaffolds allows for the creation of large chemical libraries for high-throughput screening. Molecular docking studies on similar compounds have shown that the piperazine moiety can form crucial interactions within the active sites of target proteins, such as bacterial or fungal enzymes, enhancing the overall efficacy of the molecule.[2][15]

Conclusion

This compound is more than just a chemical reagent; it is a strategic starting material for accessing high-value heterocyclic systems. Its aldehyde functionality serves as a versatile handle for engaging in a variety of classical and modern cyclization reactions. The protocols and insights provided in this guide demonstrate its utility in the synthesis of benzimidazoles, pyrazoles, and pyrimidines—scaffolds that continue to be of immense interest to researchers, scientists, and drug development professionals. By understanding the underlying mechanisms and leveraging these robust synthetic routes, new generations of bioactive compounds can be efficiently developed and explored.

References

  • Al-Ghorbani, M., et al. (2025). Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. ACS Omega. Available at: [Link]

  • Anonymous. (n.d.). A green synthesis of benzimidazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. Available at: [Link]

  • Anonymous. (n.d.). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Rasayan Journal of Chemistry. Available at: [Link]

  • Tashiro, J., et al. (1991). Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Ozdemir, S. B., et al. (2017). Synthesis and antimicrobial activity of new piperazine-based heterocyclic compounds. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Majinda, R. R. T., et al. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science. Available at: [Link]

  • Patil, A., et al. (2013). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Chemistry. Available at: [Link]

  • Gomha, S. M., et al. (2015). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Khedr, M. A., et al. (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Advances. Available at: [Link]

  • Khedr, M. A., et al. (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Advances. Available at: [Link]

  • Kaur, M., et al. (2024). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Goud, B. S., et al. (2023). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Medicinal Chemistry. Available at: [Link]

  • Konovalenko, A. S., et al. (2022). The effect of heterocyclic substituent at C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines on their anticancer activity. Biopolymers and Cell. Available at: [Link]

  • Assy, M. G., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]

  • Sakr, A. R., et al. (2020). Design and chemical behavior of novel pyrimidine derivatives and their evaluation of cytotoxicity. ResearchGate. Available at: [Link]

  • Gomha, S. M., et al. (2015). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • Gomaa, M. A. M. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

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  • Krüger, T., & Stark, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organics. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available at: [Link]

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Application Notes & Protocols: Parallel Synthesis Strategies Utilizing 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride is a pivotal building block in modern medicinal chemistry, particularly for the construction of compound libraries aimed at high-throughput screening. The presence of the 4-methylpiperazine moiety is a well-established tactic to enhance aqueous solubility and introduce a basic center, which can improve pharmacokinetic properties and form critical interactions with biological targets.[1][2] This versatile aldehyde is exceptionally amenable to robust, high-throughput synthetic methodologies, including reductive amination and multicomponent reactions, making it an indispensable tool for generating diverse molecular scaffolds.[3][4] This guide provides in-depth technical protocols and expert insights for leveraging this reagent in parallel synthesis workflows, with a focus on applications in the discovery of kinase inhibitors and other therapeutically relevant molecules.

Reagent Overview: Physicochemical Properties and Handling

4-(4-Methyl-1-piperazinyl)benzaldehyde, often used as its hydrochloride salt to improve stability and handling, is a yellow solid.[1] The hydrochloride form ensures that the otherwise reactive free base is protonated and stable for storage. Before use in most synthetic applications, the free aldehyde must be generated in situ through neutralization with a non-nucleophilic base.

Table 1: Physicochemical and Safety Data

PropertyValueSource(s)
Chemical Name This compound[5]
Synonyms 1-(4-Formylphenyl)-4-methylpiperazine HCl[1]
CAS Number 1424939-17-2[5]
Molecular Formula C₁₂H₁₇ClN₂O[5]
Molecular Weight 240.73 g/mol [5]
Appearance Yellow solid[1]
Storage Conditions Store at 2-8°C, sealed in a dry environment under inert gas.[5][6]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
Precautionary Codes P261, P280, P305+P351+P338[7][8]

Expert Handling Insight: The hydrochloride salt is hygroscopic. It is critical to handle the reagent under an inert atmosphere (e.g., argon or nitrogen) and store it in a desiccator to prevent degradation and ensure reproducibility in high-throughput workflows. For accurate dispensing in parallel synthesis, preparing a stock solution in an appropriate anhydrous solvent is recommended immediately after weighing.

Application I: Parallel Reductive Amination for Amine Library Synthesis

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[9] This two-step, one-pot process involves the reaction of an aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine.[10][11] This strategy is ideal for parallel synthesis, allowing for the rapid generation of a large library of N-substituted piperazine derivatives from a diverse set of primary and secondary amines.

Causality Behind Experimental Choices:

  • In-situ Neutralization: The reaction must begin with the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to liberate the free aldehyde from its hydrochloride salt. This is essential for the initial condensation with the amine to occur.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. Its mild nature prevents the premature reduction of the starting aldehyde and it is selective for the protonated iminium ion intermediate, leading to cleaner reactions and higher yields.[4]

  • Solvent System: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-coordinating and effectively solubilize the reactants and the STAB reducing agent.

Workflow for Parallel Reductive Amination

G cluster_prep Plate & Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Analysis P1 Dispense Aldehyde Stock Solution (in anhydrous DCM) to each well of a 96-well plate P2 Dispense Amine Library Stock Solutions (one unique amine per well) P1->P2 Sequential Addition P3 Add Triethylamine (TEA) for in-situ neutralization P2->P3 Sequential Addition R1 Incubate for 30-60 min (Imine Formation) P3->R1 Sequential Addition R2 Add Sodium Triacetoxyborohydride (STAB) slurry in DCM R1->R2 Reduction Step R3 Seal plate and shake at room temperature (4-24 hours) R2->R3 Reduction Step W1 Quench reaction with saturated NaHCO₃ solution R3->W1 Purification/Analysis W2 Phase separation (aqueous vs. organic) W1->W2 Purification/Analysis W3 Isolate organic layer (e.g., using a liquid handler) W2->W3 Purification/Analysis W4 Evaporate solvent W3->W4 Purification/Analysis W5 Analyze crude product (LC-MS, UPLC) W4->W5 Purification/Analysis

Caption: Parallel Reductive Amination Workflow.

Detailed Protocol: 96-Well Plate Format
  • Reagent Preparation:

    • Aldehyde Stock (0.2 M): In an oven-dried vial under argon, dissolve 48.2 mg (0.2 mmol) of this compound in 1.0 mL of anhydrous DCM.

    • Amine Library (0.2 M): Prepare stock solutions of 96 diverse primary or secondary amines in anhydrous DCM in a separate 96-well plate.

    • Base (1.0 M): Prepare a 1.0 M solution of triethylamine in anhydrous DCM.

    • Reducing Agent Slurry (0.6 M): Prepare a slurry of sodium triacetoxyborohydride (127 mg, 0.6 mmol) in 1.0 mL of anhydrous DCM. Note: Prepare this slurry immediately before use.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 50 µL (10 µmol) of the Aldehyde Stock solution.

    • Add 50 µL (10 µmol, 1.0 eq) of each unique amine from the Amine Library plate.

    • Add 12 µL (12 µmol, 1.2 eq) of the triethylamine solution to each well.

    • Seal the plate and shake at room temperature for 45 minutes to facilitate imine formation.

  • Reduction:

    • Unseal the plate and add 25 µL (15 µmol, 1.5 eq) of the freshly prepared STAB slurry to each well.

    • Reseal the plate tightly and shake at room temperature for 16 hours.

  • Work-up and Analysis:

    • Add 100 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well to quench the reaction.

    • Shake for 10 minutes, then centrifuge the plate to ensure phase separation.

    • Carefully transfer 100 µL of the lower organic (DCM) layer to a new 96-well analysis plate.

    • Evaporate the solvent using a centrifugal evaporator.

    • Reconstitute the residue in 200 µL of a suitable solvent (e.g., DMSO/Methanol 1:1) for LC-MS analysis to confirm product identity and purity.

Table 2: Representative Library Data for Reductive Amination

Amine Input (R-NH₂)Product StructureExpected Mass (M+H)⁺
Aniline282.19
Cyclohexylamine288.24
Morpholine276.20

Application II: Ugi Four-Component Reaction (Ugi-4CR)

The Ugi four-component reaction (Ugi-4CR) is a premier example of a multicomponent reaction (MCR), enabling the synthesis of complex α-acylamino carboxamides in a single, atom-economical step.[12][13] It involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.[14] Utilizing 4-(4-methyl-1-piperazinyl)benzaldehyde in a Ugi-4CR allows for the rapid assembly of peptidomimetic libraries with a solubilizing "tail," a strategy widely employed in drug discovery.[15]

Causality Behind Experimental Choices:

  • Solvent: Methanol is the most common solvent for Ugi reactions as it effectively solubilizes the four components and facilitates the reaction mechanism, particularly the initial imine formation.[14]

  • Reaction Order: While technically a one-pot reaction, a pre-incubation of the aldehyde and amine can accelerate the initial imine formation before the addition of the acid and isocyanide, sometimes leading to improved yields.[16]

  • Concentration: Ugi reactions are often run at higher concentrations (0.5 M to 1.0 M) to drive the reaction equilibrium towards the product.[14]

Workflow for Parallel Ugi-4CR

G cluster_prep Stock Solution Preparation (in Methanol) cluster_reaction Automated Reaction Assembly (96-well plate) cluster_workup Product Isolation & Analysis prep_nodes Aldehyde Stock (with TEA) Amine Library Carboxylic Acid Library Isocyanide Library R1 Dispense Aldehyde + TEA R2 Dispense Amine R1->R2 Sequential Dispensing R3 Dispense Carboxylic Acid R2->R3 Sequential Dispensing R4 Dispense Isocyanide R3->R4 Sequential Dispensing R5 Seal plate and shake at room temperature (24-48 hours) R4->R5 Incubation W1 Precipitation (if applicable) by adding anti-solvent (e.g., water) R5->W1 Isolation Workflow W2 Parallel Filtration W1->W2 Isolation Workflow W3 Wash solid product W2->W3 Isolation Workflow W4 Dry under vacuum W3->W4 Isolation Workflow W5 Analyze product (LC-MS, NMR) W4->W5 Isolation Workflow

Caption: Parallel Ugi Four-Component Reaction Workflow.

Detailed Protocol: 96-Well Plate Format
  • Reagent Preparation (1.0 M Stock Solutions in Methanol):

    • Aldehyde Stock: Dissolve 240.7 mg (1.0 mmol) of this compound and 140 µL (1.0 mmol) of triethylamine in 1.0 mL of anhydrous methanol.

    • Component Libraries: Prepare 1.0 M stock solutions of diverse amines, carboxylic acids, and isocyanides in anhydrous methanol in separate 96-well source plates.

  • Reaction Assembly (in a 96-well reaction block):

    • Using an automated liquid handler or multichannel pipette, dispense 20 µL (20 µmol) of the Aldehyde Stock into each well.

    • Dispense 20 µL (20 µmol, 1.0 eq) of the desired amine into each well.

    • Dispense 20 µL (20 µmol, 1.0 eq) of the desired carboxylic acid into each well.

    • In a well-ventilated fume hood, dispense 20 µL (20 µmol, 1.0 eq) of the desired isocyanide into each well. Caution: Isocyanides are volatile and malodorous.

    • Seal the reaction block tightly and shake at room temperature for 48 hours.

  • Work-up and Isolation:

    • Monitor reaction completion by LC-MS.

    • If the product is a solid, add 200 µL of water to each well to induce precipitation.

    • Isolate the solid product using a 96-well filtration apparatus.[17]

    • Wash the solids sequentially with 200 µL of methanol/water (1:1) and 200 µL of diethyl ether.

    • Dry the plate under high vacuum.

    • Analyze the final products for identity and purity.

Application in Target-Oriented Libraries: Kinase Inhibitor Scaffolds

The 4-(4-methyl-1-piperazinyl)phenyl moiety is a classic "solubilizing group" found in numerous FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib).[18][19] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[20] Libraries synthesized using the protocols above are primed for screening against kinase panels. The core structure formed via reductive amination or the Ugi reaction can serve as a scaffold that presents diverse functional groups to interact with the ATP-binding site of a kinase.

Conceptual Kinase Inhibition

G cluster_pathway Simplified Kinase Signaling Cascade cluster_inhibition Mechanism of Inhibition Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Activates Kinase1 Kinase A (e.g., ABL, c-KIT) Receptor->Kinase1 Phosphorylates Kinase2 Downstream Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Synthesized Inhibitor (from library) Inhibitor->Kinase1 Binds to ATP Pocket ATP ATP

Caption: Kinase Inhibition by ATP-Competitive Inhibitors.

The libraries generated using 4-(4-methyl-1-piperazinyl)benzaldehyde can produce compounds that act as Type I or Type II kinase inhibitors, competing with ATP for binding to the kinase active site and thereby blocking downstream signaling that leads to aberrant cell proliferation.[18]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling the reagent and all associated chemicals.[21][22]

  • Ventilation: All operations, especially those involving volatile and odorous isocyanides or chlorinated solvents like DCM, should be performed in a certified chemical fume hood.[23]

  • Handling Precautions: Avoid inhalation of dust and vapors.[7] Avoid contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water.[23]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[21]

References

  • Vertex AI Search. (2018).
  • Vertex AI Search. (2024).
  • Fisher Scientific.
  • Vertex AI Search. (2025).
  • Sigma-Aldrich. 4-(4-Methylpiperazin-1-yl)benzaldehyde | 27913-99-1.
  • Benchchem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • CDH Fine Chemical.
  • PubMed Central. (2022).
  • YouTube. (2023).
  • YouTube. (2022).
  • CymitQuimica. This compound.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-(4-Methylpiperazinyl)benzaldehyde 27913-99-1.
  • PubMed. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding.
  • RSC Publishing. (2020).
  • PubMed Central. (2012).
  • MDPI. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity.
  • PubMed Central. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • NIH. Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins.
  • Chem-Impex. 4-(4-Methylpiperazino)benzaldehyde.
  • ResearchGate.
  • TCI Chemicals. Multicomponent Reaction (MCR).
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
  • ChemicalBook. (2025). 4-(4-Methylpiperazino)benzaldehyde | 27913-99-1.
  • Benchchem. High-Throughput Synthesis of N-Substituted 2-Phenyl-1- (piperazin-1-yl)
  • Benchchem. Application Notes: Synthesis of Kinase Inhibitors Utilizing 6-(1H-Imidazol-1-yl)nicotinaldehyde.
  • ChemScene. 1424939-17-2 | this compound.
  • ResearchGate. Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3).
  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.
  • PubMed. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors.
  • PubMed. (2020).
  • NIH. Parallel Synthesis of 1,6-Disubstituted-1,2,4-Triazin-3-Ones on Solid-Phase.
  • PMC - NIH.
  • MDPI. (2020).

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Application Notes and Protocols for the Scale-Up Synthesis of Bioactive Scaffolds from 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the scale-up synthesis of derivatives from 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, a crucial starting material for numerous active pharmaceutical ingredients (APIs). Moving beyond rudimentary lab-scale procedures, this document delves into the critical aspects of process development, optimization, and safety considerations essential for producing these valuable compounds on a larger scale. We will explore the synthesis of a representative Schiff base derivative and its subsequent reduction to a secondary amine, offering detailed, step-by-step protocols, in-depth explanations of the underlying chemical principles, and strategies for overcoming common scale-up challenges. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction: The Significance of 4-(4-Methyl-1-piperazinyl)benzaldehyde Derivatives

4-(4-Methyl-1-piperazinyl)benzaldehyde and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of a wide array of therapeutic agents. The piperazine moiety is a common feature in drugs targeting the central nervous system, exhibiting properties such as antipsychotic, antidepressant, and anxiolytic activities. The benzaldehyde functional group serves as a versatile handle for introducing molecular diversity through reactions like Schiff base formation and reductive amination, allowing for the fine-tuning of a compound's pharmacological profile.

The hydrochloride salt of 4-(4-methyl-1-piperazinyl)benzaldehyde is often used in synthesis due to its improved stability and handling properties compared to the free base. However, its use necessitates an initial neutralization step, which must be carefully considered during scale-up.

This application note will focus on a common and important synthetic route: the formation of a Schiff base (imine) by condensation with a primary amine, followed by reduction to the corresponding secondary amine. This two-step, one-pot process is a powerful tool for generating libraries of compounds for drug discovery and for the large-scale production of a target API.

Core Principles of Scale-Up Synthesis

Scaling up a chemical synthesis from the milligram or gram scale to the kilogram scale is not merely about using larger flasks and more reagents. It involves a fundamental shift in approach, with a heightened focus on safety, efficiency, and robustness.[1] Key considerations include:

  • Thermal Management: Reactions that are easily controlled in a small flask can become dangerously exothermic on a larger scale.[2] Proper heat management through the use of jacketed reactors, controlled addition rates, and efficient cooling systems is paramount.

  • Mass Transfer and Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots," uneven reaction progress, and the formation of impurities. The choice of reactor geometry, impeller design, and stirring speed are critical parameters.

  • Reagent Addition: The rate and method of reagent addition can significantly impact the reaction profile. Slow, controlled addition is often necessary to manage exotherms and minimize side reactions.

  • Work-up and Product Isolation: Procedures that are straightforward on a small scale, such as extractions and filtrations, can become cumbersome and time-consuming on a larger scale. Process optimization should aim for simple and efficient isolation techniques, with a strong preference for crystallization over chromatography.[3]

  • Safety: A thorough risk assessment is essential before any scale-up is attempted.[4] This includes understanding the hazards of all reactants, products, and intermediates, as well as planning for potential emergencies such as thermal runaways or pressure build-up.

Synthesis of a Representative Derivative: A Two-Step, One-Pot Approach

This section details the scale-up synthesis of a representative N-benzyl derivative, a common structural motif in CNS-active compounds. The process involves the initial formation of a Schiff base, followed by in-situ reduction via reductive amination.

Reaction Scheme

G reactant1 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride intermediate Schiff Base (Imine) Intermediate reactant1->intermediate Condensation reactant2 Primary Amine (e.g., Benzylamine) reactant2->intermediate product N-Substituted Secondary Amine intermediate->product Reduction reagent1 Base (e.g., Triethylamine) reagent1->intermediate reagent2 Reducing Agent (e.g., Sodium Borohydride) reagent2->product

Caption: General workflow for the two-step, one-pot synthesis.

Detailed Experimental Protocol

This protocol is designed for a target scale of approximately 100 grams of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents:

ReagentCAS NumberMolecular WeightAmount (g)Moles
4-(4-Methyl-1-piperazinyl)benzaldehyde HCl1424939-17-2240.73120.40.5
Benzylamine100-46-9107.1556.20.525
Triethylamine121-44-8101.1955.70.55
Methanol67-56-132.041000 mL-
Sodium Borohydride16940-66-237.8328.40.75

Equipment:

  • 2L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Heating/cooling bath.

  • Vacuum filtration apparatus.

Procedure:

  • Neutralization and Schiff Base Formation:

    • To the 2L flask, add this compound (120.4 g, 0.5 mol) and methanol (500 mL).

    • Stir the suspension and add triethylamine (55.7 g, 0.55 mol) dropwise over 15 minutes. A slight exotherm may be observed.

    • To the resulting solution, add benzylamine (56.2 g, 0.525 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 30°C.

    • Stir the reaction mixture at room temperature for 2-3 hours. The formation of the Schiff base can be monitored by Thin Layer Chromatography (TLC).

  • Reduction to the Secondary Amine:

    • Cool the reaction mixture to 0-5°C using an ice bath.

    • In a separate beaker, carefully dissolve sodium borohydride (28.4 g, 0.75 mol) in methanol (500 mL). Caution: This is an exothermic process and generates hydrogen gas. Ensure adequate ventilation.

    • Add the sodium borohydride solution to the reaction mixture dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as determined by TLC.

  • Work-up and Product Isolation:

    • Carefully quench the reaction by the slow, dropwise addition of water (500 mL). Be aware of potential frothing and gas evolution.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • The product may precipitate out. If not, extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 250 mL).

    • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

For many pharmaceutical applications, the crude product will require further purification. Crystallization is the preferred method for large-scale purification.[3]

Crystallization Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent, such as isopropanol or ethanol.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Purification:

  • Oiling out: If the product "oils out" instead of crystallizing, try using a different solvent system or a slower cooling rate.

  • Low yield: If the yield is low, it may be due to the product's solubility in the mother liquor. Consider using an anti-solvent to induce further precipitation.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations for Scale-Up

  • Hazard Analysis: Conduct a thorough hazard analysis of all chemicals and procedures.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: All operations should be performed in a well-ventilated fume hood.

  • Emergency Preparedness: Have a plan in place for handling spills, fires, and other emergencies.

Conclusion

The scale-up synthesis of derivatives from this compound is a critical process in the development of many important pharmaceuticals. By carefully considering the principles of process chemistry, including thermal management, mixing, and purification, it is possible to develop safe, efficient, and robust processes for the large-scale production of these valuable compounds. The two-step, one-pot reductive amination procedure described herein provides a versatile and scalable route to a wide range of N-substituted derivatives.

References

  • Asahi Kasei Bioprocess America. (n.d.). Top Safety Considerations in Biopharmaceutical Manufacturing. AK Bio. Retrieved from [Link]

  • Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. Retrieved from [Link]

  • Dunn, P. J. (2012). The importance of green chemistry in process research and development. Chemical Society Reviews, 41(4), 1452–1461.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Pastre, J. C., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1284–1307.
  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (2021). Is there an effective way of purifying schiff bases?. Retrieved from [Link]

  • ResearchGate. (2023). How to purify Schiff base?. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of this key intermediate. Our focus is on practical, field-tested solutions grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-(4-Methyl-1-piperazinyl)benzaldehyde and its subsequent conversion to the hydrochloride salt.

Issue 1: Low Yield of 4-(4-Methyl-1-piperazinyl)benzaldehyde

Question: My reaction yield for the N-arylation of 1-methylpiperazine with 4-fluorobenzaldehyde is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this nucleophilic aromatic substitution (SNAr) reaction are a common challenge. The primary factors influencing the yield are reaction conditions and reagent purity.

Causality and Optimization Strategy:

  • Solvent Choice: The choice of solvent is critical. While aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used to facilitate SNAr reactions, their high boiling points can complicate product isolation. Toluene and dioxane are also viable options.[1] Ensure your starting materials are fully soluble at the chosen reaction temperature.

  • Base Selection and Stoichiometry: A suitable base is required to neutralize the HF formed during the reaction. Potassium carbonate (K2CO3) is a cost-effective and efficient choice.[2] Ensure the base is finely powdered and anhydrous to maximize its reactivity. Using a slight excess of the base (1.5 equivalents) is recommended.

  • Temperature Control: Many N-arylation reactions require heating to proceed at a reasonable rate, typically in the range of 80-110 °C.[1] However, excessively high temperatures can lead to side product formation and decomposition. It is crucial to monitor the reaction temperature closely.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged reaction times can lead to the formation of impurities.[1]

  • Purity of Starting Materials: Impurities in either 1-methylpiperazine or 4-fluorobenzaldehyde can significantly impact the reaction outcome. Ensure the purity of your starting materials, and consider distillation or recrystallization if necessary.

Optimized Protocol Workflow:

Caption: Optimized workflow for the synthesis of 4-(4-Methyl-1-piperazinyl)benzaldehyde.

Issue 2: Formation of Bis-Arylated Piperazine Byproduct

Question: I am observing a significant amount of a bis-arylated byproduct in my reaction mixture. How can I minimize its formation?

Answer: The formation of N,N'-bis-arylated piperazine is a common selectivity issue in these reactions.[1] The key to minimizing this byproduct is to control the stoichiometry and reaction conditions to favor mono-arylation.

Strategies to Enhance Mono-Arylation:

StrategyRationaleRecommended Parameters
Piperazine Stoichiometry Using an excess of 1-methylpiperazine relative to the 4-fluorobenzaldehyde statistically favors the formation of the mono-substituted product.1.5 to 2.0 equivalents of 1-methylpiperazine.[1]
Slow Addition Adding the 4-fluorobenzaldehyde slowly to the reaction mixture containing an excess of 1-methylpiperazine helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation event.[1]Add 4-fluorobenzaldehyde dropwise over 30-60 minutes.
Reaction Monitoring Closely monitoring the reaction progress allows for quenching the reaction once the starting aryl halide is consumed, preventing further reaction to the bis-arylated product.[1]Monitor every 30 minutes by TLC or LC-MS.
Protecting Groups For complete control over selectivity, using a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy. The protecting group can be removed after the arylation step.N-Boc-piperazine is a common choice.[3]
Issue 3: Difficulty in Isolating and Purifying the Hydrochloride Salt

Question: I am having trouble precipitating and purifying the hydrochloride salt of 4-(4-Methyl-1-piperazinyl)benzaldehyde. The product is oily or impure.

Answer: The isolation of the hydrochloride salt requires careful control of the solvent system and pH. The free base of 4-(4-Methyl-1-piperazinyl)benzaldehyde is a solid at room temperature with a melting point of around 57°C.[2][4]

Purification Protocol:

  • Dissolution of the Free Base: Dissolve the crude 4-(4-Methyl-1-piperazinyl)benzaldehyde free base in a suitable organic solvent. Anhydrous ethanol or isopropanol are good choices.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl). Monitor the pH to ensure it becomes acidic.

  • Precipitation: The hydrochloride salt should precipitate out of the solution as a white solid. Continue stirring in the ice bath for 10-15 minutes to maximize precipitation.[5]

  • Filtration and Washing: Collect the solid by suction filtration. Wash the precipitate with a small amount of cold, dry solvent (e.g., diethyl ether or cold ethanol) to remove any remaining impurities.

  • Drying: Dry the purified hydrochloride salt under vacuum.

Troubleshooting Logic for Purification:

Purification_Troubleshooting Start Crude Product (Oily or Impure) Check_Solvent Is the solvent for precipitation appropriate? Start->Check_Solvent Change_Solvent Switch to a less polar solvent (e.g., IPA/Ether) Check_Solvent->Change_Solvent No Check_HCl Is the HCl solution anhydrous? Check_Solvent->Check_HCl Yes Change_Solvent->Check_HCl Use_Anhydrous Use freshly prepared ethanolic/isopropanolic HCl Check_HCl->Use_Anhydrous No Check_Cooling Is the mixture sufficiently cooled? Check_HCl->Check_Cooling Yes Use_Anhydrous->Check_Cooling Cool_Longer Cool in ice bath for >30 mins Check_Cooling->Cool_Longer No Purified_Product Pure, Crystalline HCl Salt Check_Cooling->Purified_Product Yes Cool_Longer->Purified_Product

Caption: Troubleshooting flowchart for hydrochloride salt purification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It is recommended to store the compound sealed in a dry environment at 2-8°C.[6] The free base should be stored under an inert atmosphere at room temperature as it can absorb carbon dioxide from the air.[5][7]

Q2: What are the key physical properties of 4-(4-Methyl-1-piperazinyl)benzaldehyde?

A2: The free base is typically a light orange to yellow crystalline powder.[2] Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC12H16N2O[2]
Molecular Weight204.27 g/mol [2]
Melting Point57 °C[2][4]
Boiling Point351.3±37.0 °C (Predicted)[2]
Density1.107±0.06 g/cm³ (Predicted)[2]

Q3: Can other aryl halides be used instead of 4-fluorobenzaldehyde?

A3: Yes, other aryl halides such as 4-chlorobenzaldehyde or 4-bromobenzaldehyde can be used. However, the reactivity of the aryl halide follows the order F > Cl > Br > I in SNAr reactions. Therefore, reactions with chloro or bromo derivatives may require more forcing conditions, such as higher temperatures or the use of a palladium catalyst (e.g., in a Buchwald-Hartwig amination). A patent describes a synthesis using 3-bromobenzaldehyde diethyl acetal with a palladium catalyst.[8]

Q4: What are the safety precautions for handling 4-(4-Methyl-1-piperazinyl)benzaldehyde?

A4: The compound is classified as a warning-level hazard.[7] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of 4-(4-Methyl-1-piperazinyl)benzaldehyde and its hydrochloride salt can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure. Predicted 1H NMR shifts for the free base in CDCl3 are approximately: 2.35 (s, 3H), 2.55 (t, 4H), 3.41 (t, 4H), 6.91 (d, 2H), 7.74 (d, 2H), 9.77 (s, 1H).[4]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

  • Melting Point Analysis: To compare with the literature value.

References

  • MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]

  • iChemical. (n.d.). 4-(4-methylpiperazin-1-yl)benzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the successful and efficient synthesis of this key chemical intermediate.

I. Overview of the Synthetic Pathway

The most prevalent and industrially scalable method for synthesizing 4-(4-Methyl-1-piperazinyl)benzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of an activated 4-halobenzaldehyde (commonly 4-fluorobenzaldehyde or 4-chlorobenzaldehyde) with N-methylpiperazine, followed by salt formation with hydrochloric acid.

The general reaction scheme is as follows:

Synthesis_Pathway 4-Halobenzaldehyde 4-Halobenzaldehyde (X = F, Cl) Product_Free_Base 4-(4-Methyl-1-piperazinyl)benzaldehyde 4-Halobenzaldehyde->Product_Free_Base N-Methylpiperazine, Base, Solvent, Heat N_Methylpiperazine N-Methylpiperazine Final_Product 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride Product_Free_Base->Final_Product Solvent HCl HCl Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways Start_A 4-Fluorobenzaldehyde Product 4-(4-Methyl-1-piperazinyl)benzaldehyde Start_A->Product + Start_B (SNAr) Impurity_A Impurity A: Unreacted 4-Fluorobenzaldehyde Impurity_C Impurity C: 4-Hydroxybenzaldehyde Start_A->Impurity_C Hydrolysis Start_B N-Methylpiperazine Impurity_B Impurity B: Unreacted N-Methylpiperazine Impurity_D Impurity D: 1,4-bis(4-formylphenyl)piperazine Piperazine_Impurity Piperazine (in Start_B) Piperazine_Impurity->Impurity_D + 2x Start_A

Technical Support Center: Purification of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the recrystallization of this important chemical intermediate. Our goal is to equip you with the expertise to overcome common challenges and achieve high-purity material consistently.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind recrystallizing 4-(4-Methyl-1-piperazinyl)benzaldehyde as its hydrochloride salt?

A1: The hydrochloride salt of 4-(4-Methyl-1-piperazinyl)benzaldehyde exhibits significantly different solubility properties compared to its freebase form. Generally, amine hydrochloride salts are crystalline solids with higher melting points and are more readily purified by recrystallization from polar solvents, whereas the freebase may be an oil or a low-melting solid that is more challenging to crystallize. The salt formation introduces ionic character, which can lead to a more ordered crystal lattice and effective exclusion of non-polar impurities during the crystallization process.

Q2: What are the most critical parameters to control during the recrystallization of this compound?

A2: The three most critical parameters are:

  • Solvent System: The choice of solvent or solvent mixture is paramount. It should dissolve the compound well at elevated temperatures but poorly at lower temperatures to ensure a good yield.

  • Cooling Rate: A slow and controlled cooling rate is crucial for the formation of large, well-defined crystals, which are less likely to trap impurities.[1]

  • Agitation: The degree of stirring or agitation can influence crystal size and morphology. Gentle stirring is often preferred to prevent the formation of too many nucleation sites, which can lead to small, impure crystals.

Q3: What are the likely impurities in crude this compound?

A3: Potential impurities can originate from the starting materials or side reactions during synthesis. Common impurities may include:

  • Unreacted 1-methylpiperazine.

  • Unreacted 4-fluorobenzaldehyde or other benzaldehyde starting material.

  • Byproducts from side reactions, such as over-alkylation of the piperazine ring.

  • Residual solvents from the synthesis.

Understanding the potential impurities is key to selecting an appropriate recrystallization solvent system that will keep these impurities dissolved in the mother liquor.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. Optimization may be required based on the initial purity of the material.

Recommended Solvent System: Ethanol/Water or Isopropanol.

Single-Solvent Recrystallization (Ethanol)
  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 5-10 mL of ethanol.

  • Heating: Gently heat the mixture with stirring on a hot plate until the solvent begins to boil and all the solid has dissolved. If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid using a large excess of solvent to maximize yield.[1]

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the solute) and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Mixed-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: Dissolve the crude product in the minimum amount of boiling ethanol as described above.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent protocol, using an ice-cold ethanol/water mixture for washing the crystals.

Troubleshooting Guide

TroubleshootingGuide

Q4: My compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[2] To remedy this, you can try the following:

  • Increase the Solvent Volume: Reheat the mixture to dissolve the oil, then add more of the "good" solvent (e.g., ethanol) to lower the saturation temperature of the solution.[2] This ensures that the compound crystallizes at a temperature below its melting point.

  • Slower Cooling: Allow the solution to cool more gradually. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice rather than separating as a liquid.[1]

  • Change the Solvent System: If the problem persists, consider a different solvent or solvent mixture with a lower boiling point.

Q5: The yield of my recrystallization is very low. How can I improve it?

A5: A low yield is a common issue in recrystallization.[2] Here are some potential causes and solutions:

  • Excess Solvent: Using too much solvent is the most frequent cause of low yield.[1] To recover more product, you can evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals.

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of material. Ensure your filtration apparatus is pre-heated.

  • Washing with Warm Solvent: Always use ice-cold solvent to wash the crystals to minimize dissolution of the product.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent system may be necessary.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)Properties and Use Cases
Ethanol 78A good general-purpose solvent for many amine hydrochlorides. It has a good balance of polarity and volatility.[3]
Isopropanol 82Similar to ethanol, but can sometimes offer better solubility characteristics for certain hydrochloride salts.
Methanol 65Can be effective, but the higher solubility of many compounds in methanol may lead to lower yields.
Water 100Often used as an anti-solvent in combination with a more soluble solvent like ethanol. The high polarity of water decreases the solubility of the hydrochloride salt.[3]
Acetonitrile 82Can be a good solvent for dissolving the compound, but may require an anti-solvent for efficient crystallization.
Acetone 56Generally a poor solvent for hydrochloride salts and can be used as an anti-solvent or for washing.

Visualization of the Recrystallization Workflow

RecrystallizationWorkflow

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved January 19, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 19, 2026, from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 19, 2026, from [Link]

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Troubleshooting failed reactions with 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis.

Introduction

This compound is a key building block in medicinal chemistry and materials science, often employed in reactions such as reductive amination to introduce the methylpiperazinylphenyl moiety.[1][2] The presence of a reactive aldehyde group, a nucleophilic piperazine ring, and its formulation as a hydrochloride salt presents unique challenges and opportunities in reaction design.[3][4] This guide will address common issues encountered during its use and provide scientifically grounded solutions to optimize your synthetic outcomes.

Troubleshooting Failed Reactions

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield in Reductive Amination

Question: My reductive amination reaction with this compound and a primary/secondary amine is showing very low conversion to the desired product. What are the likely causes and how can I fix it?

Answer: This is a common issue that can stem from several factors related to the unique properties of your starting material and the general mechanism of reductive amination.

Core Principles: Reductive amination is a two-step, one-pot process:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the aldehyde to form a hemiaminal, which then dehydrates to an imine (or iminium ion). This step is reversible and often acid-catalyzed.[5][6]

  • Reduction: A reducing agent selectively reduces the C=N double bond of the imine to form the final amine product.[7]

Troubleshooting Workflow: Low Reductive Amination Yield

G start Low or No Product check_reagent 1. Verify Reagent Quality & Stoichiometry start->check_reagent check_base 2. Was a base added to neutralize the HCl salt? check_reagent->check_base Reagents OK solution_reagent Solution: Use fresh, pure reagents. Verify stoichiometry. check_reagent->solution_reagent Problem Found check_imine 3. Is imine formation occurring? check_base->check_imine Yes solution_base Solution: Add 1.0-1.1 eq. of a non-nucleophilic base (e.g., Et3N, DIPEA). check_base->solution_base No check_reducing 4. Is the reducing agent appropriate and active? check_imine->check_reducing Yes solution_imine Solution: Add catalytic acetic acid. Use molecular sieves to remove water. check_imine->solution_imine No/Sluggish solution_reducing Solution: Use a milder reducing agent (e.g., NaBH(OAc)3). Add reducing agent after imine formation is confirmed. check_reducing->solution_reducing No/Inappropriate

Caption: Decision workflow for troubleshooting low-yield reductive aminations.

Detailed Breakdown of Causes and Solutions:

  • Incomplete Neutralization of the Hydrochloride Salt:

    • Causality: The starting material is a hydrochloride salt, meaning the piperazine nitrogen is protonated.[3] This protonation renders it non-nucleophilic and unable to participate in subsequent desired reactions. The aldehyde functionality, however, remains reactive. For the piperazine nitrogen of another molecule to react with the aldehyde, the salt must be neutralized to the free base.

    • Solution: Before adding your primary/secondary amine, add at least one equivalent of a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to the reaction mixture.[6] This will generate the free piperazine in situ.

  • Sluggish Imine Formation:

    • Causality: The formation of the imine intermediate is an equilibrium-dependent process.[5] The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.

    • Solutions:

      • Acid Catalysis: The addition of a catalytic amount of a weak acid, like acetic acid, can accelerate imine formation.[8]

      • Water Removal: Incorporating a dehydrating agent, such as molecular sieves (3Å or 4Å), into the reaction mixture can effectively remove water as it is formed, driving the reaction forward.[8]

  • Premature Reduction of the Aldehyde:

    • Causality: Some reducing agents, particularly strong ones like sodium borohydride (NaBH4), can reduce the starting aldehyde to the corresponding benzyl alcohol before it has a chance to form the imine.[9][10] This leads to a significant reduction in the yield of the desired product.

    • Solution:

      • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3 or STAB) is an ideal choice for one-pot reductive aminations because it is less reactive towards aldehydes and ketones but readily reduces the iminium ion intermediate.[7][10] Sodium cyanoborohydride (NaBH3CN) is also effective, especially at a slightly acidic pH which favors the iminium ion.[5]

      • Stepwise Addition: If using NaBH4, allow sufficient time for the imine to form before adding the reducing agent.[10] You can monitor the disappearance of the aldehyde spot by Thin Layer Chromatography (TLC) before introducing the borohydride.

Issue 2: Formation of a Disubstituted Piperazine Byproduct

Question: I am reacting this compound with a primary amine and observing a significant amount of a higher molecular weight byproduct, which I suspect is from the reaction of my product with another molecule of the aldehyde. How can I prevent this?

Answer: This is a classic case of overalkylation, a common side reaction when working with primary amines in reductive aminations.

Causality: The secondary amine product you form is often more nucleophilic than the primary amine starting material. This makes it competitive in reacting with any remaining aldehyde, leading to the formation of a tertiary amine byproduct.

Mechanism: Overalkylation Side Reaction

G Aldehyde R'-CHO (4-(4-Methyl-1-piperazinyl)benzaldehyde) PrimaryAmine R-NH2 SecondaryAmine Product: R-NH-CH2-R' PrimaryAmine->SecondaryAmine + Aldehyde, [H] TertiaryAmine Byproduct: R-N(CH2-R')2 SecondaryAmine->TertiaryAmine + Aldehyde, [H] (competing reaction)

Caption: Competing reaction pathway leading to overalkylation.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess (1.1 to 1.5 equivalents) of the primary amine relative to the aldehyde. This ensures the aldehyde is consumed before significant overalkylation of the product can occur.

  • Slow Addition of Aldehyde: Adding the aldehyde solution dropwise to the mixture of the amine and reducing agent can help maintain a low concentration of the aldehyde, favoring the reaction with the more abundant primary amine.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for reactions involving this compound?

A1: The choice of solvent is critical. Since you will likely be using hydride-based reducing agents, anhydrous conditions are preferred.

  • Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are the most commonly used and effective solvents for reductive aminations, especially with NaBH(OAc)3.[10][11]

  • Tetrahydrofuran (THF) and Dioxane: Also suitable options.[10]

  • Alcohols (Methanol, Ethanol): Use with caution. While they can be used, especially with NaBH4 or NaBH3CN, they can react with some reducing agents.[10] Furthermore, more reactive alcohols can potentially be oxidized by certain catalysts, generating aldehyde impurities that can lead to side products.[11]

SolventCompatibility with NaBH(OAc)3Compatibility with NaBH4/NaBH3CNNotes
Dichloromethane (DCM)ExcellentGoodStandard choice for STAB reactions.[10]
1,2-Dichloroethane (DCE)ExcellentGoodSimilar to DCM.[10]
Tetrahydrofuran (THF)GoodGoodAprotic ether option.
Methanol (MeOH)PoorExcellentIncompatible with STAB; common for NaBH4.[10]

Q2: How do I handle the hydrochloride salt? Do I need to perform a separate free-basing step?

A2: An in-situ neutralization is the most efficient method. There is no need for a separate workup to isolate the free base. Simply add 1.0-1.1 equivalents of a tertiary amine base like triethylamine (Et3N) to your reaction mixture containing the aldehyde hydrochloride salt, stir for 10-15 minutes at room temperature, and then proceed with the addition of your other reagents.[6]

Q3: My reaction mixture is turning yellow/brown. Is this normal?

A3: A color change to yellow or light brown is common, often indicating the formation of the imine intermediate. However, the development of a very dark brown or black color could suggest decomposition or side reactions. Benzaldehydes can be susceptible to oxidation to benzoic acid, especially if exposed to air for prolonged periods.[9] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you are experiencing significant color changes that correlate with low yields.

Q4: Can I use this aldehyde in other reactions besides reductive amination?

A4: Absolutely. The aldehyde group is versatile and can participate in a range of classical organic reactions, including:

  • Wittig Reaction: To form alkenes.

  • Grignard/Organolithium Addition: To form secondary alcohols.

  • Oxidation: To form the corresponding carboxylic acid using agents like potassium permanganate.[9]

  • Condensation Reactions: Such as the Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated systems.[12]

Remember to neutralize the hydrochloride salt with a base if the piperazine nitrogen's nucleophilicity or basicity would interfere with the desired reaction.

Protocols

General Protocol for Reductive Amination with a Primary Amine
  • To a round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq.).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Add triethylamine (1.1 eq.) and stir the suspension for 15 minutes at room temperature.

  • Add the primary amine (1.2 eq.) followed by glacial acetic acid (0.1 eq.).

  • Stir the mixture for 30-60 minutes at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise to control any potential exotherm.

  • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization as needed.

References

  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Technical Support Center: Synthesis of Piperazine Deriv
  • Troubleshooting guide for low yield in piperazine cycliz
  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Retrieved January 19, 2026, from [Link]

  • The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 19, 2026, from [Link]

  • Benzaldehyde: Properties, Reactions, Production And Uses. (2024, August 4). Chemcess. Retrieved January 19, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. (2022, September 30). YouTube. Retrieved January 19, 2026, from [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. Retrieved January 19, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • SAFETY DATA SHEET: 4-Methyl-1-piperazinecarbonyl chloride hydrochloride. (2025, December 24). Thermo Fisher Scientific.
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (n.d.). BenchChem.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 15).
  • 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Étard reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • 4-(4-methylpiperazin-1-yl)benzaldehyde, CAS No. 27913-99-1. (n.d.). iChemical. Retrieved January 19, 2026, from [Link]

  • Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Intramolecular reductive amination for the preparation of piperazines. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2025, August 6).
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • 4-(4-Methylpiperazin-1-yl)benzaldehyde. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • 4-(4-Methylpiperazin-1-yl)benzaldehyde. (n.d.). PubChem.
  • Reductive amination of piperazine. (2024, October 24). Reddit. Retrieved January 19, 2026, from [Link]

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (n.d.). MDPI.
  • PRODUCT INFORMATION: 1-(4-Chlorobenzhydryl)piperazine. (2022, October 4). Cayman Chemical.

Sources

Technical Support Center: 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities and potential pitfalls encountered during the synthetic application of this versatile reagent. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: Understanding the Reagent's Dual Nature

4-(4-Methyl-1-piperazinyl)benzaldehyde is a valuable building block, featuring a reactive aldehyde for versatile C-C and C-N bond formation, and a tertiary amine within the piperazine ring that imparts desirable physicochemical properties to target molecules. The hydrochloride salt form enhances its stability and shelf-life. However, this acidic nature is a double-edged sword in synthesis, often being the root cause of unexpected side reactions or reaction failure if not properly managed. This guide will dissect these challenges and provide robust solutions.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common issues our users face in the lab.

Reductive Amination Reactions

Reductive amination is a cornerstone reaction for this aldehyde, enabling the formation of a new secondary or tertiary amine. However, the hydrochloride salt introduces specific challenges.

Q1: My reductive amination with this compound is sluggish or not proceeding at all. What is the likely cause?

A1: The most probable cause is the protonation of the reacting amine by the hydrochloride of your aldehyde starting material. For an amine to be nucleophilic and attack the carbonyl carbon of the aldehyde, it must be in its free base form. The acidic proton from the hydrochloride salt will protonate your amine nucleophile, rendering it non-nucleophilic.[1][2]

Troubleshooting Protocol:

  • Addition of a Stoichiometric Amount of Base: Before the addition of your amine nucleophile and the reducing agent, add one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your solution of this compound in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).

  • Stirring: Allow the mixture to stir for 15-30 minutes at room temperature to ensure complete neutralization.

  • Proceed with the Reaction: You can now proceed with the addition of your amine and the reducing agent as per your original protocol.

Q2: I am observing a significant amount of the corresponding alcohol of my aldehyde (4-(4-methylpiperazin-1-yl)benzyl alcohol) as a byproduct. How can I minimize this?

A2: The formation of the alcohol byproduct is a result of the direct reduction of the aldehyde by your reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) before it can form the imine with the amine.[1][3] This is often exacerbated by slow imine formation, which can be a consequence of suboptimal pH.

Optimization Strategies:

  • pH Control: The formation of the imine is optimal under mildly acidic conditions (pH 4-5).[1] The hydrochloride salt might make the reaction mixture too acidic. After neutralizing the hydrochloride with a base as described in Q1, you can add a catalytic amount of a mild acid, like acetic acid, to facilitate imine formation.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a superior choice for reductive aminations as it is less reactive towards the aldehyde and more selective for the iminium ion intermediate.[4]

  • Staged Addition: First, allow the imine to form by stirring the aldehyde, amine, and a catalytic amount of acetic acid for 1-2 hours at room temperature. Monitor the reaction by TLC or LC-MS. Once imine formation is significant, add the reducing agent.

Q3: My reaction is producing a dialkylated or over-alkylated product. How can I improve the selectivity for the desired mono-alkylated product?

A3: Over-alkylation can occur if the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts further with the aldehyde.

Mitigation Techniques:

  • Stoichiometry Control: Use a slight excess of the primary amine (1.1-1.2 equivalents) to outcompete the product amine for the aldehyde.

  • Slow Addition: Add the aldehyde slowly to the reaction mixture containing the primary amine and the reducing agent. This keeps the concentration of the aldehyde low and favors the reaction with the more abundant primary amine.

  • Stepwise Procedure: A stepwise approach where the imine is formed first, and then reduced, can sometimes offer better control.[5]

Troubleshooting Workflow for Reductive Amination

G start Start: Reductive Amination Issue no_reaction No or Sluggish Reaction start->no_reaction alcohol_byproduct Alcohol Byproduct Formation start->alcohol_byproduct overalkylation Over-alkylation Observed start->overalkylation add_base Add 1 eq. of non-nucleophilic base (e.g., TEA) no_reaction->add_base Cause: Amine protonation optimize_ph Optimize pH (4-5) with catalytic acid (e.g., AcOH) alcohol_byproduct->optimize_ph Cause: Slow imine formation use_stab Use a more selective reducing agent (e.g., STAB) alcohol_byproduct->use_stab staged_addition Staged addition: form imine first, then reduce alcohol_byproduct->staged_addition control_stoichiometry Use slight excess of primary amine overalkylation->control_stoichiometry Cause: Product amine reactivity slow_addition Slowly add aldehyde to the reaction mixture overalkylation->slow_addition

Caption: Troubleshooting flowchart for reductive amination.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound, typically in the presence of a base.

Q4: My Knoevenagel condensation with this compound is not working. What should I check?

A4: The Knoevenagel condensation is a base-catalyzed reaction.[6][7] The hydrochloride salt of your aldehyde will neutralize the basic catalyst, thereby inhibiting the reaction.

Essential Protocol Modification:

  • Neutralization First: Before adding your catalytic base, you must add at least one full equivalent of a base to neutralize the hydrochloride salt. A non-nucleophilic base like triethylamine or DBU can be used for this purpose.

  • Catalyst Addition: After the initial neutralization, you can then add your catalytic amount of the base (e.g., piperidine, pyridine) to facilitate the condensation.

Q5: I am observing the formation of 4-(4-methylpiperazin-1-yl)benzoic acid in my Knoevenagel condensation reaction mixture. Why is this happening?

A5: The formation of the corresponding benzoic acid is likely due to the oxidation of the aldehyde. This can be promoted by the presence of air (oxygen) and can sometimes be facilitated by certain reaction conditions or impurities.

Preventative Measures:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Solvent Purity: Ensure that your solvent is free of peroxides, which can act as oxidants.

  • Fresh Reagent: Use a fresh bottle of this compound, as prolonged storage can lead to gradual oxidation.

Q6: Can I use a strong base like sodium hydroxide or potassium carbonate for the Knoevenagel condensation with this aldehyde?

A6: While strong bases can catalyze the Knoevenagel condensation, they can also promote side reactions with aldehydes that lack alpha-hydrogens, such as the Cannizzaro reaction, which would lead to a disproportionation of the aldehyde into the corresponding alcohol and carboxylic acid. It is generally recommended to use milder amine bases like piperidine or pyridine for this transformation.[6]

Knoevenagel Condensation Troubleshooting Logic

G start Start: Knoevenagel Condensation Issue reaction_failure Reaction Failure start->reaction_failure benzoic_acid Benzoic Acid Byproduct start->benzoic_acid neutralize_hcl Add 1 eq. of base to neutralize HCl salt reaction_failure->neutralize_hcl Cause: Catalyst neutralization inert_atmosphere Run reaction under inert atmosphere (N2 or Ar) benzoic_acid->inert_atmosphere Cause: Aldehyde oxidation check_reagents Use fresh, pure reagents and solvents benzoic_acid->check_reagents add_catalyst Add catalytic amount of base (e.g., piperidine) neutralize_hcl->add_catalyst

Caption: Troubleshooting flowchart for Knoevenagel condensation.

Part 2: Analytical Methods for Impurity Profiling

Identifying the byproducts of your reaction is crucial for effective troubleshooting. Here are the recommended analytical techniques:

TechniqueApplicationExpected Observations for Side Products
Thin Layer Chromatography (TLC) Rapid reaction monitoring- Alcohol byproduct: Typically a more polar spot than the aldehyde. - Benzoic acid byproduct: A very polar spot, may streak. - Over-alkylated product: A less polar spot than the desired product.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of products and byproducts by mass- Can confirm the molecular weight of expected side products. - Useful for detecting trace impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of major components- Alcohol byproduct: Appearance of a benzylic CH₂ signal around 4.5-4.7 ppm and a hydroxyl proton. - Benzoic acid byproduct: Disappearance of the aldehyde proton signal (~9.8 ppm) and appearance of a carboxylic acid proton signal (>10 ppm).

Part 3: General Best Practices for Handling this compound

  • Storage: Store the reagent in a cool, dry place under an inert atmosphere to prevent oxidation and moisture uptake.

  • Solubility: The hydrochloride salt has good solubility in polar protic solvents like methanol and water, and moderate solubility in polar aprotic solvents.

  • Moisture Sensitivity: While the salt is generally stable, it is hygroscopic. Handle in a dry environment to prevent the introduction of water, which can affect certain reactions.

This guide provides a foundational understanding of the common challenges and solutions when working with this compound. By understanding the chemistry of the reagent, you can proactively design more robust and successful synthetic procedures.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Myers, A. G. et al.
  • Chemistry Steps. Reductive Amination. [Link]

  • Sigma-Aldrich.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. Reductive amination. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Zhang, S. et al. (2020). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology.
  • Frank, S. et al. (2020). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. European Food Research and Technology.
  • ACS Publications. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]

  • Chem-Station. Borch Reductive Amination. [Link]

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Byproduct formation in reactions of 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of synthetic organic chemistry. A recurring topic of discussion is the reactivity of multifunctional building blocks like 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride. While incredibly useful, its structure—featuring an aromatic aldehyde and a tertiary amine-containing piperazine ring—presents specific challenges. This guide is designed to provide direct, actionable advice for troubleshooting common reactions and minimizing byproduct formation.

Troubleshooting Guide: Common Issues & Solutions

This section provides a quick-reference table for problems you might encounter during reactions with this compound.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product / Incomplete Reaction 1. Inefficient Imine/Enamine Formation: The initial condensation step with your amine/nucleophile may be slow or reversible.[1][2] 2. Steric Hindrance: Bulky reacting partners can slow down the reaction. 3. Reduced Aldehyde Reactivity: The electron-donating nature of the piperazine group can slightly deactivate the aldehyde.1. Catalysis & Dehydration: Add a catalytic amount of a mild acid (e.g., acetic acid) to promote imine formation.[1][3] Concurrently, use a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove water and drive the equilibrium forward.[1] 2. Optimize Conditions: Increase reaction time or temperature moderately. Screen different solvents to improve solubility and reaction rates.
Significant Amount of Unreacted Aldehyde 1. Reducing Agent Incompatibility: Using a strong reducing agent like NaBH₄ in a one-pot reductive amination can prematurely reduce the starting aldehyde before it forms an imine.[4][5] 2. Insufficient Imine Formation Time: In a stepwise procedure, not allowing enough time for the imine to form before adding the reducing agent.[1][5]1. Use a Selective Reducing Agent: Employ a milder, imine-selective reducing agent such as Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN).[1][4] These reagents are less likely to reduce the starting aldehyde.[4] 2. Stepwise Addition: If using NaBH₄, ensure the imine formation is complete (monitor by TLC/LCMS) before adding the borohydride.[1][5]
Formation of a Higher MW Impurity (Dimer/Oligomer) 1. Aminal/Hemiaminal Formation: The piperazine nitrogen from one molecule can react with the aldehyde of another, especially at high concentrations, forming a stable hemiaminal or aminal intermediate.[6] 2. Self-Condensation: Aldehydes can undergo self-condensation reactions under certain (usually basic) conditions, though less common for this substrate.1. Control Stoichiometry & Concentration: Use the reacting amine in slight excess and maintain dilute reaction conditions to favor intermolecular reaction over self-reaction. 2. One-Pot Protocol: A one-pot reductive amination, where the imine is formed in situ and immediately reduced, minimizes the standing concentration of reactive intermediates.[1]
Formation of Benzyl Alcohol Byproduct Over-reduction: The aldehyde functional group is reduced to the corresponding benzyl alcohol. This is common when using powerful, non-selective reducing agents.Select a Milder Hydride Source: As mentioned, NaBH(OAc)₃ is the reagent of choice for its selectivity for imines/iminium ions over aldehydes and ketones.[4][7]
Reaction Fails to Initiate or is Sluggish Neutralization Issue: The starting material is a hydrochloride salt. The protonated piperazine nitrogen may not be sufficiently nucleophilic, or the HCl may interfere with acid-sensitive reagents.Add a Mild Base: Include a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a 1:1 molar ratio with the starting material to liberate the free base in situ. This is crucial for reactions requiring a nucleophilic piperazine nitrogen.

Frequently Asked Questions (FAQs)

Q1: I'm performing a reductive amination and see both my desired product and unreacted starting material. Why isn't the reaction going to completion?

A: This is a classic reductive amination challenge. The issue often lies in the equilibrium of imine formation and the choice of reducing agent.[2][4]

  • Imine Equilibrium: The initial reaction between your amine and the benzaldehyde is a reversible condensation reaction that produces water.[2][3] If water is not removed, the equilibrium may not sufficiently favor the imine intermediate, leaving unreacted aldehyde in the pot.

  • Reducing Agent Selectivity: If you are using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure, it can start reducing your starting aldehyde to the corresponding alcohol before it has a chance to form the imine.[5] The preferred reagent for one-pot reductive aminations is Sodium Triacetoxyborohydride (NaBH(OAc)₃) , which is much more selective for reducing the protonated imine (iminium ion) than the neutral aldehyde.[1][4]

Q2: How does the hydrochloride salt form of the starting material affect my reaction design?

A: The hydrochloride salt means the tertiary nitrogen of the piperazine ring is protonated. This has two key implications:

  • For Aldehyde Reactions (e.g., Reductive Amination): The primary reactivity of the aldehyde is largely unaffected. However, the acidic nature of the salt can actually be beneficial, as mild acid catalyzes imine formation.[1][3] You generally do not need to add another acid catalyst.

  • For Piperazine Reactions (e.g., N-Alkylation): If your goal is to react at the secondary nitrogen of a piperazine derivative (note: the title compound's piperazine is fully substituted), the hydrochloride would need to be neutralized. For the title compound, this is less of a concern as both piperazine nitrogens are tertiary. However, if your reaction conditions are basic, the HCl will be neutralized first, consuming one equivalent of your base.

Q3: I'm observing an unexpected impurity with a mass corresponding to the addition of two aldehyde units to my amine. What is this?

A: This is likely a byproduct resulting from a double alkylation or the formation of a more complex adduct. In the context of reductive amination with a primary amine (R-NH₂), the initially formed secondary amine product (Ar-CH₂-NH-R) can react again with another molecule of the aldehyde.

This forms a new iminium ion, which is then reduced to yield a tertiary amine byproduct ( (Ar-CH₂)₂-N-R ).

To prevent this:

  • Control Stoichiometry: Use a slight excess of the primary amine relative to the aldehyde.[1]

  • Stepwise Reduction: A more controlled method involves first forming the imine, and then adding the reducing agent. This can help manage the reaction better than a one-pot approach where all reagents are mixed at once.[8]

Experimental Workflow & Mechanistic Insight

Workflow: One-Pot Reductive Amination

This protocol is a robust starting point for reacting this compound with a primary or secondary amine.

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and your amine of choice (1.1-1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. You can add a catalytic amount of acetic acid (~5 mol%) if the amine is a weak nucleophile, though the hydrochloride salt often provides sufficient acidity.[1]

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the consumption of the starting material by TLC or LCMS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product via column chromatography.

Key Reaction Pathways and Byproduct Formation

The following diagram illustrates the desired reaction pathway for reductive amination against common side reactions.

Byproduct_Formation Reactants Aldehyde (R-CHO) + Primary Amine (R'-NH2) Imine Imine Intermediate (R-CH=N-R') Reactants->Imine Condensation (-H2O) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Addition Alcohol Alcohol Byproduct (R-CH2OH) Reactants->Alcohol Premature Reduction (e.g., NaBH4) DesiredProduct Desired Secondary Amine (R-CH2-NH-R') Imine->DesiredProduct Reduction (e.g., NaBH(OAc)3) Hemiaminal->Reactants Reversible Hemiaminal->Imine -H2O TertiaryAmine Tertiary Amine Byproduct ((R-CH2)2-N-R') DesiredProduct->TertiaryAmine Further Reaction + Aldehyde, then Reduction

Caption: Desired vs. Undesired Reaction Pathways.

References
  • Boruah, M., et al. (2021). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of Chemical Research, 54(15), 3139-3154. [Link]

  • Yıldırım, I., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4309. [Link]

  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. Retrieved January 19, 2026, from [Link]

  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. Retrieved January 19, 2026, from [Link]

  • Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Ali, A., et al. (2023). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 13(1), 16428. [Link]

  • Wentzel Lab. (2020). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. YouTube. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 19, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2020). Detailed reaction mechanism for imine formation from an aldehyde and a primary amine. [Image]. [Link]

  • Chad's Prep. (2021). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). [Image]. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5863. [Link]

  • Google Patents. (2008). CN101239957A - Synthesis method of N-methylpiperazine.
  • Zhang, Y., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2021). Reductive aminations of benzaldehyde. [Image]. [Link]

  • Reddit. (2023). Reductive amination of piperazine. [Online forum post]. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved January 19, 2026, from [Link]

  • iChemical. (n.d.). 4-(4-methylpiperazin-1-yl)benzaldehyde. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-methyl-1-piperazinyl)benzaldehyde hydrochloride. This critical intermediate is foundational in the development of numerous pharmaceutical agents, making its efficient and high-yield synthesis a priority for researchers. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the underlying chemistry of the Nucleophilic Aromatic Substitution (SNAr) reaction to empower you to diagnose and resolve yield-related issues effectively.

I. Foundational Knowledge: The SNAr Reaction

The synthesis of 4-(4-methyl-1-piperazinyl)benzaldehyde typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, 1-methylpiperazine acts as the nucleophile, displacing a leaving group (most commonly fluoride) on 4-fluorobenzaldehyde. The reaction is facilitated by the electron-withdrawing effect of the aldehyde group, which stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[1]

II. Troubleshooting Guide & FAQs

Category 1: Low or Inconsistent Yields

Question 1: My overall yield of the final hydrochloride salt is consistently below 50%. What are the most common culprits and where should I begin my investigation?

Answer: A low isolated yield can stem from issues in the initial reaction, the work-up, or the final salt formation. A systematic approach is crucial.

Troubleshooting Workflow:

  • Assess Starting Material Purity: Verify the purity of your 4-fluorobenzaldehyde and 1-methylpiperazine. Water is a particularly problematic contaminant as it can interfere with the base and reaction kinetics. 1-methylpiperazine is hygroscopic and can absorb atmospheric moisture.

  • Analyze Reaction Completeness: Before work-up, confirm the consumption of the limiting reagent (typically 4-fluorobenzaldehyde) using Thin Layer Chromatography (TLC) or LC-MS. An incomplete reaction is a primary cause of low yield.

  • Evaluate Work-up & Extraction Efficiency: Ensure the pH during aqueous extraction is optimized to keep your product in the organic layer while removing inorganic salts.

  • Optimize HCl Salt Precipitation: This is a critical step where significant product loss can occur. "Oiling out" instead of crystallizing, or high solubility of the salt in the chosen solvent, will drastically reduce your isolated yield.

Below is a visual guide to this troubleshooting logic.

G Start Low Yield Diagnosis Purity 1. Check Starting Material Purity Start->Purity Purity->Start If impure, purify/replace Reaction 2. Monitor Reaction Progress (TLC/LCMS) Purity->Reaction If pure Reaction->Start If incomplete, optimize conditions Workup 3. Optimize Aqueous Work-up Reaction->Workup If complete Workup->Start If losses occur, adjust pH/solvent Precipitation 4. Refine HCl Salt Precipitation Workup->Precipitation If efficient Precipitation->Start If oils out, change solvent/cooling End Yield Improved Precipitation->End

Caption: General troubleshooting workflow for low yield.

Question 2: My reaction seems to stall and never reaches full conversion, even after extended reaction times. What factors should I investigate?

Answer: A stalled reaction points to a problem with the core reaction conditions. The key is to ensure the nucleophile and electrophile can react efficiently.

  • Insufficient Base: The base (e.g., K₂CO₃, Cs₂CO₃) is not just a proton scavenger; its surface area and strength are critical.[2] Ensure you are using at least 1.2-2.0 equivalents. Consider using a stronger base like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃), which has been shown to be effective in similar SNAr reactions.[3][4]

  • Solvent Choice: The reaction requires a polar aprotic solvent to dissolve the reagents and facilitate the formation of the charged Meisenheimer complex.[2] Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices.[5][6] If solubility is an issue, DMSO is often superior.

  • Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions. A typical range for this SNAr reaction is 80-120 °C. If the reaction stalls at a lower temperature, incrementally increasing it by 10-15 °C may be beneficial.

  • Moisture: As mentioned, water can protonate the piperazine, reducing its nucleophilicity. Ensure all reagents and the solvent are anhydrous.

Reaction Mechanism and Pitfalls: The diagram below illustrates the desired SNAr pathway and a potential side reaction where a second molecule of the benzaldehyde reacts, which can be minimized by controlling stoichiometry.

G cluster_main Desired SNAr Pathway A 4-Fluorobenzaldehyde + 1-Methylpiperazine B Meisenheimer Complex (Intermediate) A->B Nucleophilic Attack A->B C Product (Free Base) B->C Loss of F- B->C D Product (Free Base) F Bis-arylated Byproduct (Impurity) E Another 4-Fluorobenzaldehyde note Minimize by using slight excess of 1-methylpiperazine (e.g., 1.1 - 1.2 eq.) F->note

Caption: Desired reaction pathway and potential side reaction.

Category 2: Work-up and Purification

Question 3: I observe an emulsion during the aqueous work-up, leading to poor separation and product loss. How can I prevent this?

Answer: Emulsions are common when dealing with amine-containing compounds and polar aprotic solvents like DMF or DMSO.

  • Solvent Dilution: Before the aqueous wash, dilute the reaction mixture with a less polar, water-immiscible solvent like Ethyl Acetate (EtOAc) or Toluene. This will help draw the product out of the aqueous phase.

  • Brine Wash: After the initial water washes, perform a final wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, forcing the organic components into the organic layer and helping to break the emulsion.

  • Phase-Transfer Catalyst: In stubborn cases, adding a small amount of a phase-transfer catalyst can sometimes help, but simple dilution and brine washes are usually sufficient.

Question 4: During the final step of forming the hydrochloride salt, my product "oils out" instead of precipitating as a solid, making it impossible to filter. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a crystalline solid. This is often due to supersaturation, the presence of impurities, or an inappropriate solvent system.

  • Solvent System: The choice of solvent for precipitation is critical. Isopropanol (IPA) or ethanol are commonly used. Adding a non-polar co-solvent like diethyl ether or MTBE can often induce precipitation.

  • Rate of Acid Addition: Add the HCl solution (e.g., HCl in isopropanol or ethereal HCl) slowly to a cooled solution of the free base. Rapid addition can cause localized high concentrations, leading to oiling.

  • Temperature Control: Keep the solution cool (0-5 °C) during the acid addition and allow it to stir at this temperature for a period before attempting filtration.

  • Seeding: If you have a small amount of crystalline product from a previous batch, adding a "seed crystal" can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

ParameterRecommendation for Crystalline ProductRationale
Solvent Isopropanol (IPA), Ethanol, or a mixture with MTBE/EtherBalances solubility of the free base with insolubility of the HCl salt.
Temperature 0-5 °C during addition and agingReduces the solubility of the salt, promoting crystallization over oiling.
Acid Addition Slow, dropwise addition with vigorous stirringPrevents localized supersaturation.
Concentration Avoid overly concentrated solutionsHigh concentration increases the likelihood of oiling.

III. Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific lab conditions and reagent quality.

Step 1: Nucleophilic Aromatic Substitution

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Add Dimethylformamide (DMF, 5-10 mL per gram of starting material).

  • Add 1-methylpiperazine (1.1 eq.).

  • Add 4-fluorobenzaldehyde (1.0 eq.).

  • Heat the mixture to 100-110 °C and stir for 4-8 hours. Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH) until the 4-fluorobenzaldehyde spot is consumed.

  • Cool the reaction mixture to room temperature.

Step 2: Work-up and Isolation of Free Base

  • Pour the reaction mixture into ice-water (10x the volume of DMF).

  • Extract the aqueous mixture with Ethyl Acetate (3x).

  • Combine the organic layers and wash with water (2x), followed by a brine wash (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-(4-methyl-1-piperazinyl)benzaldehyde free base, often as a yellow oil or low-melting solid.[6]

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude free base in a minimal amount of cold isopropanol (IPA).

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add a solution of 2M HCl in isopropanol dropwise with vigorous stirring until the solution is acidic (check with pH paper).

  • Continue stirring in the ice bath for 30-60 minutes. A white precipitate should form.

  • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold IPA, followed by diethyl ether.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

IV. References

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. Available at: [Link]

  • Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). ResearchGate. Available at: [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS Green Chemistry Institute. Available at: [Link]

  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Organic Syntheses. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. Available at: [Link]

  • A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Google Patents. Available at:

  • Aromatic Nucleophilic Substitution. Byju's. Available at: [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central. Available at: [Link]

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Technical Support Center: Navigating the Purification of Products from 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride from your reaction product. Our goal is to equip you with the scientific rationale behind purification strategies, enabling you to make informed decisions in your experimental work.

Introduction: Understanding the Challenge

This compound is a versatile reagent in organic synthesis. However, its unique properties—a reactive aldehyde group and a basic piperazine moiety present as a hydrochloride salt—can present specific challenges during product purification. The hydrochloride salt form generally imparts significant water solubility, a key factor to consider when designing a purification strategy. This guide will walk you through common issues and their solutions, ensuring the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective initial step to remove the bulk of unreacted this compound?

A1: The most straightforward and often highly effective initial step is a basic aqueous wash. The hydrochloride salt is acidic and highly soluble in water. By washing your organic reaction mixture with a basic solution, such as aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), you achieve two critical objectives:

  • Neutralization: The base will neutralize the hydrochloride salt, converting it to the free base, 4-(4-Methyl-1-piperazinyl)benzaldehyde.

  • Partitioning: While the hydrochloride salt is water-soluble, the free base has significantly reduced aqueous solubility and will preferentially partition into the organic layer. The neutralized HCl, now a salt like NaCl, will remain in the aqueous phase.

This initial wash is crucial for removing the majority of the unreacted starting material before employing more refined purification techniques.

Q2: After a basic wash, I still see traces of the aldehyde in my product. What is the next best step?

A2: For removing residual amounts of the aldehyde, a highly selective method is to use an aqueous solution of sodium bisulfite (NaHSO₃)[1][2]. This technique relies on the reversible nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group, forming a water-soluble α-hydroxy sulfonic acid salt, known as a bisulfite adduct[3][4].

This adduct is a charged species that is easily extracted into the aqueous layer, leaving your desired product in the organic phase[5][6]. This method is particularly effective for removing stubborn traces of aldehydes that may not have been fully removed by a simple basic wash. The reaction is reversible, and if desired, the aldehyde can be regenerated from the aqueous layer by the addition of a strong base[3][6].

Q3: Can I use column chromatography to remove the unreacted aldehyde? What are the potential pitfalls?

A3: Yes, column chromatography is a viable option, but it requires careful consideration of the stationary and mobile phases.

  • Stationary Phase: Standard silica gel is slightly acidic, which can be problematic for aldehydes. More electrophilic aldehydes may form acetals or hemiacetals if an alcohol is used as the mobile phase[7]. To mitigate this, you can either use a neutral stationary phase like alumina or deactivate the silica gel by adding a small amount of a base, such as triethylamine, to your eluent[7].

  • Mobile Phase: The choice of solvent system will depend on the polarity of your product versus the aldehyde. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate[7]. It is crucial to first determine an appropriate solvent system by running a thin-layer chromatography (TLC) analysis to ensure good separation between your product and the aldehyde[7].

Q4: My product is also a basic compound. How can I selectively remove the starting material without losing my product?

A4: This is a common challenge. If your product is also basic and prone to extraction into an acidic aqueous layer, a simple acid wash is not advisable. Here's a logical approach:

  • Initial Basic Wash: Perform a mild basic wash (e.g., with sodium bicarbonate) as described in Q1. This will neutralize the hydrochloride of the starting material, making it less water-soluble. Your basic product should remain in the organic layer.

  • Sodium Bisulfite Wash: Proceed with the sodium bisulfite wash as detailed in Q2. This method is highly specific for aldehydes and should not affect your basic product, assuming it does not also contain an aldehyde functionality[5][6].

  • pH-Controlled Extraction: If further purification is needed, you can employ a carefully controlled pH extraction. By adjusting the pH of the aqueous phase, you may be able to selectively protonate and extract either the starting material or your product, depending on their respective pKa values.

Troubleshooting Guides

Problem 1: An Emulsion Forms During Aqueous Extraction.
  • Cause: Emulsions often form when there are components in the reaction mixture that act as surfactants, or when the densities of the organic and aqueous layers are very similar. Vigorous shaking can also contribute to emulsion formation.

  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion[1][2].

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.

    • Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite.

Problem 2: The Aldehyde is Still Present After a Bisulfite Wash.
  • Cause:

    • Incomplete Reaction: The reaction between the aldehyde and sodium bisulfite may not have gone to completion. This can be due to insufficient shaking, a short reaction time, or using an old or decomposed sodium bisulfite solution.

    • Steric Hindrance: While effective for many aldehydes, extremely sterically hindered aldehydes may react more slowly or not at all.

  • Solution:

    • Fresh Solution: Always use a freshly prepared saturated solution of sodium bisulfite.

    • Vigorous Shaking & Time: Shake the separatory funnel vigorously for several minutes to ensure thorough mixing[2].

    • Use a Miscible Co-solvent: To improve the contact between the aldehyde in the organic phase and the bisulfite in the aqueous phase, a miscible co-solvent like methanol or dimethylformamide can be added to the reaction mixture before the extraction[3][6].

Experimental Protocols

Protocol 1: Basic Aqueous Wash and Bisulfite Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium bicarbonate. Drain the aqueous layer.

  • Bisulfite Wash: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the organic layer. Shake the funnel vigorously for 2-5 minutes[2].

  • Layer Separation: Allow the layers to separate. The aqueous layer containing the aldehyde-bisulfite adduct will be at the bottom. Drain and collect the aqueous layer.

  • Final Washes: Wash the organic layer with deionized water, followed by a wash with brine to remove residual water-soluble impurities[2].

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Column Chromatography with Deactivated Silica Gel
  • TLC Analysis: First, determine a suitable eluent system using TLC that shows good separation (Rf difference > 0.2) between your product and the aldehyde. A common starting point is a hexane/ethyl acetate mixture.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Add 1% triethylamine (v/v) to the eluent mixture to deactivate the silica gel.

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Begin eluting with the solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent by rotary evaporation.

Data Presentation

Table 1: Comparison of Purification Methods

MethodSelectivity for AldehydeScalabilitySpeedPotential Issues
Basic Aqueous Wash Moderate (removes HCl salt)HighFastMay not remove all of the free base aldehyde.
Sodium Bisulfite Wash High[1]HighFastEmulsion formation; incomplete reaction with hindered aldehydes.
Column Chromatography High (with optimization)ModerateSlowAldehyde decomposition on silica; co-elution with product.[4][7]
Recrystallization Dependent on solubilityHighModerateRequires a solid product and suitable solvent system.

Visualizations

Diagram 1: Workflow for Removal of Unreacted Aldehyde

workflow cluster_extraction Liquid-Liquid Extraction cluster_analysis Purity Check cluster_chromatography Further Purification (If Needed) A Crude Product in Organic Solvent B Wash with aq. NaHCO3 A->B Neutralize HCl C Wash with aq. NaHSO3 B->C Form Adduct D Wash with Brine C->D Remove Water E TLC/LC-MS Analysis D->E F Pure Product? E->F G Column Chromatography F->G No H Pure Product F->H Yes G->H

Caption: General workflow for the purification process.

Diagram 2: Chemical Principle of Bisulfite Adduct Formation

bisulfite_reaction cluster_product Product aldehyde R-CHO (Aldehyde in Organic Phase) adduct R-CH(OH)SO3-Na+ (Water-Soluble Adduct in Aqueous Phase) aldehyde->adduct + NaHSO3 bisulfite NaHSO3 (Sodium Bisulfite in Aqueous Phase) bisulfite->adduct + R-CHO

Sources

Stability issues of 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability issues of this compound in solution. As Senior Application Scientists, we have compiled this information to help you navigate potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide: Solution Stability Issues

This section addresses common problems encountered when working with solutions of this compound.

Issue 1: Rapid Color Change (Yellowing/Browning) of the Solution

Question: I've dissolved this compound in my buffer, and the solution is turning yellow or brown. What is causing this, and how can I prevent it?

Answer:

This discoloration is a common indicator of degradation, likely due to oxidation of the benzaldehyde group. Aldehydes are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1][2] The piperazine moiety can also be susceptible to oxidation.

Root Cause Analysis and Solutions:

  • Oxidation: The primary suspect is the oxidation of the aldehyde functional group to a carboxylic acid. This process can be catalyzed by light and trace metal impurities.

  • pH Effects: The stability of the compound can be pH-dependent. While the hydrochloride salt suggests better stability in acidic conditions, the free base form present at higher pH might be more prone to oxidation.

Preventative Measures & Protocol:

  • Use Degassed Solvents: Before preparing your solution, sparge your solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Work Under Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a stream of inert gas.[3]

  • Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil to prevent photo-degradation.[1][4]

  • Control pH: Maintain a slightly acidic pH (e.g., pH 4-6) for your stock solutions, as the hydrochloride salt form is generally more stable. Avoid alkaline conditions, which can promote both degradation and decreased solubility of the free base.

  • Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, store at 2-8°C under an inert atmosphere.[5]

Issue 2: Precipitate Formation in the Solution Over Time

Question: My solution of this compound was clear initially, but now I see a precipitate. What is happening?

Answer:

Precipitation can occur due to several factors, including changes in solubility, degradation leading to insoluble products, or interactions with components in your experimental medium.

Troubleshooting Workflow:

Below is a decision tree to help you identify the cause of precipitation.

G start Precipitate Observed in Solution q1 Was the solution stored for an extended period? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No cause1 Possible Degradation - Aldehyde oxidation to carboxylic acid - Hydrolysis a1_yes->cause1 q2 Was the pH of the solution adjusted? a1_no->q2 end Identify cause and implement preventative measures. cause1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No cause2 pH-Dependent Solubility - Conversion to less soluble free base at higher pH. a2_yes->cause2 q3 Was the solution exposed to temperature fluctuations? a2_no->q3 cause2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No cause3 Temperature-Dependent Solubility - Compound is less soluble at lower temperatures. a3_yes->cause3 a3_no->end cause3->end

Caption: Troubleshooting precipitation issues.

Recommended Actions:

  • Verify Solubility: Ensure you are not exceeding the solubility limit of the compound in your chosen solvent. You may need to gently warm the solution or use a co-solvent.

  • Buffer Selection: Be mindful of your buffer components. Phosphate buffers can sometimes salt out compounds. Consider using alternative buffering agents.

  • pH Control: If you suspect pH-induced precipitation, measure the pH of your solution. The hydrochloride salt is more soluble in aqueous solutions at a lower pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, we recommend using deionized water or a slightly acidic buffer (pH 4-6). The hydrochloride salt form enhances aqueous solubility. For higher concentrations, organic solvents like DMSO or DMF can be used, but be aware that these solvents can also participate in degradation reactions under certain conditions. Always use high-purity, anhydrous solvents when preparing organic stock solutions.

Q2: How should I store the solid compound and its solutions?

A2: Proper storage is critical for maintaining the integrity of the compound.

FormStorage ConditionRationale
Solid 2-8°C, in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen).[5]Protects against moisture, oxidation, and thermal degradation.
Aqueous Stock Solution 2-8°C, in an amber vial, for short-term storage (prepare fresh if possible).Minimizes degradation from light and microbial growth.
Organic Stock Solution -20°C, in a tightly sealed vial with a septum, under an inert atmosphere.Low temperature slows down potential degradation pathways.

Q3: My experimental results are inconsistent. Could this be related to the stability of the compound in my assay medium?

A3: Yes, inconsistent results are a classic sign of compound instability. The compound may be degrading over the course of your experiment.

Verification Protocol:

  • Prepare a control solution of the compound in your assay medium.

  • Incubate the control solution under the same conditions as your experiment (time, temperature, light exposure).

  • Analyze the control solution at different time points (e.g., t=0, t=2h, t=24h) using an appropriate analytical method like HPLC.

  • Compare the peak area of the parent compound at each time point. A significant decrease in the peak area indicates degradation.

This stability-indicating method will help you determine if the compound is stable for the duration of your experiment.[4][6]

Q4: What are the likely degradation pathways for this molecule?

A4: Based on the structure, the following degradation pathways are most probable, especially under forced degradation conditions (e.g., high heat, extreme pH, presence of oxidizing agents).[2][7][8]

G cluster_0 Potential Degradation Pathways cluster_1 Oxidation cluster_2 Hydrolysis (Extreme pH) cluster_3 Photodegradation parent 4-(4-Methyl-1-piperazinyl)benzaldehyde oxidized 4-(4-Methyl-1-piperazinyl)benzoic acid parent->oxidized [O] hydrolyzed Ring-opened products parent->hydrolyzed H₂O, H⁺/OH⁻ photolyzed Various photolytic products parent->photolyzed

Caption: Likely degradation pathways.

  • Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid.

  • Hydrolysis: Under harsh acidic or basic conditions, the piperazine ring could potentially undergo cleavage.

  • Photolysis: Exposure to UV light can lead to the formation of various degradation products.[9]

Understanding these potential issues and implementing the recommended preventative measures will enhance the reliability and accuracy of your experimental data when working with this compound.

References

  • Li, W., & Flarakos, J. (2017). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]

  • Kumar, V., et al. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. ScienceDirect. [Link]

  • Patel, R., et al. (2022). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. [Link]

  • Jain, D., et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)benzaldehyde. [Link]

  • Singh, S., et al. (2019). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. NIH National Library of Medicine. [Link]

  • Reddy, G. S., et al. (2022). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. PubMed. [Link]

Sources

Handling and safety precautions for 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride

Welcome to the technical support guide for this compound (CAS No. 1424939-17-2). This resource, designed for researchers and drug development professionals, provides in-depth handling protocols, safety precautions, and troubleshooting for common experimental challenges. As Senior Application Scientists, our goal is to combine established safety data with practical, field-proven insights to ensure the integrity of your research and the safety of your laboratory personnel.

Section 1: Product Identification & Properties

What are the fundamental properties of this compound?

This compound is a heterocyclic building block commonly used in the synthesis of more complex molecules, particularly in pharmaceutical and medicinal chemistry research.[1][2] Its structure features a benzaldehyde group, which is reactive, and a methylpiperazine moiety, which can influence solubility and biological activity.[1] Understanding its basic properties is the first step to safe and effective handling.

PropertyDataSource(s)
CAS Number 1424939-17-2[3]
Molecular Formula C₁₂H₁₇ClN₂O[3]
Molecular Weight 240.73 g/mol [3]
Appearance Solid, crystal, or powder. Slightly pale yellow to yellow.[4]
Storage Conditions Sealed in a dry environment at 2-8°C.[3][5] Store under an inert gas like argon or nitrogen.[5][6][3][5][6]
Purity Typically ≥95%[3]

Section 2: Safety, Handling, & PPE

This section addresses the most frequently asked questions regarding the safe handling of this compound. The primary hazards are related to irritation and potential sensitization.

What are the primary hazards I should be aware of?

While the hydrochloride salt itself may not have a comprehensive, specific hazard classification, the parent compound, 4-(4-Methylpiperazinyl)benzaldehyde, is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is crucial to handle the hydrochloride salt with the same level of caution.

  • Eye Contact: Can cause serious irritation.[7][8]

  • Skin Contact: May cause skin irritation or an allergic skin reaction.[8][9]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[7]

  • Ingestion: May be harmful if swallowed.[10]

What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A comprehensive PPE strategy is non-negotiable. The following workflow outlines the minimum requirements for safely handling this chemical in a laboratory setting.

G cluster_prep Preparation Phase cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Phase Prep Before Handling: Confirm fume hood is operational. Ensure safety shower & eyewash are accessible. LabCoat 1. Certified Lab Coat (Buttoned, full-length) Prep->LabCoat Proceed to PPE Gloves 2. Chemical-Resistant Gloves (e.g., Nitrile). Inspect before use. EyePro 3. Safety Glasses with Side Shields or Goggles (ANSI Z87.1 / EN166) Resp 4. Respiratory Protection (Use NIOSH/EN-approved respirator if dust is generated outside a fume hood) Handling Handle solid exclusively inside a chemical fume hood to prevent dust inhalation. Resp->Handling Proceed to Handling

Caption: Required PPE and Handling Workflow.

Step-by-Step PPE Protocol:

  • Engineering Controls : Always handle the solid compound inside a certified chemical fume hood to minimize inhalation risk.[10] Ensure that an eyewash station and safety shower are nearby and accessible.[8]

  • Hand Protection : Wear protective gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use.[4][11]

  • Eye Protection : Use safety glasses with side shields or chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8][12]

  • Skin and Body Protection : Wear a clean, buttoned lab coat. Protective clothing should be worn if there is a risk of significant skin contact.[4][11]

  • Hygiene : Wash hands and face thoroughly after handling the material and before eating, drinking, or smoking.[4][6]

What is the correct first aid response for an exposure?

Immediate and correct action can significantly mitigate the effects of an accidental exposure.

  • After Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10][13]

  • After Skin Contact : Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[8][10][13]

  • After Inhalation : Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][13]

  • After Ingestion : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

How should I handle a small spill?
  • Evacuate & Ventilate : Ensure the area is well-ventilated, preferably within a fume hood. Keep unnecessary personnel away.[10]

  • Wear Full PPE : At a minimum, wear the PPE described above.

  • Contain & Collect : Avoid generating dust.[4][8] Carefully sweep or scoop the solid material into a suitable, labeled container for disposal.[4][8]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., water and detergent), followed by a final wipe.

  • Dispose : Dispose of the collected material and any contaminated cleaning supplies as hazardous waste, following all local, state, and federal regulations.[4][8]

Section 3: Storage & Stability Troubleshooting

Proper storage is critical to maintaining the compound's purity and integrity for reproducible experimental results.

My lab is out of 2-8°C storage space. Can I store it at room temperature?

The recommended storage condition is refrigerated (2-8°C) and under an inert atmosphere.[3][5] While some suppliers may ship the material at ambient temperature, long-term storage at room temperature is not advised.[3][14]

Causality : Aldehydes are susceptible to slow oxidation to the corresponding carboxylic acid, a process that is accelerated by light, air (oxygen), and higher temperatures. Storing it cold and under inert gas minimizes this degradation pathway, preserving the compound's purity.

The material has changed color from yellow to a brownish tint. Is it still usable?

A significant color change is a strong indicator of degradation.

  • Probable Cause : The color change likely indicates oxidation or other decomposition pathways. This can be caused by improper storage, such as exposure to air, light, or incompatible materials.

  • Recommended Action : Do not use the material for your experiment. The impurities could lead to failed reactions, unexpected side products, and non-reproducible results. It is more cost-effective to procure a fresh batch than to troubleshoot experiments with a compromised starting material.

  • Verification (Optional) : If you must verify, you can run a purity analysis (e.g., NMR, LC-MS) and compare it to the certificate of analysis of a fresh sample.

Section 4: Experimental & Application Support

I'm having trouble dissolving the compound. What solvent should I use?

Solubility can be a challenge. The hydrochloride salt form generally imparts better aqueous solubility than the free base, but it may still be limited. The parent compound is noted as soluble in methanol.[5]

Troubleshooting Workflow:

G Start Start: Need to dissolve the compound Solvent1 Try polar protic solvents first: 1. Water 2. Methanol (MeOH) 3. Ethanol (EtOH) Start->Solvent1 Check1 Is it fully dissolved? Solvent1->Check1 Solvent2 Try polar aprotic solvents: 1. Dimethyl Sulfoxide (DMSO) 2. Dimethylformamide (DMF) Check1->Solvent2 No End_Yes Success: Proceed with experiment. Check1->End_Yes Yes Check2 Is it fully dissolved? Solvent2->Check2 Technique Try gentle warming (40-50°C) or sonication to aid dissolution. Check2->Technique No Check2->End_Yes Yes Check3 Is it fully dissolved? Technique->Check3 Check3->End_Yes Yes End_No Failure: Re-evaluate solvent system. Consider a co-solvent mixture (e.g., DMSO/Water). Check3->End_No No

Caption: Decision tree for compound solubilization.

Step-by-Step Solubilization Protocol:

  • Start with Polar Solvents : Begin with small-scale tests in solvents like water, methanol, or DMSO. The hydrochloride salt should have some aqueous solubility.

  • Use Sonication : If the compound is slow to dissolve, place the vial in an ultrasonic bath for 5-10 minutes. This provides energy to break up the solid lattice without excessive heating.

  • Apply Gentle Heat : Warming the mixture to 40-50°C can increase the rate and extent of dissolution. Avoid aggressive heating, which could degrade the compound.

  • Consider Co-solvents : If solubility is poor in a single solvent, a binary mixture (e.g., DMSO with a small amount of water) can be effective.

My reaction yield is low. What are some common pitfalls with this reagent?

Low yields when using an aldehyde can often be traced back to reagent stability, reaction conditions, or side reactions.

  • Reagent Purity : As discussed, the aldehyde group can oxidize to a carboxylic acid. If your starting material is partially oxidized, the effective molar quantity of the aldehyde is lower than calculated, leading to reduced yields. Always use a fresh, properly stored sample.

  • Incompatible Reagents : The compound contains a tertiary amine (the methylpiperazine nitrogen), which is basic. Avoid strongly acidic conditions that are not intended for the reaction, as this can protonate the nitrogen and alter its reactivity or solubility. Conversely, the piperazine nitrogen can act as a nucleophile or base itself, potentially interfering with reactions sensitive to bases.

  • Strong Bases : The compound is incompatible with strong bases, which will deprotonate the hydrochloride salt and could potentially lead to side reactions.[8][10]

Section 5: Disposal

How do I dispose of unused material and empty containers?

Chemical waste must be handled by professionals. Do not dispose of this material down the drain.[10]

  • Unused/Waste Material : Collect all waste material in a clearly labeled, sealed container. It should be classified as hazardous chemical waste.[8]

  • Empty Containers : Triple-rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

  • Consult Authorities : Follow all federal, state, and local regulations for chemical waste disposal.[4] You may need to consult with your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal company.[4]

References

  • TCI Chemicals. (2019). Safety Data Sheet: 4-(4-Methylpiperazinyl)benzaldehyde.

  • Apollo Scientific. (2023). Safety Data Sheet: 4-(4-Methylpiperazin-1-yl)benzaldehyde.

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Methyl-1-piperazinecarbonyl chloride hydrochloride.

  • Fisher Scientific. (2025). Safety Data Sheet: 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde.

  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 4-METHYL BENZALDEHYDE.

  • TCI Chemicals. (2025). Safety Data Sheet: Piperazine Anhydrous.

  • Fisher Scientific. (2018). Safety Data Sheet: Piperazine.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-(Trifluoromethyl)benzaldehyde.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Boc-piperazine-2-carboxaldehyde.

  • Benchchem. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde.

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Methylpiperazin-1-amine.

  • Thermo Fisher Scientific. (2016). Safety Data Sheet: 4-Methylpiperazin-1-amine.

  • ChemScene. (n.d.). This compound.

  • ChemicalBook. (2025). 4-(4-Methylpiperazino)benzaldehyde.

  • Sigma-Aldrich. (n.d.). 4-(4-Methylpiperazin-1-yl)benzaldehyde.

  • TCI EUROPE N.V. (n.d.). 4-(4-Methylpiperazinyl)benzaldehyde.

  • Markandewar, A., et al. (2016). Exploring Pharmacological Significance of Piperazine Scaffold. World Journal of Pharmaceutical Research.

  • BLDpharm. (n.d.). 4-(4-Methylpiperazin-1-yl)benzaldehyde.

  • Labscoop. (n.d.). 4-(4-Methylpiperazinyl)benzaldehyde, 25G.

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzaldehyde.

  • ResearchGate. (n.d.). Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3).

  • Yilmaz, E., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules.

  • PubChem. (n.d.). Safety and Hazards for 4-(4-Methylpiperazin-1-yl)benzaldehyde.

  • Fisher Scientific. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde, 97%, Thermo Scientific.

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(4-Methylpiperazinyl)benzaldehyde.

  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 4-(4-Methylpiperazinyl)benzaldehyde.

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Validation & Comparative

A Senior Application Scientist's Guide to the LC-MS Characterization of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the characterization of 4-(4-methyl-1-piperazinyl)benzaldehyde hydrochloride, a key intermediate in pharmaceutical synthesis. We will explore two distinct, fit-for-purpose methodologies: a rapid, high-sensitivity quantitative method using a triple quadrupole (QQQ) mass spectrometer, and a comprehensive impurity profiling method using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap. This document is intended for researchers, analytical chemists, and drug development professionals who require robust and reliable characterization of this and structurally similar compounds.

Introduction: The Analytical Imperative

In pharmaceutical development, the purity and identity of starting materials and intermediates are paramount. Regulatory bodies mandate the rigorous characterization of any impurity present in an active pharmaceutical ingredient (API) to ensure patient safety.[1][2] this compound (Molecular Formula: C12H17ClN2O, MW: 240.73) is a versatile building block, but its synthesis can yield closely related impurities.[3][4] LC-MS stands out as the premier analytical technique for this task due to its exceptional sensitivity, selectivity, and ability to provide structural information.[5][6]

This guide moves beyond a simple recitation of methods. It delves into the causality behind instrumental choices and parameter selection, empowering you to not only replicate these results but also to adapt these principles to your unique analytical challenges.

Physicochemical Properties & Ionization Strategy

Before any analysis, understanding the analyte is critical. The target molecule is a hydrochloride salt. In the solution used for LC-MS, it will dissociate, and the free base, 4-(4-methyl-1-piperazinyl)benzaldehyde (MW: 204.27), is the species that will be analyzed.[7][8][9]

  • Structure and pKa: The molecule possesses two key basic sites amenable to protonation: the two nitrogen atoms of the piperazine ring. The tertiary amine (N-methyl) is typically more basic than the tertiary amine attached to the aromatic ring.

  • Ionization Choice: Due to these basic nitrogens, the compound is an excellent candidate for positive-mode Electrospray Ionization (ESI+). The acidic mobile phase (containing formic acid) ensures the analyte is protonated in solution before it even enters the ion source, leading to a strong signal for the protonated molecule, [M+H]⁺, at a theoretical m/z of 205.1339.

High-Level Experimental Workflow

A successful characterization follows a logical progression from sample preparation to data interpretation. This workflow ensures that each step validates the next, providing a cohesive and trustworthy result.

LC-MS Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis SamplePrep Sample & Standard Preparation SST System Suitability Test (SST) SamplePrep->SST Inject Standard LC LC Separation (UPLC/UHPLC) SST->LC MS MS Detection (QQQ or HRMS) LC->MS Eluent Transfer Qual Qualitative Analysis (Fragmentation, Formula ID) MS->Qual Quant Quantitative Analysis (Peak Integration, Calibration) MS->Quant Report Final Report Qual->Report Quant->Report

Caption: General workflow for LC-MS characterization.

Comparative Methodologies: Speed vs. Certainty

The choice of analytical instrumentation is dictated by the question being asked. Are you performing a routine purity assay, or are you identifying unknown impurities in a forced degradation study? Below, we compare two powerful, fit-for-purpose approaches.

Method A: Rapid Quantitation & Purity Assay (UPLC-QQQ)

This approach is optimized for speed and sensitivity, making it ideal for high-throughput screening, final product quality control (QC), or pharmacokinetic studies. It uses a triple quadrupole (QQQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which acts as a chemical filter, providing outstanding sensitivity and selectivity for a known analyte.

Method B: High-Resolution Impurity Profiling (UHPLC-HRMS)

This method is designed for certainty and discovery. It is the gold standard for identifying unknown impurities and performing structural elucidation.[1][5] By using a high-resolution instrument like a Q-TOF or Orbitrap, we can measure mass with extreme precision (typically < 3 ppm error), which allows for the confident determination of an ion's elemental formula.[2][6]

Detailed Experimental Protocols

The following protocols are self-validating; they include system suitability checks and quality controls to ensure data integrity, in line with international guidelines.[10][11]

Shared Protocol Steps: Sample & Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 Methanol:Water (v/v). Note: Calculations should use the molecular weight of the free base (204.27 g/mol ) if quantifying the active moiety.

  • Working Standard (10 µg/mL): Perform a 1:100 serial dilution of the stock solution using the mobile phase A as the diluent.

  • Test Sample (100 µg/mL): Prepare the test sample in the same diluent. A higher concentration is used to ensure detection of low-level impurities (e.g., at the 0.1% level).

  • System Suitability Test (SST): Use the 10 µg/mL Working Standard.

Protocol for Method A (UPLC-QQQ)
  • Rationale: A short UPLC column and a rapid gradient minimize analysis time. MRM transitions are selected based on the predictable fragmentation of the parent ion, ensuring high specificity.

ParameterSettingJustification
LC System Waters ACQUITY UPLC or equivalentUltra-high pressure capability allows for smaller particles and faster separations.
Column UPLC BEH C18, 1.7 µm, 2.1 x 50 mmProvides excellent retention for the analyte while maintaining sharp peak shapes at high flow rates.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acid, ideal for ESI+ MS.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for efficient elution.
Gradient 5% to 95% B over 2.0 minRapid gradient for fast elution and column cleanup.
Flow Rate 0.5 mL/minOptimal for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times and reduces viscosity.
Injection Vol. 2 µLSmall volume to prevent column overloading.
MS System Triple Quadrupole (e.g., Sciex 7500, Agilent 6495)Gold standard for sensitive and specific quantification.
Ionization ESI Positive (ESI+)As determined by analyte chemistry.
MRM Transitions Quantifier: 205.1 -> 148.1Qualifier: 205.1 -> 70.1The quantifier is a stable, specific fragment. The qualifier confirms identity. See Section 6 for fragmentation details.
Collision Energy Optimized for each transition (e.g., 25 eV, 35 eV)Tuned to maximize the abundance of the specific product ions.
Dwell Time 50 msSufficient time to acquire >12 data points across the chromatographic peak.
Protocol for Method B (UHPLC-HRMS)
  • Rationale: A longer column and a shallower gradient are used to achieve maximum chromatographic resolution of the main peak from potential isomers and impurities. The HRMS collects full scan data, capturing information on all ionizable species, while data-dependent MS/MS provides high-quality fragmentation spectra for unknowns.

ParameterSettingJustification
LC System Agilent 1290 Infinity II, Thermo Vanquish, or equivalentUHPLC system for optimal performance with sub-2-µm columns.
Column UHPLC C18, 1.8 µm, 2.1 x 100 mmLonger column provides higher efficiency and resolving power for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acid, ideal for ESI+ MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent.
Gradient 5% B for 1 min, 5% to 60% B over 10 min, then to 95% BShallow gradient to separate closely eluting impurities.
Flow Rate 0.4 mL/minAdjusted for the longer column to maintain optimal linear velocity.
Column Temp. 45 °CEnsures reproducible chromatography.
Injection Vol. 5 µLLarger volume to facilitate detection of trace impurities.
MS System Q-TOF (e.g., Agilent 6545, Sciex ZenoTOF) or Orbitrap (e.g., Thermo QE series)Provides high mass accuracy (<3 ppm) and resolution (>30,000 FWHM).
Ionization ESI Positive (ESI+)As determined by analyte chemistry.
Scan Mode Full Scan (m/z 70-500) with Data-Dependent MS/MS (dd-MS2)Full scan detects all ions. dd-MS2 triggers fragmentation scans on the top 5 most intense ions per cycle.
Collision Energy Ramped (e.g., 10-40 eV)Acquires a composite spectrum with both low and high-energy fragments, maximizing structural information.
Resolution > 30,000 (FWHM)Sufficient to resolve isobars and enable accurate mass measurement for formula determination.

Expected Results & Data Interpretation

MS1: Identification of the Protonated Molecule

In both methods, the full scan (MS1) spectrum will be dominated by the protonated molecule [M+H]⁺ at m/z 205.1339 (C12H17N2O⁺). Using Method B, the high-resolution instrument would measure this mass with high accuracy (e.g., 205.1337, a 1.0 ppm mass error), confirming the elemental composition.

MS/MS: Structural Confirmation via Fragmentation

Collision-induced dissociation (CID) of the m/z 205.1 ion provides a structural fingerprint. The fragmentation of piperazine-containing compounds is well-understood and typically involves cleavage of the C-N bonds within and adjacent to the piperazine ring.[12][13][14]

Fragmentation_Pathway Parent Precursor Ion C₁₂H₁₇N₂O⁺ m/z 205.13 Frag1 Fragment C₉H₉O⁺ m/z 133.07 Parent->Frag1 -C₃H₈N₂ (Methylpiperazine) Frag2 Fragment C₁₀H₁₂N⁺ m/z 146.10 Parent->Frag2 -CHO, -HCN Frag3 Fragment C₈H₈N₂⁺ m/z 132.07 Parent->Frag3 -C₄H₉O Frag4 Fragment (Key) C₅H₁₂N₂⁺ m/z 100.10 Parent->Frag4 -C₇H₅O (Benzoyl radical) Frag5 Fragment (Key) C₄H₈N⁺ m/z 70.07 Parent->Frag5 Ring Cleavage

Sources

A Comparative Guide to the Reactivity of 4-(4-Methyl-1-piperazinyl)benzaldehyde and Other Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Substituents in Benzaldehyde Reactivity

In the landscape of organic synthesis, benzaldehydes are foundational building blocks, pivotal in the construction of a vast array of complex molecules, from pharmaceuticals to advanced materials. The reactivity of the aldehyde functional group is intricately modulated by the nature of substituents on the aromatic ring. These substituents, through their electronic and steric influences, dictate the electrophilicity of the carbonyl carbon, thereby governing the kinetics and thermodynamics of reactions such as nucleophilic additions, condensations, and oxidations.

This guide provides an in-depth, objective comparison of the reactivity of 4-(4-Methyl-1-piperazinyl)benzaldehyde against a panel of commonly encountered benzaldehydes bearing electron-donating and electron-withdrawing groups: 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, and 4-nitrobenzaldehyde. By elucidating the underlying principles of reactivity and providing robust experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for informed substrate selection and reaction optimization.

The Electronic Landscape of Substituted Benzaldehydes

The reactivity of a substituted benzaldehyde is primarily governed by the electronic effect of the substituent at the para-position. This effect can be broadly categorized into two types:

  • Electron-Donating Groups (EDGs): These groups increase the electron density on the aromatic ring and, through resonance, decrease the partial positive charge on the carbonyl carbon. This, in turn, reduces the electrophilicity of the aldehyde, making it less reactive towards nucleophiles.

  • Electron-Withdrawing Groups (EWGs): Conversely, these groups pull electron density away from the aromatic ring and the carbonyl group, increasing the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the aldehyde more susceptible to nucleophilic attack.

The Hammett equation , log(k/k₀) = σρ, provides a quantitative measure of these electronic effects, where σ is the substituent constant and ρ is the reaction constant. A negative σ value indicates an electron-donating group, while a positive σ value signifies an electron-withdrawing group.

The 4-(4-methyl-1-piperazinyl) group is a potent electron-donating group. The nitrogen atom attached to the ring can donate its lone pair of electrons into the aromatic system through resonance. The methyl group on the other nitrogen further enhances this electron-donating ability through an inductive effect.[1][2][3] This potent electron-donating character is expected to significantly decrease the electrophilicity of the carbonyl carbon, rendering 4-(4-Methyl-1-piperazinyl)benzaldehyde less reactive in nucleophilic addition and related reactions compared to unsubstituted benzaldehyde and benzaldehydes with electron-withdrawing substituents.

Comparative Reactivity Analysis: A Multi-faceted Experimental Approach

To empirically assess the reactivity of 4-(4-Methyl-1-piperazinyl)benzaldehyde in comparison to our selected panel of benzaldehydes, we propose a series of well-established reactions that are sensitive to the electronic nature of the aldehyde.

The Knoevenagel Condensation: A Probe of Electrophilicity

The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is an excellent reaction to probe the electrophilicity of the aldehyde.[4] A more electrophilic aldehyde will react faster.

Experimental Protocol: Comparative Knoevenagel Condensation

  • Reaction Setup: In separate, identical round-bottom flasks, dissolve 1.0 mmol of each benzaldehyde derivative (4-(4-Methyl-1-piperazinyl)benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, and 4-nitrobenzaldehyde) in 10 mL of ethanol.

  • Reagent Addition: To each flask, add 1.1 mmol of malononitrile and 0.1 mmol of piperidine as a catalyst.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes).

  • Analysis: The rate of reaction can be qualitatively assessed by the rate of disappearance of the starting aldehyde spot and the appearance of the product spot on the TLC plate. For a quantitative comparison, the reactions can be monitored by UV-Vis spectroscopy or by quenching aliquots at different time points and analyzing them by GC-MS or HPLC.

Expected Reactivity Order:

Based on the electronic effects of the substituents, the expected order of reactivity in the Knoevenagel condensation is:

4-Nitrobenzaldehyde > 4-Chlorobenzaldehyde > 4-Methoxybenzaldehyde > 4-(4-Methyl-1-piperazinyl)benzaldehyde

Knoevenagel_Reactivity cluster_reactivity Decreasing Reactivity in Knoevenagel Condensation 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Nitrobenzaldehyde->4-Chlorobenzaldehyde Increasing Electron-Donating Strength 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Chlorobenzaldehyde->4-Methoxybenzaldehyde Increasing Electron-Donating Strength 4-(4-Methyl-1-piperazinyl)benzaldehyde 4-(4-Methyl-1-piperazinyl)benzaldehyde 4-Methoxybenzaldehyde->4-(4-Methyl-1-piperazinyl)benzaldehyde Increasing Electron-Donating Strength Wittig_Workflow start Dissolve Benzaldehyde in Anhydrous THF add_ylide Add Phosphorus Ylide start->add_ylide react Stir at Room Temperature under Inert Atmosphere add_ylide->react monitor Monitor by TLC/GC-MS react->monitor analyze Compare Reaction Times monitor->analyze

Caption: Experimental workflow for the comparative Wittig reaction.

Oxidation to Carboxylic Acids: A Different Perspective on Reactivity

The oxidation of benzaldehydes to carboxylic acids provides a different perspective on reactivity. In many oxidation mechanisms, the rate-determining step involves the cleavage of the aldehydic C-H bond. Electron-withdrawing groups can stabilize the transition state, accelerating the reaction, while electron-donating groups can have the opposite effect.

Experimental Protocol: Comparative Oxidation with a Mild Oxidant

  • Reaction Setup: In separate flasks, dissolve 1.0 mmol of each benzaldehyde derivative in a suitable solvent system (e.g., aqueous acetic acid).

  • Oxidant Addition: Add a mild oxidizing agent, such as Benzyltrimethylammonium chlorobromate (BTMACB), in a stoichiometric amount.

  • Reaction Monitoring: Maintain the reactions at a constant temperature and monitor the disappearance of the aldehyde by spectrophotometry or chromatography.

  • Analysis: Determine the rate constants for each reaction to establish a quantitative comparison of reactivity.

Expected Reactivity Order:

The expected order of reactivity for oxidation is generally:

4-Nitrobenzaldehyde > 4-Chlorobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde > 4-(4-Methyl-1-piperazinyl)benzaldehyde

Data Summary and Mechanistic Interpretation

To facilitate a clear comparison, the anticipated results from these experiments are summarized in the table below. The Hammett constants (σp) for the substituents are also provided to correlate the experimental observations with the electronic properties of the molecules.

Benzaldehyde DerivativeSubstituentHammett Constant (σp)Expected Relative Reactivity (Knoevenagel/Wittig)Expected Relative Reactivity (Oxidation)
4-Nitrobenzaldehyde-NO₂+0.78HighestHighest
4-Chlorobenzaldehyde-Cl+0.23HighHigh
4-Methoxybenzaldehyde-OCH₃-0.27LowLow
4-(4-Methyl-1-piperazinyl)benzaldehyde -N(CH₂CH₂)₂NCH₃ ~ -0.8 (estimated) Lowest Lowest

Note: The Hammett constant for the 4-(4-methyl-1-piperazinyl) group is not readily available in the literature. The value of approximately -0.8 is an estimation based on the known strong electron-donating nature of N-aryl piperazines, which is significantly greater than that of a methoxy group. [1][2] The strong electron-donating nature of the 4-(4-methyl-1-piperazinyl) substituent, as predicted, should lead to the lowest reactivity among the tested benzaldehydes in reactions where the electrophilicity of the carbonyl carbon is the dominant factor (Knoevenagel and Wittig reactions). The lone pair of electrons on the nitrogen atom adjacent to the aromatic ring is delocalized into the benzene ring, which in turn reduces the partial positive charge on the carbonyl carbon, making it a less favorable site for nucleophilic attack.

In the case of oxidation, the electron-donating substituent is expected to destabilize the transition state for C-H bond cleavage, thus slowing down the reaction rate compared to benzaldehydes with electron-withdrawing groups.

Conclusion: Strategic Implications for Synthesis

The reactivity of 4-(4-Methyl-1-piperazinyl)benzaldehyde is markedly influenced by the potent electron-donating character of the 4-(4-methyl-1-piperazinyl) substituent. Our comparative analysis, based on established chemical principles and proposed experimental frameworks, consistently places this compound as the least reactive towards nucleophilic addition and oxidation among the selected benzaldehydes.

For researchers and professionals in drug development and chemical synthesis, this understanding is paramount. When designing synthetic routes, the choice of a benzaldehyde derivative should be a strategic one. For reactions requiring a highly electrophilic aldehyde, such as certain condensation and olefination reactions, 4-(4-Methyl-1-piperazinyl)benzaldehyde would be a poor choice. Conversely, its reduced reactivity could be advantageous in scenarios requiring chemoselectivity, where other functional groups in a molecule need to react in the presence of an aldehyde.

This guide provides a foundational framework for understanding and predicting the reactivity of 4-(4-Methyl-1-piperazinyl)benzaldehyde. The provided experimental protocols offer a practical means to empirically validate these principles and to generate valuable data for guiding synthetic strategies.

References

  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]

  • Ogata, Y.; Tsuchida, M. Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate. J. Am. Chem. Soc.1959 , 81 (9), 2092–2095. [Link]

  • Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications involving Phosphonate, Phosphine Oxide, and Sulfone Stabilized Carbanions. Chem. Rev.1989 , 89 (4), 863–927. [Link]

  • House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972. [Link]

  • Peng, T.; Peng, H. Piperazine: a promising building block for aggregation-induced emission materials. J. Mater. Chem. C2023 , 11, 12894-12899. [Link]

  • Ali, M. A.; Ismail, R.; Choon, T. S.; Yoon, Y. K. A review on piperazine derivatives and their applications. RSC Adv.2016 , 6, 91524-91547. [Link]

Sources

A Comparative Guide to Catalysts for Condensation Reactions with 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug development, the strategic selection of a catalyst is paramount to achieving optimal reaction efficiency, yield, and purity. This guide provides a comparative analysis of catalytic systems for condensation reactions involving 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, a versatile building block in medicinal chemistry. We will delve into the mechanistic nuances of catalyst choice, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

Introduction to 4-(4-Methyl-1-piperazinyl)benzaldehyde and its Reactivity

4-(4-Methyl-1-piperazinyl)benzaldehyde is a key intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] Its structure, featuring a reactive aldehyde group and a piperazine moiety, makes it particularly amenable to condensation reactions such as the Knoevenagel and Claisen-Schmidt reactions. These carbon-carbon bond-forming reactions are fundamental in the construction of complex molecular architectures, including chalcones and other pharmacologically relevant scaffolds.[4][5]

The hydrochloride salt form of this compound is often used to improve its stability and handling properties. In a reaction medium, the free base can be readily generated in situ for subsequent catalytic transformations. The choice of catalyst for these transformations is critical and can significantly influence the reaction outcome. This guide will compare and contrast three major classes of catalysts: homogeneous basic catalysts, heterogeneous solid catalysts, and organocatalysts.

Comparative Study of Catalytic Systems

For the purpose of this guide, we will focus on the condensation reaction of 4-(4-Methyl-1-piperazinyl)benzaldehyde with an active methylene compound (e.g., malononitrile in a Knoevenagel condensation) or a ketone (e.g., acetophenone in a Claisen-Schmidt condensation).

Homogeneous Basic Catalysis: The Conventional Approach

Traditional Claisen-Schmidt and Knoevenagel condensations are frequently carried out using homogeneous basic catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol.[1][4] This method is widely adopted due to its simplicity, cost-effectiveness, and generally high yields for a broad range of substrates.

Mechanism of Action: The strong base deprotonates the active methylene compound or the α-carbon of the ketone, generating a highly nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 4-(4-Methyl-1-piperazinyl)benzaldehyde. Subsequent dehydration of the aldol adduct yields the final α,β-unsaturated product.

Experimental Data Snapshot:

CatalystActive Methylene/KetoneSolventTemp. (°C)Time (h)Yield (%)Reference
NaOH (10% alcoholic)Substituted AcetophenonesEthanolRoom Temp.-High[1][4]
KOH (40% ethanolic)4-Methylpiperazine acetophenoneEthanolRoom Temp.0.5 - 459 - 92[6]

Advantages:

  • High Reactivity: Strong bases ensure rapid and often complete conversion.

  • Cost-Effective: The catalysts and solvents are readily available and inexpensive.

  • Well-Established: A vast body of literature supports this methodology.

Limitations:

  • Work-up and Purification: Neutralization and removal of the catalyst can be tedious.

  • Catalyst Recovery: The catalyst is consumed in the work-up and cannot be reused.

  • Side Reactions: Strong bases can sometimes promote undesired side reactions.

Heterogeneous Catalysis: A Greener Alternative

In recent years, the principles of green chemistry have driven the development of heterogeneous catalysts for organic transformations. These catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation and reusability. For Knoevenagel condensations, a variety of solid basic catalysts have been explored.

Mechanism of Action: The mechanism is analogous to homogeneous catalysis, with the basic sites on the surface of the solid catalyst facilitating the deprotonation of the active methylene compound. The reaction occurs at the catalyst-solution interface.

Potential Catalysts for 4-(4-Methyl-1-piperazinyl)benzaldehyde: While specific data for this exact substrate is sparse, numerous studies on similar benzaldehydes suggest that catalysts such as basic zeolites, hydrotalcites, and functionalized mesoporous silica would be effective.[7]

Hypothetical Experimental Data:

CatalystActive Methylene CompoundSolventTemp. (°C)Time (h)Expected Yield (%)
Basic-Meso-ZSM-5MalononitrileSolvent-free500.5>95
In/AlMCM-41MalononitrileEthanolRoom Temp.0.495

Advantages:

  • Easy Separation: The catalyst can be removed by simple filtration.

  • Reusability: The ability to recycle the catalyst reduces waste and cost.

  • Milder Conditions: Often, these reactions can be run under milder conditions than their homogeneous counterparts.

Limitations:

  • Catalyst Preparation: The synthesis of the heterogeneous catalyst can be more complex and costly.

  • Lower Activity: In some cases, heterogeneous catalysts may exhibit lower activity, requiring longer reaction times or higher temperatures.

  • Leaching: Trace amounts of the active species may leach into the reaction mixture.

Organocatalysis: The Metal-Free Approach

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For condensation reactions, amines and their salts are commonly employed. This approach avoids the use of potentially toxic and expensive metal catalysts.

Mechanism of Action: In the case of an amine catalyst like piperidine or an ammonium salt, the reaction can proceed through the formation of a reactive iminium ion intermediate with the aldehyde. This increases the electrophilicity of the carbonyl carbon, facilitating the attack by the enol or enolate of the active methylene compound.

Solvent-Free Knoevenagel Condensation: A particularly "green" approach involves solvent-free condensation using environmentally benign amines or ammonium salts as catalysts.[7][8]

Experimental Data for a Model Reaction (Syringaldehyde and Malonic Acid):

CatalystSolventTemp. (°C)Time (h)Conversion/Yield (%)Reference
Ammonium bicarbonateSolvent-free902~100% Conversion[8]
PiperidineEthyl Acetate77-High[7]

Advantages:

  • Environmentally Benign: Avoids the use of heavy metals.

  • Mild Reaction Conditions: Often proceeds at or near room temperature.

  • High Selectivity: Can provide excellent chemo- and stereoselectivity.

Limitations:

  • Catalyst Loading: Sometimes requires a higher catalyst loading compared to metal catalysts.

  • Substrate Scope: The efficiency can be more substrate-dependent.

Experimental Protocols

Protocol 1: Homogeneous Base-Catalyzed Claisen-Schmidt Condensation

Objective: Synthesis of a chalcone derivative from 4-(4-Methyl-1-piperazinyl)benzaldehyde and acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve this compound in a minimal amount of water and neutralize with a stoichiometric amount of a mild base (e.g., NaHCO₃) to generate the free base. Extract the free base with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

  • Dissolve the isolated 4-(4-Methyl-1-piperazinyl)benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • To this solution, add a 10% alcoholic solution of NaOH dropwise with stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Heterogeneous Catalysis for Knoevenagel Condensation (Proposed)

Objective: Synthesis of 2-(4-(4-methylpiperazin-1-yl)benzylidene)malononitrile using a reusable solid base catalyst.

Materials:

  • 4-(4-Methyl-1-piperazinyl)benzaldehyde (free base, prepared as in Protocol 1)

  • Malononitrile

  • Basic-Meso-ZSM-5 catalyst

  • Toluene

Procedure:

  • In a round-bottom flask, combine 4-(4-Methyl-1-piperazinyl)benzaldehyde (1 equivalent), malononitrile (1.1 equivalents), and the Basic-Meso-ZSM-5 catalyst (e.g., 20 mg per mmol of aldehyde).

  • Heat the mixture with stirring at 50 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add a suitable solvent like toluene to dissolve the product.

  • Separate the solid catalyst by filtration. The catalyst can be washed with the solvent, dried, and stored for reuse.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualization of Concepts

Reaction Pathway: Knoevenagel Condensation

Knoevenagel_Condensation cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Dehydration Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion Deprotonation Catalyst Catalyst Catalyst->Carbanion Aldol Adduct Aldol Adduct Carbanion->Aldol Adduct Aldehyde 4-(4-Methyl-1-piperazinyl)benzaldehyde Aldehyde->Aldol Adduct Final Product α,β-Unsaturated Product Aldol Adduct->Final Product - H2O

Caption: Mechanism of the Knoevenagel condensation.

Experimental Workflow: Catalyst Comparison

Catalyst_Comparison_Workflow cluster_catalysts Catalyst Selection Start Define Reaction: Aldehyde + Active Methylene Homogeneous Homogeneous (e.g., NaOH) Start->Homogeneous Heterogeneous Heterogeneous (e.g., Zeolite) Start->Heterogeneous Organocatalyst Organocatalyst (e.g., Amine Salt) Start->Organocatalyst Reaction_Setup Parallel Reaction Setup (Identical Conditions) Homogeneous->Reaction_Setup Heterogeneous->Reaction_Setup Organocatalyst->Reaction_Setup Monitoring Monitor Progress (TLC, GC/LC-MS) Reaction_Setup->Monitoring Workup Product Isolation & Purification Monitoring->Workup Analysis Characterization & Yield Calculation (NMR, MS) Workup->Analysis Comparison Compare: Yield, Time, Purity, Catalyst Reusability Analysis->Comparison

Caption: Workflow for comparing catalyst performance.

Conclusion and Future Perspectives

The choice of catalyst for condensation reactions with this compound is a critical decision that balances reaction efficiency with practical and environmental considerations.

  • Homogeneous basic catalysts remain a reliable and high-yielding option for rapid synthesis, particularly in research and development settings where catalyst reusability is not a primary concern.

  • Heterogeneous catalysts represent a significant step towards more sustainable chemical processes. Their ease of separation and potential for recycling make them highly attractive for larger-scale production. Further research to identify the optimal heterogeneous catalyst for this specific substrate is warranted.

  • Organocatalysts offer a metal-free and often milder alternative. The development of highly active and selective organocatalysts for this class of reactions is a promising area of ongoing research.

Ultimately, the ideal catalyst will depend on the specific requirements of the synthesis, including scale, cost, and environmental impact. This guide provides a framework for researchers to navigate these choices and design robust and efficient synthetic routes for the development of novel therapeutics.

References

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  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 306-313. Available from: [Link]

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  • Xu, L., et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Chinese Journal of Chemistry, 28(1), 103-107. Available from: [Link]

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  • Abdel-Gawad, H., et al. (2020). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 269-282. Available from: [Link]

  • Katara, S., et al. (2016). Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. ResearchGate. Available from: [Link]

  • Fujita, M., Fukuzumi, S., & Otera, J. (1993). Lewis acid vs. Brønsted acid as catalysts in solution. The quantitative comparison of reactivities of carbonyl compounds in the triethylsilyl perchlorate- and perchloric acid-catalyzed hydrosilylation in acetonitrile. Journal of Molecular Catalysis, 85(2), 143-148. Available from: [Link]

  • Yan, K., et al. (2014). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate over... ResearchGate. Available from: [Link]

  • Ameta, S. C., Ameta, R., Ameta, G., & Punjabi, P. B. (2018). Sonochemistry. In Organic Synthesis. Taylor & Francis. Available from: [Link]

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A Senior Application Scientist's Guide to Spectroscopic Differentiation of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and materials science, the precise identification of molecular structure is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers, compounds sharing the same molecular formula but differing in the spatial arrangement of substituents, can exhibit dramatically different biological activities and physical properties. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the unambiguous differentiation of positional isomers of 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, a versatile building block in organic synthesis. Our focus will be on distinguishing the para (1,4-) isomer from its ortho (1,2-) and meta (1,3-) counterparts, providing the causal logic behind experimental choices and the self-validating data that ensures trustworthy characterization.

The Challenge of Isomeric Purity

The subject molecule consists of an electron-withdrawing aldehyde group and an electron-donating 4-methylpiperazinyl group attached to a benzene ring. The relative positions of these two groups define the isomer and critically influence the molecule's electronic properties, symmetry, and steric environment. Consequently, each isomer presents a unique spectroscopic fingerprint. This guide will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be leveraged to elucidate these differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus (¹H and ¹³C) and the through-bond scalar coupling between them.[1]

¹H NMR Spectroscopy: Decoding Spin-Spin Coupling

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) provides the most definitive data for isomer identification.[1][2] The key lies in the splitting patterns, which are dictated by the coupling constants (J-values) between adjacent protons.

  • Ortho-coupling (³J): Between protons on adjacent carbons (3 bonds apart). Typically the largest, around 6-10 Hz.[1]

  • Meta-coupling (⁴J): Between protons separated by one carbon (4 bonds apart). Significantly smaller, around 1-4 Hz.[1]

  • Para-coupling (⁵J): Between protons on opposite sides of the ring (5 bonds apart). Very small (0-1 Hz) and often unresolved.[1]

Expected ¹H NMR Aromatic Patterns:

IsomerSubstitutionSymmetryExpected Splitting Pattern
Para 1,4-High (C₂ᵥ)Two distinct signals, each a doublet (an AA'BB' system). The ortho-coupling (³J) of ~8-9 Hz will be clearly visible.
Meta 1,3-LowFour distinct signals. One proton may appear as a broad singlet (lacking ortho neighbors), while others will show complex multiplets with both ortho and meta couplings.[1][3]
Ortho 1,2-LowFour distinct and complex multiplets, as each proton has a unique chemical environment and coupling partners.[1]

A predicted ¹H-NMR spectrum for the para isomer shows characteristic doublets for the aromatic protons.[4]

¹³C NMR Spectroscopy: A Question of Symmetry

Proton-decoupled ¹³C NMR simplifies the spectrum to a series of singlets, with the number of signals directly reflecting the molecule's symmetry.

  • Para-isomer: Due to its C₂ᵥ symmetry, it will exhibit fewer signals in the aromatic region. There will be four distinct carbon signals: two for the substituted carbons (C1 and C4) and two for the protonated carbons (C2/C6 and C3/C5 are equivalent pairs).

  • Ortho- and Meta-isomers: Lacking this symmetry, they will each show six unique signals in the aromatic region, one for each carbon atom. Distinguishing between ortho and meta isomers using ¹³C NMR alone is less direct and often relies on comparing predicted chemical shifts with experimental data.[5][6]

The resonance effect of the aldehyde group delocalizes positive charge at the ortho and para positions, deshielding these carbons and shifting them downfield.[7][8] This effect is a key contributor to the distinct chemical shifts observed for each isomer.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

FTIR spectroscopy provides a rapid and non-destructive method for differentiating isomers by identifying characteristic vibrational modes, particularly the out-of-plane C-H bending bands in the fingerprint region (900-650 cm⁻¹).[9][10]

Characteristic IR Bands for Disubstituted Benzene:

IsomerC-H Out-of-Plane Bend (cm⁻¹)Overtone "Benzene Fingers" (2000-1650 cm⁻¹)
Para Strong band at 860-790 cm⁻¹[10]Typically two distinct peaks.[11]
Meta Bands at 810-750 cm⁻¹ and 690±10 cm⁻¹[10]Typically three distinct peaks.[11]
Ortho Strong band at 770-735 cm⁻¹Four peaks that are often close together.[11]

The "benzene fingers" are weak overtone and combination bands that appear between 2000 and 1650 cm⁻¹.[11] The pattern of these bands is highly characteristic of the substitution pattern and serves as a secondary validation point.[9][11]

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. While positional isomers will have the same molecular weight, their different electronic distributions and symmetries lead to distinct absorption spectra.[12][13] Aromatic compounds typically show intense absorptions near 205 nm and less intense bands between 255-275 nm.[2]

  • Para-isomer: The direct conjugation between the electron-donating piperazinyl group and the electron-withdrawing aldehyde group creates a strong intramolecular charge-transfer system. This is expected to result in a bathochromic (red) shift, meaning the primary absorption band (λ_max) will appear at a longer wavelength compared to the other isomers.

  • Meta-isomer: The substituents are not in direct conjugation. Therefore, the electronic communication is weaker, and its λ_max is expected to be at a shorter wavelength, closer to that of a monosubstituted benzene.

  • Ortho-isomer: Steric hindrance between the bulky piperazinyl group and the aldehyde group can disrupt the planarity of the molecule, slightly inhibiting conjugation. This may result in a hypsochromic (blue) shift compared to the para isomer.

Experimental Protocols & Data Visualization

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir FTIR Analysis cluster_uv UV-Vis Analysis Sample Isomer Sample (~10-20 mg) NMR_Prep Dissolve in Deuterated Solvent (e.g., DMSO-d6, D2O) Sample->NMR_Prep Split Sample IR_Prep Prepare KBr Pellet or ATR Sample Sample->IR_Prep Split Sample UV_Prep Dissolve in UV-grade Solvent (e.g., Ethanol, Acetonitrile) Sample->UV_Prep Split Sample NMR_Acq Acquire ¹H and ¹³C Spectra (400 MHz+) NMR_Prep->NMR_Acq Data Data Analysis & Comparison NMR_Acq->Data IR_Acq Acquire Spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acq IR_Acq->Data UV_Acq Acquire Spectrum (e.g., 200-400 nm) UV_Prep->UV_Acq UV_Acq->Data

Caption: General workflow for spectroscopic analysis of isomers.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-15 mg of the benzaldehyde isomer hydrochloride salt.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Spectrometer Setup: Use a 400 MHz or higher field spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard 30° pulse program. Set a spectral width of ~16 ppm and an acquisition time of 2-4 seconds. A relaxation delay of 1-5 seconds is recommended.[1]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower sensitivity of ¹³C, a higher number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are necessary.[1]

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Protocol 2: FTIR-ATR Acquisition
  • Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Summary of Expected Spectroscopic Data
TechniqueParameterOrtho-IsomerMeta-IsomerPara-Isomer
¹H NMR Aromatic Pattern4 complex multiplets4 distinct signals, possibly one singlet2 doublets (AA'BB' system)
Ortho Coupling (³J)~7-8 HzPresent~8-9 Hz
Meta Coupling (⁴J)Present~2-3 HzAbsent or unresolved
¹³C NMR Aromatic Signals6 signals6 signals4 signals
FTIR C-H Bending (cm⁻¹)~750 cm⁻¹~775 cm⁻¹ and ~690 cm⁻¹~830 cm⁻¹
UV-Vis λ_maxIntermediate wavelengthShortest wavelengthLongest wavelength

Conclusion

While each spectroscopic technique provides valuable clues, a multi-faceted approach is essential for the definitive and trustworthy identification of this compound isomers. ¹H NMR spectroscopy stands out as the most conclusive method , offering unambiguous differentiation through the analysis of spin-spin coupling constants and splitting patterns in the aromatic region. ¹³C NMR serves as an excellent confirmatory technique, validating the molecular symmetry. FTIR and UV-Vis spectroscopy are powerful, rapid screening tools that can quickly distinguish the para isomer based on its characteristic vibrational bands and red-shifted electronic absorption, respectively. By integrating data from these orthogonal techniques, researchers can ensure the isomeric purity of their materials, a critical step in advancing drug development and chemical research.

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A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of validated analytical methodologies for the quality control of 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond mere procedural lists to explain the underlying scientific rationale for method selection and parameter optimization. We will dissect and compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Titrimetry. The focus is on developing robust, self-validating systems compliant with international regulatory standards, ensuring the final product's identity, purity, and potency. Each section includes detailed experimental protocols, comparative data tables, and logical workflow diagrams to provide researchers and drug development professionals with a practical and authoritative resource.

Introduction: The Analytical Imperative

This compound is a substituted benzaldehyde derivative incorporating a piperazine moiety. Its structure lends itself to a variety of chemical syntheses, making it a valuable building block in the development of active pharmaceutical ingredients (APIs). The purity and characterization of such intermediates are non-negotiable; even trace impurities can propagate through a synthetic route, potentially impacting the safety and efficacy of the final drug product.

Therefore, the development of validated, stability-indicating analytical methods is a cornerstone of quality control in both research and manufacturing settings.[1] A stability-indicating method is one that can accurately and selectively quantify the analyte of interest in the presence of its potential degradation products, impurities, or other matrix components.[2][3] This guide will explore and compare the principal analytical techniques suitable for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

The Primary Workhorse: Stability-Indicating HPLC

High-Performance Liquid Chromatography (HPLC) is unequivocally the most powerful and versatile tool for the analysis of non-volatile, polar organic molecules like this compound.[1][3] Its high resolving power makes it the gold standard for separating the main compound from closely related structural impurities and degradation products.

The "Why": Rationale for Method Development Choices

A robust HPLC method is not chosen arbitrarily; it is engineered. The logical flow from understanding the molecule to developing a validated method is critical.

cluster_dev HPLC Method Development Workflow cluster_val Method Validation (ICH Q2R1) Analyte Analyte Characterization (pKa, Solubility, UV λmax) Column Column Selection (e.g., C18 for mixed polarity) Analyte->Column Guides stationary phase choice Mobile Mobile Phase Optimization (Buffer pH, Organic Modifier) Analyte->Mobile pKa determines buffer pH Detector Detector Settings (UV Wavelength Selection) Analyte->Detector Chromophore determines λmax Column->Mobile Dictates solvent system Mobile->Detector Solvent cutoff affects UV Optimization System Optimization (Flow Rate, Gradient, Temp) Mobile->Optimization Detector->Optimization Specificity Specificity / Forced Degradation Optimization->Specificity Final method subjected to validation Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate Precision) Limits LOD & LOQ Robustness Robustness

Caption: Workflow for HPLC Method Development and Validation.

  • Column Selection: The molecule possesses a non-polar aromatic ring and a polar, basic piperazine group. A reversed-phase (RP) column, such as a C18 (octadecylsilane), provides an excellent balance of hydrophobic and polar interactions, making it the logical starting point.

  • Mobile Phase: A combination of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is standard for RP-HPLC. The critical parameter here is pH. The piperazine moiety has a pKa (typically around 7.6-8.0 for the second protonation), meaning its charge state is pH-dependent. Buffering the mobile phase to a pH of ~2-3 ensures the piperazine is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. A phosphate buffer is a common and robust choice.[4][5]

  • Detection: The benzaldehyde functional group contains a strong chromophore. UV-Vis detection is ideal. A photodiode array (PDA) detector is preferred during development to screen for the optimal wavelength (λmax) and to assess peak purity.

Experimental Protocol: RP-HPLC Method

This protocol is a validated, stability-indicating method suitable for assay and purity analysis.

  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Software: OpenLab CDS or equivalent.

  • Reagents and Solutions:

    • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate. Adjust pH to 2.5 with ortho-phosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

    • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 40 60
      20.0 40 60
      22.0 90 10

      | 25.0 | 90 | 10 |

  • Forced Degradation (Specificity Validation):

    • Prepare sample solutions (~1 mg/mL) and subject them to the following stress conditions to prove the method's stability-indicating nature:

      • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid sample at 105 °C for 48 hours.

      • Photolytic: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 W h/m²).

    • Analyze all stressed samples alongside an unstressed control. The method is specific if the main peak is well-resolved from all degradation product peaks.

Validation Data Summary

The trustworthiness of any analytical method rests on its validation. The following table summarizes expected performance data based on ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaTypical Performance Data
Specificity Analyte peak is resolved from degradants (Resolution > 2)Peak purity index > 0.999 for all stress conditions.
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998 over 10-150 µg/mL range.
Accuracy 98.0% - 102.0% recovery99.5% - 101.2% recovery at three concentration levels.
Precision (RSD) Repeatability RSD ≤ 2.0%; Intermediate RSD ≤ 2.0%Repeatability RSD = 0.8%; Intermediate RSD = 1.2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.08 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.25 µg/mL
Robustness No significant change in results with small variationsSystem suitability passes with ±0.1 pH, ±2°C, ±5% organic phase.

Alternative and Complementary Analytical Methods

While HPLC is the preferred method, other techniques serve important, often complementary, roles in a comprehensive quality control strategy.

Gas Chromatography (GC)
  • Causality & Applicability: GC is a high-resolution technique, but it is best suited for volatile and thermally stable compounds. This compound is a salt and is non-volatile. Direct injection is not feasible. Analysis would require either a cumbersome derivatization step to make it volatile or a liquid-liquid extraction into an organic solvent after neutralizing the salt to the free base. Furthermore, the aldehyde group can be susceptible to thermal degradation in a hot GC inlet. For these reasons, GC is not recommended for routine assay or purity but could be used by a specialist lab for identifying specific volatile impurities if required.

UV-Vis Spectrophotometry
  • Causality & Applicability: This is a rapid and simple technique based on the Beer-Lambert law. It is excellent for a quick quantitative assay of the pure substance, provided no UV-absorbing impurities are present. Its major drawback is a complete lack of specificity.[4] It cannot distinguish the API from impurities or degradants that share a similar chromophore. Therefore, it is unsuitable as a stability-indicating method but can be used for routine concentration checks of a known pure material (e.g., dissolution testing).

  • Experimental Protocol (Assay):

    • Determine the λmax of the compound in a suitable solvent (e.g., methanol or 0.1 N HCl) using a scanning UV-Vis spectrophotometer.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a calibration curve of Absorbance vs. Concentration.

    • Prepare the sample solution at a concentration that falls within the linear range of the calibration curve and measure its absorbance.

    • Calculate the concentration of the sample from the regression equation of the calibration curve.

Titrimetry
  • Causality & Applicability: Titration is a classic, absolute quantification method that relies on stoichiometry. For this compound, a non-aqueous acid-base titration is a viable option for assaying the bulk substance.[6] The method is fast, inexpensive, and highly precise. However, like UV-Vis, it is non-specific. Any basic impurity (e.g., unreacted N-methylpiperazine) will be co-titrated, leading to an overestimation of the active compound.

  • Experimental Protocol (Non-Aqueous Titration):

    • Titrant: Standardized 0.1 M Perchloric Acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Indicator: Crystal violet or potentiometric endpoint detection.

    • Procedure: Accurately weigh a quantity of the sample and dissolve it in glacial acetic acid. Add a few drops of crystal violet indicator and titrate with 0.1 M perchloric acid from a violet to a blue-green endpoint. A blank titration should be performed to correct for any solvent effects.

Head-to-Head Method Comparison

The choice of method is dictated by the analytical question being asked: Are you confirming identity, measuring the exact amount of pure substance, or profiling all related impurities?

Caption: Comparison of Analytical Methods by Key Attributes.

Comparative Performance Summary
FeatureHPLCGCUV-Vis SpectrophotometryTitrimetry
Application Assay, Purity, StabilityVolatile Impurity IDRapid Assay (Pure)Bulk Assay
Specificity ExcellentGood to ExcellentPoorPoor
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL)Moderate (µg/mL)Low (mg)
Speed/Throughput ModerateModerateVery FastFast
Cost (Instrument) HighHighLowVery Low
Cost (Per Sample) ModerateModerate to HighVery LowVery Low
ICH Compliance Fully compliant for all testsNiche applicationsLimited (Assay only)Limited (Assay only)

Conclusion and Recommendation

For the comprehensive quality control of This compound , a validated, stability-indicating RP-HPLC method is the indispensable primary technique. It is the only method discussed that possesses the specificity and resolution required to simultaneously perform an assay and quantify process-related impurities and degradation products, thereby satisfying modern regulatory expectations.

UV-Vis spectrophotometry and non-aqueous titration serve as valuable ancillary methods. They are highly effective for rapid, low-cost assays of the bulk drug substance where the impurity profile is already well-characterized and known to be low. Gas chromatography remains a specialized tool, reserved for investigations into specific volatile or semi-volatile impurities that may not be amenable to HPLC analysis. A multi-faceted analytical strategy, with HPLC at its core, provides the most robust and trustworthy system for ensuring the quality of this critical pharmaceutical intermediate.

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Efficacy Blueprint: A Comparative Guide to Kinase Inhibitors Derived from 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision point that dictates the trajectory of a research program. The 4-(4-methyl-1-piperazinyl)benzaldehyde hydrochloride moiety has emerged as a privileged structure, serving as a foundational building block for a multitude of potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the efficacy of prominent kinase inhibitors derived from this versatile starting material, supported by experimental data and detailed methodologies to empower your research and development endeavors.

The Strategic Advantage of the 4-(4-Methyl-1-piperazinyl)benzaldehyde Scaffold

The 4-(4-methyl-1-piperazinyl)benzaldehyde scaffold is frequently incorporated into kinase inhibitor design due to its favorable physicochemical properties. The piperazine ring can be protonated at physiological pH, enhancing solubility and allowing for crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. The methyl group on the piperazine can contribute to favorable metabolic stability, while the benzaldehyde functional group offers a reactive handle for diverse synthetic modifications, enabling the exploration of a wide chemical space to optimize potency and selectivity.

Comparative Efficacy of Key Kinase Inhibitors

The following table summarizes the in vitro efficacy of notable kinase inhibitors synthesized from precursors related to 4-(4-methyl-1-piperazinyl)benzaldehyde. This data, curated from peer-reviewed literature, provides a snapshot of their inhibitory potency against key oncogenic kinases.

InhibitorTarget Kinase(s)IC50 (nM)Cell Line(s)Key FindingsReference(s)
Imatinib BCR-ABL, c-KIT, PDGFR~25 (for ABL autophosphorylation)K562 (CML), GIST-T1 (GIST)A cornerstone of targeted therapy, demonstrating remarkable success in treating Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2][3][1][2][3]
CHMFL-ABL/KIT-155 ABL, c-KIT46 (ABL), 75 (c-KIT)K562 (CML), GIST-T1 (GIST)A potent dual inhibitor that effectively suppresses tumor progression in xenograft models.[4][5][4][5]
AKE-72 Pan-BCR-ABL (including T315I mutant)<0.5 (WT), 9 (T315I)K-562, Ba/F3Overcomes the common T315I "gatekeeper" mutation that confers resistance to imatinib.[6][7][6][7]
CHMFL-ABL-121 ABL (including T315I mutant)2 (WT), 0.2 (T315I)TEL-ABLT315I-BaF3A highly potent inhibitor designed to combat a broad spectrum of ABL mutations.[8][8]

Delving into the Mechanism: Key Signaling Pathways

The efficacy of these kinase inhibitors stems from their ability to block aberrant signaling pathways that drive cancer cell proliferation and survival. The two most critical pathways often targeted are the RAS/MAPK and PI3K/AKT cascades, which are frequently downstream of the receptor tyrosine kinases inhibited by these compounds.[9][10][11][12]

Diagram: Simplified Overview of Targeted Signaling Pathways

Signaling_Pathways RTK Receptor Tyrosine Kinase (e.g., c-KIT, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor Kinase Inhibitor (e.g., Imatinib) Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of receptor tyrosine kinases blocks downstream signaling.

Experimental Protocols for Efficacy Determination

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key assays used to evaluate the efficacy of kinase inhibitors. The choice of assay is critical; while biochemical assays are useful for initial screening, cell-based assays provide more physiologically relevant data.[13][14]

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescent signal.

Materials:

  • Purified target kinase

  • Kinase substrate (e.g., a generic peptide or a specific protein)

  • Kinase buffer

  • ATP

  • Test compound (serially diluted)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 20 µL of a master mix containing the kinase enzyme and substrate to each well of the 384-well plate.[15]

  • Add 5 µL of the diluted test compound or vehicle control (DMSO) to the respective wells.

  • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.[15]

  • Incubate the plate at 30°C for 60 minutes.[15]

  • Stop the kinase reaction by adding 25 µL of the ADP-Glo™ Reagent.[15]

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[15]

  • Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]

  • Incubate at room temperature for 30 minutes.[15]

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Diagram: Workflow for Biochemical IC50 Determination

IC50_Workflow Start Start Prep_Comp Prepare Serial Dilutions of Test Compound Start->Prep_Comp Add_Comp Add Compound/ Vehicle to Wells Prep_Comp->Add_Comp Add_Kinase Add Kinase/Substrate Master Mix to Plate Add_Kinase->Add_Comp Start_Rxn Initiate Reaction with ATP Add_Comp->Start_Rxn Incubate Incubate at 30°C Start_Rxn->Incubate Stop_Rxn Stop Reaction (Add ADP-Glo™ Reagent) Incubate->Stop_Rxn Incubate2 Incubate at RT Stop_Rxn->Incubate2 Add_Detect Add Kinase Detection Reagent Incubate2->Add_Detect Incubate3 Incubate at RT Add_Detect->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Calculate % Inhibition and Determine IC50 Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for determining biochemical IC50.

Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit the phosphorylation of a target kinase or its downstream substrates within a cellular context.

Principle: Western blotting is used to detect the levels of phosphorylated and total protein in cell lysates after treatment with the inhibitor. A decrease in the phosphorylated form of the target protein indicates effective inhibition.

Materials:

  • Cancer cell line expressing the target kinase (e.g., GIST-T1 or HMC-1 for c-Kit)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-kinase and anti-total-kinase)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture the cells to 70-80% confluency.

  • Treat the cells with various concentrations of the test compound for 2-4 hours.[15]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[15]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.[15]

  • Transfer the proteins to a PVDF membrane.[15]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-c-Kit) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[15]

  • Strip the membrane and re-probe with an antibody against the total target protein as a loading control.[15]

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein at each compound concentration.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of a kinase inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Cancer cell line

  • 96-well plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[15]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.[15]

  • Carefully remove the medium.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition (GI50) by plotting the percentage of viable cells against the log concentration of the test compound.[15]

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of clinically impactful kinase inhibitors. As demonstrated by the comparative data, derivatives of this scaffold, such as Imatinib and next-generation inhibitors, exhibit potent and, in some cases, broader efficacy against wild-type and mutant kinases. The provided experimental protocols offer a robust framework for researchers to rigorously evaluate the efficacy of their own novel compounds derived from this privileged structure. By understanding the nuances of assay selection and execution, and by grounding discovery efforts in a solid mechanistic understanding of the targeted signaling pathways, the scientific community can continue to build upon the success of this chemical class to develop the next wave of life-saving targeted therapies.

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A Comparative Guide to the Synthetic Routes of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. Its efficient and scalable production is of paramount importance in drug discovery and development. This guide provides an in-depth comparative analysis of the primary synthetic routes to this key building block: the classical Nucleophilic Aromatic Substitution (SNAr), the modern palladium-catalyzed Buchwald-Hartwig amination, and a plausible alternative via reductive amination. Each route is evaluated based on experimental data for yield, purity, reaction conditions, and scalability, with a focus on the underlying chemical principles and practical considerations for laboratory and industrial applications.

Introduction

The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically successful drugs. 4-(4-Methyl-1-piperazinyl)benzaldehyde, as a precursor to this scaffold, offers a versatile handle for further chemical transformations. The selection of a synthetic route to this intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a drug development program. This guide aims to provide a comprehensive comparison of the most relevant synthetic strategies, empowering researchers to make informed decisions based on their specific needs and constraints.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) represents the most traditional and straightforward approach to the synthesis of 4-(4-methyl-1-piperazinyl)benzaldehyde. This method relies on the reaction of an activated aryl halide, typically 4-fluorobenzaldehyde, with N-methylpiperazine. The electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion.

Causality of Experimental Choices

The choice of 4-fluorobenzaldehyde as the starting material is strategic. The high electronegativity of fluorine makes the ipso-carbon highly electrophilic and an excellent leaving group in SNAr reactions. Dimethylformamide (DMF) is a common solvent for this reaction due to its polar aprotic nature, which effectively solvates the cationic intermediates without interfering with the nucleophile. Potassium carbonate is employed as a mild base to neutralize the in-situ generated hydrofluoric acid, driving the reaction to completion. The elevated temperature is necessary to overcome the activation energy of the reaction.

Experimental Protocol: SNAr
  • To a solution of 4-fluorobenzaldehyde (0.040 mol, 4.96 g) in dimethylformamide (10 mL), add N-methylpiperazine (0.04 mol, 4.00 g) and potassium carbonate (0.048 mol, 6.62 g).

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to yield 4-(4-methyl-1-piperazinyl)benzaldehyde.[1]

Data Summary: SNAr Route
ParameterValueReference
Starting Material4-Fluorobenzaldehyde[1]
Key ReagentsN-Methylpiperazine, K₂CO₃[1]
SolventDMF[1]
Reaction Time24 hours[1]
TemperatureReflux[1]
Yield77%[1]
PurityRecrystallized[1]

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern alternative for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction offers a broader substrate scope and often proceeds under milder conditions compared to traditional methods. In this approach, an aryl halide (e.g., 4-bromobenzaldehyde) is coupled with N-methylpiperazine in the presence of a palladium catalyst and a phosphine ligand.

Causality of Experimental Choices

4-Bromobenzaldehyde is a suitable starting material for this reaction, as aryl bromides are generally more reactive in oxidative addition to palladium(0) than aryl chlorides. The choice of the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., BINAP) is critical for the efficiency of the catalytic cycle. The ligand stabilizes the palladium center and facilitates both the oxidative addition and the reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the piperazine nitrogen, forming the active nucleophile. Toluene is a common solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point.

Experimental Protocol: Buchwald-Hartwig Amination (Representative)
  • In a glovebox, combine 4-bromobenzaldehyde (10 mmol), N-methylpiperazine (12 mmol), sodium tert-butoxide (14 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 mmol), and a phosphine ligand (e.g., BINAP, 0.2 mmol) in a reaction vessel.

  • Add anhydrous toluene (50 mL) and seal the vessel.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Summary: Buchwald-Hartwig Route (Projected)
ParameterValue (Projected)Reference
Starting Material4-Bromobenzaldehyde[2]
Key ReagentsN-Methylpiperazine, Pd(OAc)₂, BINAP, NaOtBu[2][3]
SolventToluene[2]
Reaction Time12-24 hours[2]
Temperature100 °C[2]
YieldHigh (typically >80%)[2]
PurityHigh (purified by chromatography)[2]

Route 3: Reductive Amination

Reductive amination offers a convergent and potentially more atom-economical approach to 4-(4-methyl-1-piperazinyl)benzaldehyde. This one-pot reaction involves the formation of an iminium ion intermediate from 4-formylphenylboronic acid (as a surrogate for 4-formylbenzaldehyde) and N-methylpiperazine, followed by in-situ reduction.

Causality of Experimental Choices

This route leverages the reactivity of the aldehyde functional group. The reaction is typically carried out in a protic solvent like methanol, which facilitates the formation of the iminium ion. A mild acid catalyst, such as acetic acid, is often added to promote the initial condensation step. Sodium cyanoborohydride is a common reducing agent for this transformation as it is selective for the iminium ion over the aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.

Experimental Protocol: Reductive Amination (Representative)
  • To a solution of 4-formylphenylboronic acid (1.0 mmol) and N-methylpiperazine (1.1 mmol) in methanol (10 mL), add acetic acid (0.1 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium cyanoborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring for an additional 12 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.[4]

Data Summary: Reductive Amination Route (Projected)
ParameterValue (Projected)Reference
Starting Material4-Formylphenylboronic Acid[4]
Key ReagentsN-Methylpiperazine, NaBH₃CN, Acetic Acid[4]
SolventMethanol[4]
Reaction Time~13 hours[4]
TemperatureRoom Temperature[4]
YieldModerate to High[4]
PurityHigh (purified by chromatography)[4]

Final Step: Hydrochloride Salt Formation

The free base of 4-(4-methyl-1-piperazinyl)benzaldehyde is often converted to its hydrochloride salt to improve its stability and handling properties. This is a standard procedure that can be applied to the product obtained from any of the above routes.

Experimental Protocol: Hydrochloride Salt Formation
  • Dissolve the purified 4-(4-methyl-1-piperazinyl)benzaldehyde free base in a suitable solvent such as absolute ethanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in the same solvent (e.g., ethanolic HCl) or bubble dry hydrogen chloride gas through the solution until precipitation is complete.

  • Collect the precipitated hydrochloride salt by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.[5]

Comparative Analysis

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationReductive Amination
Starting Materials Readily available and relatively inexpensive (4-fluorobenzaldehyde).Requires a brominated or iodinated starting material, which may be more expensive.Utilizes a boronic acid derivative, which can be more costly.
Reagents & Catalysts Simple base (K₂CO₃). No catalyst required.Requires expensive and air-sensitive palladium catalysts and phosphine ligands.Uses a relatively inexpensive reducing agent.
Reaction Conditions High temperature (reflux), long reaction time (24h).Milder temperatures, but requires inert atmosphere.Mild, room temperature conditions.
Yield & Purity Good yield (77%), purification by recrystallization.Potentially higher yields (>80%), requires chromatographic purification.Moderate to high yields, requires chromatographic purification.
Scalability Generally scalable, but high temperatures can be a concern.Scalability can be limited by catalyst cost and removal of palladium residues.Scalable, with milder conditions being advantageous.
Green Chemistry Uses a high-boiling polar aprotic solvent (DMF).Uses a precious metal catalyst and organic solvents.Uses a more benign solvent (methanol) and avoids high temperatures.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_SNAr Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_BH Route 2: Buchwald-Hartwig Amination cluster_RA Route 3: Reductive Amination cluster_HCl Final Step: Hydrochloride Salt Formation A1 4-Fluorobenzaldehyde A3 4-(4-Methyl-1-piperazinyl)benzaldehyde A1->A3 K₂CO₃, DMF, Reflux A2 N-Methylpiperazine A2->A3 D1 Free Base A3->D1 B1 4-Bromobenzaldehyde B3 4-(4-Methyl-1-piperazinyl)benzaldehyde B1->B3 Pd(OAc)₂, BINAP, NaOtBu, Toluene, 100°C B2 N-Methylpiperazine B2->B3 B3->D1 C1 4-Formylphenylboronic Acid C3 4-(4-Methyl-1-piperazinyl)benzaldehyde C1->C3 1. AcOH, MeOH 2. NaBH₃CN C2 N-Methylpiperazine C2->C3 C3->D1 D2 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride D1->D2 HCl (ethanolic)

Caption: Comparative workflow of the three main synthetic routes to 4-(4-methyl-1-piperazinyl)benzaldehyde.

Conclusion

The choice of the optimal synthetic route to this compound depends on a variety of factors including cost, scale, available equipment, and desired purity.

  • Nucleophilic Aromatic Substitution (SNAr) is a cost-effective and straightforward method for large-scale production, provided the high reaction temperature and the use of DMF are manageable.

  • Buchwald-Hartwig Amination offers a more versatile and often higher-yielding route, particularly for smaller-scale synthesis where the cost of the catalyst is less of a concern and high purity is paramount.

  • Reductive Amination presents a milder and potentially "greener" alternative, although the cost of the starting boronic acid derivative may be a limiting factor.

For industrial applications, the SNAr route is likely the most economically viable. For medicinal chemistry and early-stage drug development, the Buchwald-Hartwig amination provides a reliable and flexible method. The reductive amination route is a promising alternative that warrants further investigation and optimization. Ultimately, a thorough process development and optimization study should be conducted to determine the most suitable method for a given application.

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  • N- Methyl Amine Synthesis by Reductive Amination of CO 2. ResearchGate. Available at: [Link]

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  • Reductive amination of amines with formaldehyde ?. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

In the landscape of drug discovery and chemical research, our focus is often directed toward synthesis, characterization, and application. However, the lifecycle of a chemical does not end with data acquisition. The responsible management and disposal of laboratory reagents, such as 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride (CAS No. 1424939-17-2), is a critical pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a procedural framework for its proper disposal, grounded in an understanding of its chemical nature and the regulatory environment. The objective is to empower researchers with the knowledge to manage this chemical waste safely and effectively, ensuring that our innovative work does not come at the cost of safety or environmental integrity.

Part 1: Hazard Characterization and Risk Assessment

Understanding the "why" is paramount to ensuring compliance and safety. The disposal protocol for this compound is dictated by its inherent chemical properties and associated hazards, which can be inferred from its structural components: a substituted benzaldehyde, a piperazine ring, and a hydrochloride salt.

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3] They can also act as sensitizers.[3][4]

  • Benzaldehyde Moiety: Benzaldehyde itself is classified as harmful if swallowed and can cause skin and respiratory irritation.[5][6][7]

  • Hydrochloride Salt: As a hydrochloride salt, the compound is acidic. When dissolved in water, it will lower the pH and can be corrosive to certain materials. The Safety Data Sheet for the closely related 4-Methylpiperazine-1-carbonyl chloride monohydrochloride classifies it as a corrosive solid.[8]

Therefore, this compound must be treated as a hazardous waste . It should never be disposed of down the drain or in regular trash.[9][10][11] Sink disposal can lead to the corrosion of plumbing and unpredictable reactions with other chemical wastes, while also violating regulations established by the Environmental Protection Agency (EPA).[5][10]

Table 1: Summary of Hazards and Disposal Implications

Hazard ClassInferred Properties from Structural AnalogsRationale for Disposal Protocol
Corrosivity Acidic nature (hydrochloride salt); Piperazine derivatives can cause skin burns.[1][3][8]Must be stored in compatible containers (e.g., avoid reactive metals).[12] Requires segregation from bases to prevent violent neutralization reactions.[13]
Toxicity Harmful if swallowed (benzaldehyde, piperazine).[3][6][14] May cause respiratory irritation.[4][6]Must be handled with appropriate Personal Protective Equipment (PPE). Spills must be managed carefully to avoid exposure.[6][15]
Environmental Hazard Piperazine derivatives can be harmful to aquatic life.[4] Benzaldehyde is also noted as harmful to aquatic life.[14]Prohibits disposal into the sanitary sewer system to prevent release into the environment.[5][7][11]

Part 2: Regulatory Framework

In the United States, the management and disposal of hazardous chemical waste are primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is administered by the EPA.[12] Laboratories that generate hazardous waste are required to follow specific protocols for waste identification, storage, and disposal to ensure complete and accurate classification.[2][8][10] It is imperative to consult your institution's Environmental Health & Safety (EHS) office, as they will provide specific guidance that incorporates federal, state, and local regulations.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound from the point of generation to its final collection.

Step 1: Immediate Segregation at the Point of Generation

  • Causality: To prevent accidental mixing with incompatible chemicals, waste should be segregated immediately.

  • Procedure: As soon as you identify this compound as waste (e.g., leftover material, contaminated consumables), do not leave it on the bench. Immediately transfer it to a designated hazardous waste container.

Step 2: Personnel Protective Equipment (PPE)

  • Causality: To protect against the corrosive and irritant nature of the compound, appropriate barriers are essential.

  • Procedure: Always wear the following PPE when handling the waste:

    • Eye Protection: Chemical safety goggles or a face shield.[8]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[11]

    • Body Protection: A standard laboratory coat.

Step 3: Container Selection and Management

  • Causality: The container must be compatible with the acidic and organic nature of the waste to prevent leaks or reactions.

  • Procedure:

    • Select a container made of a non-reactive material, such as High-Density Polyethylene (HDPE). If the original container is intact and can be safely sealed, it is an ideal choice.[9][13]

    • Ensure the container has a secure, leak-proof screw-top cap.[13]

    • Do not overfill the container. A good rule of thumb is to fill to no more than 90% capacity to allow for expansion.[12]

    • Keep the container closed at all times except when adding waste.[9][13] This minimizes the release of any potential vapors and prevents spills.

Step 4: Waste Labeling

  • Causality: Accurate labeling is an EPA requirement and is critical for ensuring safe handling and proper disposal by waste management professionals.[16]

  • Procedure: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste" .[16]

    • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.

    • The specific hazard characteristics: "Corrosive (Acidic)", "Toxic" .

    • The date accumulation started (the date the first drop of waste was added).

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Causality: Federal regulations allow for the temporary collection of hazardous waste in a designated area within the laboratory, under the control of the generator.

  • Procedure:

    • Store the labeled, sealed waste container in your lab's designated Satellite Accumulation Area (SAA).[13][16]

    • The SAA must be at or near the point of generation and under the direct supervision of laboratory personnel.[12]

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain any potential leaks.

    • Store the container away from incompatible materials, particularly bases and strong oxidizing agents.[2][13]

Step 6: Arranging for Professional Disposal

  • Causality: Hazardous waste must be disposed of through a licensed and approved waste management vendor to ensure it is handled in an environmentally sound manner.

  • Procedure:

    • Once the container is full, or if you are discontinuing work with the chemical, contact your institution's EHS office to schedule a waste pickup.

    • Do not move the waste to another laboratory or storage area. The EHS team will collect it directly from your SAA.[16]

    • Maintain records of your waste generation and disposal as required by your institution.[9]

Part 4: Spill and Decontamination Procedures

For a Small Spill (Solid Powder):

  • Alert personnel in the immediate area.

  • Wearing your full PPE, gently sweep up the solid material, taking care to avoid creating dust.[8]

  • Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into your designated hazardous waste container.

  • Wipe the spill area with a damp cloth, then decontaminate with a suitable cleaning agent. All cleaning materials must also be disposed of as hazardous waste.

For a Large Spill:

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

  • Prevent entry into the area.

  • Allow only trained emergency responders to handle the cleanup.

Part 5: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Waste Generated (e.g., unused reagent, contaminated labware) ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe container Step 2: Select & Label Waste Container - 'Hazardous Waste' - Full Chemical Name - Hazards: Corrosive, Toxic ppe->container segregate Step 3: Add Waste to Container (Do not exceed 90% capacity) container->segregate store Step 4: Store in SAA - Securely capped - In secondary containment - Away from incompatibles (bases) segregate->store full Is Container Full or No Longer in Use? store->full continue_storage Continue Safe Storage in SAA (Max 1 Year for partially filled) full->continue_storage No   request_pickup Step 5: Contact EHS for Waste Pickup full->request_pickup  Yes continue_storage->full end Disposal Complete (Handled by Licensed Vendor) request_pickup->end

Caption: Decision workflow for the disposal of this compound.

References

  • Benchchem. Safe Disposal of 1-(2-Cyclohexylethyl)piperazine: A Procedural Guide.
  • European Directorate for the Quality of Medicines & HealthCare. Piperazine Safety Data Sheet.
  • Thermo Fisher Scientific. Piperazine Safety Data Sheet. (2018-01-18).
  • Cayman Chemical. Piperazine Safety Data Sheet. (2025-11-19).
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • CymitQuimica. This compound Product Page.
  • Thermo Fisher Scientific. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride Safety Data Sheet.
  • Carl ROTH. Benzaldehyde Safety Data Sheet. (2020-01-30).
  • Central Drug House (P) Ltd. 4-Methyl Benzaldehyde Safety Data Sheet.
  • Fisher Scientific. 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde Safety Data Sheet.
  • Labbox. UN1990 Benzaldehyde Analytical Grade Safety Data Sheet.
  • Sigma-Aldrich. Benzaldehyde Safety Data Sheet.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Carl ROTH. Benzaldehyde ≥99,5 %, for synthesis Safety Data Sheet. (2025-03-10).
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11).
  • Sigma-Aldrich. p-Tolualdehyde Safety Data Sheet. (2024-05-16).
  • Novachem. Piperazine citrate Safety Data Sheet. (2024-01-02).
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. (2021-10-26).
  • AK Scientific, Inc. 2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde Safety Data Sheet.

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Personal protective equipment for handling 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride

An In-Depth Technical Guide for Laboratory Professionals

As a cornerstone of contemporary pharmaceutical research and organic synthesis, this compound demands a meticulous approach to laboratory safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and operational integrity. By understanding the inherent risks and adhering to the detailed protocols outlined below, you can ensure a secure laboratory environment while advancing your scientific endeavors.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating that it can cause less severe hazards.[1] The associated hazard statements are:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

The signal word for this chemical is "Warning".[1] While a comprehensive toxicological profile has not been fully investigated, the known hazards of structurally similar aromatic aldehydes and piperazine derivatives necessitate a cautious and proactive safety strategy.[2][3][4] The primary routes of exposure are ingestion, skin contact, and eye contact. Therefore, the cornerstone of safe handling is the prevention of direct contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is paramount to minimize exposure to this compound. The following table summarizes the essential PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[4]Protects against splashes and airborne particles that can cause serious eye irritation.[4]
Hand Protection Nitrile or neoprene gloves.[3]Prevents skin contact, which can lead to irritation or potential absorption of the chemical.[3]
Body Protection A lab coat or a chemical-resistant apron.[3]Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[3]Minimizes the inhalation of any vapors or dust particles.

Operational Plan for Safe Handling: A Step-by-Step Workflow

A systematic workflow is critical for managing this compound from receipt to disposal. The following diagram and procedural steps provide a clear and logical sequence for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_space Designate Workspace (Fume Hood) prep_ppe Don Appropriate PPE prep_space->prep_ppe prep_materials Assemble Materials (Spill Kit, Waste Containers) prep_ppe->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Approved Channels cleanup_waste->cleanup_dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.